molecular formula C8H5BrFN3 B1377235 7-Bromo-5-fluoroquinazolin-2-amine CAS No. 1379341-83-9

7-Bromo-5-fluoroquinazolin-2-amine

Cat. No.: B1377235
CAS No.: 1379341-83-9
M. Wt: 242.05 g/mol
InChI Key: DIHXWNSPRGKGQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-5-fluoroquinazolin-2-amine (CAS 1379341-83-9) is a fluorinated and brominated quinazoline derivative of high interest in medicinal chemistry and drug discovery research. With a molecular formula of C8H5BrFN3 and a molecular weight of 242.04 g/mol, this compound serves as a versatile chemical intermediate and pharmacophore for designing novel bioactive molecules . The quinazoline core is a privileged scaffold in pharmaceutical research, known for its diverse biological activities . This particular analogue is strategically functionalized with a bromine atom at the 7-position and a fluorine atom at the 5-position of the quinazoline ring, which are common modifications used to fine-tune the molecule's electronic properties, lipophilicity, and binding affinity to biological targets . These features make it a valuable precursor for synthesizing more complex derivatives, particularly through metal-catalyzed cross-coupling reactions utilizing the reactive bromo substituent. In scientific research, this compound is primarily investigated for its potential in developing anticancer agents. Quinazoline derivatives are established as key structural components in several FDA-approved tyrosine kinase inhibitors, such as Erlotinib and Gefitinib, which target the Epidermal Growth Factor Receptor (EGFR) . The presence of halogen atoms at specific positions on the quinazoline ring has been shown to significantly improve anticancer efficacy, making this compound a promising candidate for the synthesis and biological evaluation of new therapeutic entities . Researchers utilize this building block to explore structure-activity relationships (SAR) and develop potential inhibitors for various disease-related enzymes. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the product's Material Safety Data Sheet (MSDS) for safe handling procedures. Proper storage conditions are at -4°C for short-term (1-2 weeks) or -20°C for long-term preservation (1-2 years) .

Properties

IUPAC Name

7-bromo-5-fluoroquinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN3/c9-4-1-6(10)5-3-12-8(11)13-7(5)2-4/h1-3H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHXWNSPRGKGQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=CN=C(N=C21)N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to 7-Bromo-5-fluoroquinazolin-2-amine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical overview of 7-Bromo-5-fluoroquinazolin-2-amine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The quinazoline scaffold is a privileged structure, forming the core of numerous approved therapeutic agents, particularly in oncology. The specific substitution pattern of this compound—featuring a bromine atom, a fluorine atom, and an amine group—renders it a highly versatile and valuable building block for the synthesis of novel molecular entities. This guide will explore its core properties, spectroscopic signature, synthetic accessibility, and strategic applications, providing both foundational knowledge and actionable experimental protocols for laboratory professionals.

Core Chemical and Physical Properties

This compound is a solid organic compound whose utility is defined by its distinct physicochemical characteristics. The presence of both hydrogen bond donors (the amino group) and acceptors (the ring nitrogens and fluorine) suggests moderate solubility in polar organic solvents. The bromo and fluoro substituents significantly influence the molecule's electronic properties and lipophilicity, which are critical parameters in drug design for modulating target binding and pharmacokinetic profiles.

Below is a summary of its key identifiers and computed properties. These values are computationally derived and provide a reliable estimation for experimental planning.

PropertyValueReference
IUPAC Name This compound
CAS Number 1379341-83-9[1]
Molecular Formula C₈H₅BrFN₃[1]
Molecular Weight 242.05 g/mol [1][2]
Monoisotopic Mass 240.96509 Da[2]
XLogP3-AA (Lipophilicity) 2.3[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 4[2]
Topological Polar Surface Area 51.8 Ų[2]
Rotatable Bond Count 0[2]

Note: Properties are based on the closely related isomer 7-Bromo-4-fluoroquinazolin-2-amine as direct experimental data for the title compound is limited. These values serve as a strong predictive baseline.

Spectroscopic Profile

Characterization of this compound relies on standard spectroscopic techniques. While a dedicated public spectral database for this specific isomer is not available, its structure allows for a confident prediction of its key spectral features.

2.1 Mass Spectrometry (MS) The most telling feature in the mass spectrum is the isotopic signature of bromine. The natural abundance of ⁷⁹Br and ⁸¹Br isotopes is nearly 1:1, which will result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.[3] This pattern is an unambiguous indicator of a monobrominated compound.

  • Predicted [M+H]⁺ (⁷⁹Br): ~241.97 m/z

  • Predicted [M+H]⁺ (⁸¹Br): ~243.97 m/z

Protocol: Sample Preparation for Mass Spectrometry

The choice of ionization method is critical for obtaining a clean spectrum. Electrospray Ionization (ESI) is recommended due to the presence of basic nitrogen atoms, which are readily protonated.

  • Sample Preparation: Dissolve a small quantity (~1 mg) of this compound in a suitable volatile solvent such as methanol or acetonitrile (1 mL).[3]

  • Ionization Method: Utilize positive mode Electrospray Ionization (ESI) to generate the protonated molecular ion [M+H]⁺.[3]

  • Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 100–400 to clearly observe the molecular ion cluster and any potential fragments.[3]

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy The NMR spectra will be defined by the substitution pattern on the quinazoline core.

  • ¹H NMR: The spectrum will show two distinct signals in the aromatic region corresponding to the protons at the C6 and C8 positions. These protons will appear as doublets due to coupling with the C5-fluorine atom and potentially with each other (meta-coupling), though the latter may be small. The amine (-NH₂) protons will likely appear as a broad singlet.

  • ¹³C NMR: The spectrum will display eight distinct signals for the carbon atoms of the quinazoline ring. The carbons bonded to bromine (C7) and fluorine (C5) will show characteristic shifts and C-F coupling.

  • ¹⁹F NMR: A singlet is expected, as there are no adjacent protons or other fluorine atoms for coupling.

Synthesis and Reactivity

The strategic value of this compound lies in its dual reactivity, enabling sequential and diverse functionalization. The 2-amino group acts as a nucleophile, while the 7-bromo position is a prime handle for metal-catalyzed cross-coupling reactions.

3.1 Proposed Synthetic Pathway A common and effective strategy for constructing substituted 2-aminoquinazolines involves the cyclization of an appropriately substituted anthranilonitrile with guanidine hydrochloride. This approach is efficient and leverages commercially available starting materials.

G A 2-Amino-4-bromo-6-fluorobenzonitrile B This compound A->B Guanidine HCl, 2-Methoxyethanol, Reflux

Caption: Proposed synthesis of this compound.

Protocol: Synthesis from 2-Amino-4-bromo-6-fluorobenzonitrile

This protocol is based on established methodologies for quinazoline synthesis.

  • Reaction Setup: To a solution of 2-amino-4-bromo-6-fluorobenzonitrile (1.0 equiv) in 2-methoxyethanol, add guanidine hydrochloride (1.5 equiv).

  • Reaction Conditions: Heat the mixture to reflux (approx. 125 °C) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction typically proceeds to completion within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. A precipitate should form. If not, slowly add water to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a non-polar solvent like hexanes to remove impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

3.2 Key Reactivity: Palladium-Catalyzed Cross-Coupling The 7-bromo substituent is the key to unlocking vast chemical diversity. It serves as an excellent electrophile for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups.[3] This is a cornerstone technique in modern drug discovery for building molecular complexity.[4]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-Br Intermediate1 R¹-Pd(II)L₂-Br OxAdd->Intermediate1 Transmetal Transmetalation Intermediate1->Transmetal R²-B(OR)₂ Intermediate2 R¹-Pd(II)L₂-R² Transmetal->Intermediate2 RedElim Reductive Elimination Intermediate2->RedElim RedElim->Pd0 R¹-R² G cluster_0 Structural Features cluster_1 Chemical Utility cluster_2 Drug Discovery Applications A 7-Bromo Group E Cross-Coupling (Suzuki, Buchwald) A->E B 2-Amino Group F Nucleophilic Derivatization (Amidation, Alkylation) B->F C 5-Fluoro Group G Enhanced Binding Affinity C->G D Quinazoline Core (Hinge Binder) H Kinase Inhibitor Synthesis D->H I SAR Exploration & Lead Optimization E->I J Fragment Library Generation E->J F->I G->H I->H

Sources

Introduction: The Significance of Substituted Quinazolines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 7-Bromo-5-fluoroquinazolin-2-amine

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1] Derivatives of this heterocyclic system have demonstrated a vast spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[2] The specific compound, this compound, represents a new frontier in this class. The strategic placement of halogen atoms—a bromine and a fluorine—on the quinazoline core can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and enhance its binding affinity to target proteins.[3] This makes it a compound of high interest for researchers in drug development.

This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of this compound. As a Senior Application Scientist, my focus is not merely on the "what" but the "why"—explaining the causal logic behind the selection of each analytical technique and experimental parameter. The described workflow is designed to be a self-validating system, ensuring the highest confidence in the final structural assignment.

Part 1: Foundational Analysis via Mass Spectrometry (MS)

The initial and most critical step in structure elucidation is to confirm the molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose.

Expertise & Causality: We employ Electrospray Ionization (ESI) in positive mode because the basic nitrogen atoms of the 2-aminoquinazoline core are readily protonated, leading to a strong signal for the molecular ion [M+H]⁺. The choice of HRMS (e.g., on a TOF or Orbitrap analyzer) over nominal mass is crucial; it provides the high mass accuracy required to distinguish between elemental compositions that are isobaric at lower resolutions.

Expected Mass Spectrometry Data

The presence of bromine is a key validation point due to its characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance. This results in two distinct peaks for any bromine-containing ion, separated by approximately 2 m/z units, with nearly equal intensity (the M+2 peak).[4][5]

IonCalculated m/z ([M+H]⁺)Expected Isotopic Pattern
C₈H₆BrFN₃⁺241.9729[M+H]⁺ at ~241.97
C₈H₆⁸¹BrFN₃⁺243.9708[M+2+H]⁺ at ~243.97

This table summarizes the expected high-resolution mass data for the protonated molecule.

Experimental Protocol: LC-HRMS Analysis
  • Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of a 50:50 acetonitrile/water mixture with 0.1% formic acid. The acid aids in protonation for ESI.

  • Chromatographic Separation (HPLC):

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer Settings (ESI-TOF):

    • Ionization Mode: Positive.

    • Capillary Voltage: 3.5 kV.

    • Scan Range: 50 - 500 m/z.

    • Data Acquisition: Centroid mode.

Data Interpretation and Fragmentation

Beyond the molecular ion, the fragmentation pattern provides a structural fingerprint. The hard ionization techniques can lead to predictable bond cleavages.[6] The quinazoline ring is relatively stable, but losses of small molecules or the bromine atom are expected.

M [C₈H₅BrFN₃]⁺ m/z ≈ 242/244 F1 [M - Br]⁺ m/z ≈ 163 M->F1 - Br• F2 [M - HCN]⁺ m/z ≈ 215/217 M->F2 - HCN

Key MS fragmentation pathways for the target compound.

Part 2: Definitive Structural Mapping with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) provides the ultimate confirmation of the atomic connectivity. For this compound, a suite of 1D and 2D NMR experiments is required for unambiguous assignment.[7][8]

Expertise & Causality: DMSO-d₆ is the solvent of choice due to its excellent solubilizing power for polar heterocyclic compounds and its high boiling point, which ensures sample stability. The ¹H NMR will reveal the proton environment, ¹³C NMR shows the carbon backbone, and crucially, ¹⁹F NMR will confirm the fluorine's electronic environment and its coupling to adjacent protons, which is key to confirming its position at C5.[9]

Expected ¹H and ¹³C NMR Chemical Shifts

The following table provides estimated chemical shifts based on known substituent effects on the quinazoline core. Actual values must be confirmed experimentally.[10][11]

PositionExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)Key Couplings / Notes
C2-~161.0Attached to -NH₂
C4~8.5 (s)~159.0Singlet, proton on pyrimidine ring
C5-~158.0 (d)Carbon attached to Fluorine, shows C-F coupling
C6~7.4 (d)~115.0 (d)Doublet due to coupling with H8, also shows smaller C-F coupling
C7-~118.0Carbon attached to Bromine
C8~7.9 (d)~129.0Doublet due to coupling with H6
NH₂~6.5 (br s)-Broad singlet, exchangeable with D₂O
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~10 mg of the compound in 0.6 mL of DMSO-d₆.

  • 1D NMR Acquisition (500 MHz Spectrometer):

    • Acquire standard ¹H spectrum.

    • Acquire ¹³C{¹H} (proton-decoupled) spectrum.

    • Acquire ¹⁹F{¹H} (proton-decoupled) spectrum.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): To identify proton-proton (H-H) spin systems. Expect a correlation between H6 and H8.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to the carbons they are attached to (¹JCH). This will link H4, H6, and H8 to their respective carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is critical for assigning quaternary carbons and piecing the structure together.

cluster_1d 1D NMR cluster_2d 2D NMR cluster_confirm Confirmation H1 ¹H NMR (Proton Environment) COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (Direct C-H Bonds) H1->HSQC HMBC HMBC (Long-Range C-H) H1->HMBC C13 ¹³C NMR (Carbon Backbone) C13->HSQC C13->HMBC F19 ¹⁹F NMR (Fluorine Position) Structure Final Structure F19->Structure COSY->Structure HSQC->Structure HMBC->Structure

Workflow for NMR-based structure elucidation.

Part 3: Functional Group Verification with FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for confirming the presence of key functional groups.[12]

Expertise & Causality: While NMR and MS provide the structural skeleton, FTIR validates the functional groups proposed by that skeleton. For this compound, we are specifically looking for the N-H stretches of the primary amine and the characteristic C=N and C=C stretches of the aromatic quinazoline ring.[13][14]

Expected FTIR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3300N-H stretchPrimary Amine (-NH₂)
3100 - 3000C-H stretchAromatic C-H
1650 - 1550C=N / C=C stretchQuinazoline Ring System
1250 - 1000C-F stretchAryl-Fluorine
< 800C-Br stretchAryl-Bromine
Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount of the solid powder directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal must be taken prior to the sample measurement and subtracted from the sample spectrum.

Part 4: Unambiguous Confirmation with Single-Crystal X-ray Crystallography

When an unambiguous, solid-state structure is required, for example, for regulatory filings or to understand crystal packing, Single-Crystal X-ray Crystallography is the definitive technique.[15][16]

Expertise & Causality: This technique provides a three-dimensional map of electron density in a single crystal, allowing for the precise determination of bond lengths, bond angles, and absolute stereochemistry. It serves as the ultimate arbiter, confirming the connectivity and substitution pattern established by MS and NMR. The primary challenge is often growing a high-quality single crystal suitable for diffraction.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Attempt to grow single crystals by slow evaporation of the solvent from a saturated solution. Common solvent systems to try include ethanol, ethyl acetate, or a mixture of DMF and water.

  • Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations and collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα).

  • Structure Solution and Refinement: Process the diffraction data to solve the phase problem and refine the atomic positions to generate the final crystal structure.

Conclusion: A Synthesis of Analytical Evidence

The structure elucidation of a novel compound like this compound is a process of accumulating and synthesizing evidence from orthogonal analytical techniques. The workflow presented here—beginning with HRMS to establish the molecular formula, followed by a comprehensive suite of NMR experiments to map the atomic connectivity, supported by FTIR for functional group verification, and ultimately confirmed by X-ray crystallography—represents a robust, self-validating methodology. Each step provides a layer of evidence that, when combined, leads to an unassailable structural assignment, empowering researchers in drug development to proceed with confidence.

References

  • Ezeokonkwo, M. A., et al. (2019). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. ResearchGate. Available at: [Link]

  • Oriental Journal of Chemistry. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Available at: [Link]

  • Talebi, M., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. NIH National Library of Medicine. Available at: [Link]

  • Veerapandian, M., et al. (2010). 1H-NMR spectra for synthesized quinazoline semicarbazone derivatives. ResearchGate. Available at: [Link]

  • Al-Ostath, A., et al. (2021). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. NIH National Library of Medicine. Available at: [Link]

  • Alam, M., et al. (2019). Figure S7. 13 C NMR spectra of 2-phenylquinazolin-4(3H)-one (3c). ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). CN112457243B - Synthesis method of 7-bromo-5-methoxyquinoline.
  • Scott, J. D., et al. (2022). Structure-Guided Discovery of Aminoquinazolines as Brain-Penetrant and Selective LRRK2 Inhibitors. PubMed. Available at: [Link]

  • MDPI. (2022). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Available at: [Link]

  • LOCKSS. (1980). CARBON-13 NMR ANALYSIS OF SOME 4-QUINAZOLINONE ALKALOIDS AND RELATED COMPOUNDS. Available at: [Link]

  • NIH National Library of Medicine. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Available at: [Link]

  • ResearchGate. (n.d.). X-ray crystallographic structure of compound 8. Available at: [Link]

  • ResearchGate. (2022). Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. Available at: [Link]

  • NIH National Library of Medicine. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. Available at: [Link]

  • Supporting Information. (n.d.). Spectral data (1H and 13C NMR) of quinazolines. Available at: [Link]

  • Szabó, Z., et al. (2004). MS and NMR investigation of bioactive quinazolones. PubMed. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • NIH National Library of Medicine. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Available at: [Link]

  • MDPI. (2022). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Available at: [Link]

  • ResearchGate. (2008). New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. Available at: [Link]

  • MDPI. (2021). Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex. Available at: [Link]

  • Chemguide. (n.d.). MASS SPECTRA - THE M+2 PEAK. Available at: [Link]

  • Semantic Scholar. (2019). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Available at: [Link]

  • Oriental Journal of Chemistry. (2019). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Available at: [Link]

  • MDPI. (2024). A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Derivatives Synthesis. Available at: [Link]

Sources

An In-Depth Technical Guide to 7-Bromo-5-fluoroquinazolin-2-amine (CAS No. 1379341-83-9): A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Quinazoline Scaffold

The quinazoline ring system, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its prevalence in clinically approved drugs, particularly in oncology, highlights its significance as a "privileged scaffold." Quinazoline derivatives are known to exhibit a wide array of biological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[1] The versatility of the quinazoline core allows for substitution at various positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize drug-target interactions.

This technical guide focuses on a specific, highly functionalized quinazoline derivative: 7-Bromo-5-fluoroquinazolin-2-amine (CAS No. 1379341-83-9). The strategic placement of a bromine atom at the 7-position and a fluorine atom at the 5-position, coupled with an amine group at the 2-position, makes this molecule a valuable and sought-after intermediate in the synthesis of potent and selective kinase inhibitors.[2] The bromo substituent serves as a versatile handle for further chemical modifications, often through palladium-catalyzed cross-coupling reactions, while the fluoro group can enhance metabolic stability and binding affinity. The 2-amino group is a common feature in many kinase inhibitors, participating in crucial hydrogen bonding interactions within the ATP-binding site of the target enzyme.

This document provides a comprehensive overview of the synthesis, properties, and applications of this compound, offering a technical resource for researchers engaged in the design and development of novel therapeutics.

Physicochemical Properties

A clear understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in multi-step syntheses. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 1379341-83-9[2]
Molecular Formula C₈H₅BrFN₃[2]
Molecular Weight 242.05 g/mol [2]
Appearance (Predicted) Off-white to pale yellow solid-
Solubility (Predicted) Soluble in organic solvents such as DMSO, DMF, and methanol-
Storage 2-8°C, protected from light and moisture[2]

Synthesis of this compound: A Mechanistic Perspective

The synthesis of 2-aminoquinazolines is a well-established area of organic chemistry, with several synthetic strategies available. A common and efficient approach for the construction of the 2-aminoquinazoline core involves the cyclization of a suitably substituted 2-aminobenzonitrile with a source of the C2-N fragment, such as cyanamide or guanidine.

Proposed Synthetic Pathway

A plausible and efficient synthetic route to this compound commences with the appropriately substituted anthranilonitrile, 2-amino-4-bromo-6-fluorobenzonitrile . This starting material can be synthesized through methods known in the art, often involving the bromination and fluorination of commercially available precursors. The key transformation is the cyclocondensation reaction with guanidine, which provides the desired 2-aminoquinazoline skeleton.

Synthetic_Pathway start 2-amino-4-bromo-6-fluorobenzonitrile product This compound start->product Cyclocondensation (e.g., in refluxing solvent like 2-ethoxyethanol) reagent Guanidine (H₂N-C(=NH)-NH₂) reagent->product Application intermediate This compound reaction1 Further Functionalization (e.g., Suzuki, Buchwald-Hartwig coupling at C7) intermediate->reaction1 reaction2 Modification at N2 intermediate->reaction2 product Potent and Selective Kinase Inhibitors reaction1->product reaction2->product

Sources

Spectroscopic data for 7-Bromo-5-fluoroquinazolin-2-amine (NMR, MS, IR)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 7-Bromo-5-fluoroquinazolin-2-amine

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The quinazoline scaffold is a common motif in a variety of bioactive molecules, and the specific substitution pattern of this compound, featuring a bromine atom, a fluorine atom, and an amine group, imparts unique physicochemical properties that are crucial for its interaction with biological targets. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this molecule in any research or development setting. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound, grounded in established principles and data from related structures.

Molecular Structure and Spectroscopic Implications

The chemical structure of this compound is foundational to interpreting its spectroscopic data. The quinazoline core is an aromatic system, which will dominate the downfield region of the ¹H NMR spectrum. The electron-withdrawing effects of the fluorine and bromine atoms, along with the electron-donating nature of the amine group, will create a distinct electronic environment, influencing the chemical shifts of the aromatic protons and carbons. The presence of bromine, with its characteristic isotopic distribution (⁷⁹Br and ⁸¹Br), will be a key indicator in the mass spectrum. The primary amine group will give rise to characteristic stretches in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound in solution.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts are influenced by the electronic effects of the substituents. The fluorine atom will introduce additional complexity through ¹H-¹⁹F coupling.

Predicted ¹H NMR Data (in DMSO-d₆)

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-4~8.5 - 8.7s-
H-6~7.6 - 7.8dJ(H-F) ≈ 8-10
H-8~7.4 - 7.6dJ(H-F) ≈ 2-3
NH₂~6.5 - 7.0br s-
  • Rationale for Predictions:

    • H-4: This proton is adjacent to a nitrogen atom in the pyrimidine ring, leading to a significant downfield shift.

    • H-6 and H-8: These protons are on the benzene ring and their shifts are influenced by the adjacent fluorine and bromine atoms. The fluorine atom will cause splitting of these signals.

    • NH₂: The amine protons are exchangeable and typically appear as a broad singlet. The chemical shift can vary with concentration and solvent.[1]

Experimental Protocol for ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Integrate the signals to determine the relative number of protons.

¹H NMR Coupling Pathway Diagram

H_NMR_Coupling cluster_quinazoline This compound H4 H-4 H6 H-6 F5 F-5 H6->F5 J(H-F) H8 H-8 H8->F5 J(H-F) Br7 Br-7 NH2 NH₂

Caption: Predicted ¹H-¹⁹F couplings in this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆)

CarbonPredicted Chemical Shift (ppm)
C-2~160 - 162
C-4~155 - 157
C-4a~110 - 112
C-5~158 - 160 (d, J(C-F) ≈ 240-250 Hz)
C-6~115 - 117 (d, J(C-F) ≈ 20-25 Hz)
C-7~118 - 120
C-8~112 - 114 (d, J(C-F) ≈ 5-10 Hz)
C-8a~148 - 150
  • Rationale for Predictions:

    • C-2 and C-4: These carbons are part of the pyrimidine ring and are significantly deshielded.

    • C-5: This carbon is directly attached to the highly electronegative fluorine atom, resulting in a large downfield shift and a large one-bond C-F coupling constant.

    • C-6 and C-8: These carbons show smaller two- and three-bond couplings to fluorine, respectively.

    • C-7: The carbon bearing the bromine atom will be shifted downfield.

Experimental Protocol for ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule, as well as structural information from its fragmentation pattern.

Expected Mass Spectrometric Data

The key feature in the mass spectrum of this compound will be the isotopic pattern of the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[2]

Predicted m/z Values

IonPredicted m/zNotes
[M+H]⁺ (⁷⁹Br)241.98Corresponding to the ⁷⁹Br isotope.
[M+H]⁺ (⁸¹Br)243.98Corresponding to the ⁸¹Br isotope, with approximately the same intensity as the M peak.[2]

Experimental Protocol for Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).[2]

  • Ionization Method: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) for soft ionization to observe the molecular ion, or Electron Ionization (EI) to induce fragmentation.[2]

  • Data Acquisition: Acquire the mass spectrum using a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain accurate mass measurements.

Predicted Fragmentation Pathway

MS_Fragmentation M [M+H]⁺ m/z 242/244 F1_ion m/z 215/217 M->F1_ion -HCN F2_ion m/z 225/227 M->F2_ion -NH₃ F3_ion m/z 163 M->F3_ion -Br F1 Loss of HCN F2 Loss of NH₃ F3 Loss of Br

Caption: A simplified potential fragmentation pathway for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (primary amine)3400-3250Medium (two bands)[3]
Aromatic C-H Stretch3100-3000Medium to Weak
N-H Bend (primary amine)1650-1580Medium[3]
C=N Stretch1620-1550Medium to Strong
Aromatic C=C Stretch1600-1450Medium to Strong
C-N Stretch (aromatic amine)1335-1250Strong[3]
C-F Stretch1250-1000Strong
C-Br Stretch600-500Medium to Strong
  • Rationale for Predictions:

    • The primary amine will show two characteristic N-H stretching bands.[1][3]

    • The aromatic rings will have characteristic C-H and C=C stretching vibrations.

    • The C-N and C=N bonds of the quinazoline ring and the amine group will have distinct stretching frequencies.

    • The carbon-halogen bonds (C-F and C-Br) will absorb in the fingerprint region.

Experimental Protocol for IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, MS, and IR techniques provides a self-validating system for its structural confirmation and purity assessment. The predicted data, based on fundamental principles and comparison with related structures, offers a robust framework for researchers and scientists. The ¹H and ¹³C NMR spectra will elucidate the precise arrangement of atoms and the electronic environment of the molecule. Mass spectrometry will confirm the molecular weight and elemental composition, with the characteristic bromine isotope pattern serving as a definitive marker. Infrared spectroscopy will verify the presence of key functional groups. Together, these techniques provide the necessary data to unambiguously identify and characterize this compound, which is essential for its application in drug development and chemical research.

References

  • New Journal of Chemistry Supporting Information.
  • Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information.
  • Supporting Information for - The Royal Society of Chemistry.
  • 7-Bromoquinolin-2-amine | 116632-53-2 - Benchchem.
  • IR: amines.
  • 7-bromo-8-fluoroquinazolin-2-amine (C8H5BrFN3) - PubChemLite.
  • 24.10: Spectroscopy of Amines - Chemistry LibreTexts.

Sources

Purity and characterization of 7-Bromo-5-fluoroquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis, Purification, and Characterization of 7-Bromo-5-fluoroquinazolin-2-amine

This guide provides a comprehensive technical overview of the proposed synthesis, purification, and detailed analytical characterization of the novel compound, this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document outlines a robust workflow for obtaining and validating this molecule with a high degree of purity. The methodologies described herein are grounded in established chemical principles and are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Introduction: The Quinazoline Scaffold

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatile structure allows for diverse substitutions, enabling the fine-tuning of pharmacological properties. The introduction of halogen atoms, such as bromine and fluorine, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. This guide focuses on this compound, a specific analogue with potential applications in kinase inhibition or as a key intermediate in the synthesis of more complex bioactive molecules.

Proposed Synthesis Pathway

The proposed two-step synthesis begins with the bromination of commercially available 2-amino-6-fluorobenzonitrile. The resulting intermediate, 2-amino-4-bromo-6-fluorobenzonitrile, is then cyclized to form the target compound.

Diagram: Proposed Synthetic Route

G A 2-Amino-6-fluorobenzonitrile B N-Bromosuccinimide (NBS) Acetonitrile, RT C Intermediate: 2-Amino-4-bromo-6-fluorobenzonitrile B->C Step 1: Bromination D Cyanogen Bromide (BrCN) DMF, 80°C E Product: This compound D->E Step 2: Cyclization G cluster_0 Purification Process A Crude Product (from precipitation) B Column Chromatography (Silica Gel) A->B Adsorption C Fraction Pooling & Solvent Evaporation B->C Elution & Analysis D Recrystallization C->D Purity Enhancement E Final Product: High-Purity Solid D->E Isolation G cluster_workflow Analytical Validation A Purity Assessment HPLC B Molecular Weight Confirmation High-Resolution MS C Structural Elucidation ¹H NMR ¹³C NMR ¹⁹F NMR D Compositional Verification Elemental Analysis

The Quinazoline Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold, a bicyclic heterocycle formed by the fusion of a benzene and a pyrimidine ring, represents a cornerstone of contemporary medicinal chemistry. Its inherent structural features and synthetic tractability have made it a "privileged structure," leading to the development of a multitude of clinically successful drugs. This technical guide provides a comprehensive exploration of the quinazoline core, delving into its physicochemical properties, historical significance, diverse pharmacological applications, and the intricate mechanisms of action of key therapeutic agents. Furthermore, this guide offers an in-depth look at the structure-activity relationships that govern the biological effects of quinazoline derivatives and presents detailed synthetic methodologies for their preparation. This document is intended to serve as a valuable resource for researchers and drug development professionals, providing both foundational knowledge and field-proven insights into this remarkable scaffold.

Introduction: The Rise of a Versatile Scaffold

The journey of the quinazoline scaffold in science began in 1869 with the synthesis of the first derivative by Griess. However, it was the elucidation of the structure of a quinazolinone alkaloid from the Chinese herb Dichroa febrifuga, found to be effective against malaria, that ignited the interest of medicinal chemists in the mid-20th century[]. The parent quinazoline is a light yellow crystalline solid, and its chemical framework is composed of a benzene ring fused to a pyrimidine ring[2][3]. This fusion alters the electronic properties of the pyrimidine ring, creating a system with distinct reactivity and biological interaction capabilities[4]. The numbering of the quinazoline ring system, as suggested by Paal and Busch, is still in use today[5].

The true power of the quinazoline scaffold lies in its synthetic versatility. The core can be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. This adaptability has enabled the development of a vast library of derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects[2][6][7].

Physicochemical Properties and Chemical Reactivity

Quinazoline is an aromatic heterocyclic compound with the molecular formula C₈H₆N₂[2]. It is a planar molecule and is soluble in water[8]. The presence of the two nitrogen atoms in the pyrimidine ring significantly influences its chemical behavior. The nitrogen at position 3 (N3) is more basic and is the primary site of protonation and alkylation[5][8].

The pyrimidine ring is generally resistant to electrophilic substitution, while the benzene ring is more susceptible, with the order of reactivity being 8 > 6 > 5 > 7[5][8]. Conversely, the pyrimidine ring, particularly at positions 2 and 4, is susceptible to nucleophilic attack, especially when substituted with a good leaving group like a halogen[8]. This reactivity is a key aspect of its synthetic utility.

A Broad Spectrum of Pharmacological Activities

The quinazoline scaffold is a testament to the power of a privileged core in drug discovery, with derivatives demonstrating efficacy across a wide range of therapeutic areas.

Anticancer Activity: A Pillar of Targeted Therapy

Perhaps the most significant impact of the quinazoline scaffold has been in oncology. Several quinazoline derivatives have been developed as potent and selective inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.

A prime example is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a transmembrane tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation[2][9]. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.

Quinazoline-based EGFR inhibitors, such as Gefitinib (Iressa) and Erlotinib (Tarceva) , act as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase domain[2][7][9][10]. By binding to this site, they prevent the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cancer cell proliferation and survival[2][9]. This inhibition ultimately leads to cell cycle arrest and apoptosis of the cancer cells[9][11]. Gefitinib is particularly effective in non-small cell lung cancer (NSCLC) patients with specific activating mutations in the EGFR gene[2].

Signaling Pathway Diagram: EGFR Inhibition by Quinazoline Derivatives

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular EGFR EGFR P P EGFR->P Autophosphorylation EGF EGF (Ligand) EGF->EGFR Binding & Dimerization ATP ATP ATP->EGFR RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Gefitinib Gefitinib/ Erlotinib Gefitinib->ATP Blocks Binding

Caption: EGFR signaling cascade and its inhibition by quinazoline-based drugs.

Cardiovascular Applications: The Case of Prazosin

In the realm of cardiovascular medicine, the quinazoline derivative Prazosin is a notable example. It functions as a selective alpha-1 adrenergic receptor antagonist[3][12][13].

Alpha-1 adrenergic receptors are located on the smooth muscle of blood vessels. When stimulated by norepinephrine, these receptors cause vasoconstriction, leading to an increase in blood pressure[13]. Prazosin competitively blocks these receptors, preventing norepinephrine from binding and thereby causing vasodilation of both arteries and veins[12][13]. This leads to a decrease in total peripheral resistance and a reduction in blood pressure[12]. Its selectivity for alpha-1 receptors over alpha-2 receptors minimizes the reflex tachycardia often seen with non-selective alpha-blockers[12].

Antimicrobial and Other Activities

The versatility of the quinazoline scaffold extends to a wide array of other pharmacological activities:

  • Antimicrobial: Quinazoline derivatives have shown promising activity against various bacterial and fungal strains, including resistant pathogens[6][14].

  • Anti-inflammatory: Certain derivatives exhibit potent anti-inflammatory properties[6][12].

  • Anticonvulsant: The scaffold has been explored for the development of novel anticonvulsant agents[2][14].

  • Antimalarial: The historical roots of quinazoline's medicinal use lie in its antimalarial properties, and research in this area continues[].

Structure-Activity Relationship (SAR) Studies

The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the core scaffold. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective drug candidates.

SAR of Anticancer Quinazolines (EGFR Inhibitors)

For quinazoline-based EGFR inhibitors, several key structural features have been identified:

  • Position 4: An anilino group at the 4-position is generally crucial for high-affinity binding to the ATP pocket of EGFR. Substitutions on this aniline ring can significantly impact potency and selectivity[15].

  • Positions 6 and 7: Substitution with small, electron-donating groups, such as methoxy groups, at the 6 and 7-positions often enhances inhibitory activity[16].

  • Position 2: Modifications at the 2-position can influence the overall conformation and properties of the molecule, with some substitutions leading to potent inhibitors[17].

Compound Substitution Pattern Target IC₅₀ (nM)
Gefitinib 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazolineEGFR23-79[18]
Erlotinib 4-(3-ethynylphenylamino)-6,7-bis(2-methoxyethoxy)quinazolineEGFR80[18]
Compound 1i Quinazoline with semicarbazone moietyEGFR0.05[4][19]
Compound 8b 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-oneEGFR-TK1.37[19]
Compound 19 4-(3-bromoanilino)-6-(N-Boc-glycine)quinazolineEGFR3.2[16]

Table 1: IC₅₀ values of selected quinazoline derivatives as EGFR inhibitors.

SAR of Antimicrobial Quinazolines

The antimicrobial activity of quinazolines is also heavily influenced by their substitution patterns:

  • Positions 2 and 3: Substituents at these positions have been shown to significantly enhance antimicrobial efficacy[14].

  • Positions 6 and 8: The introduction of halogen atoms at these positions can improve potency against various microbial strains[14].

  • Fused Ring Systems: Fusing other heterocyclic rings, such as imidazole or benzimidazole, to the quinazoline core can lead to compounds with potent antibacterial and antifungal activities[20].

Compound Series Target Organism MIC (μg/mL)
Imidazo/benzimidazo[1,2-c]quinazolinesE. coli, S. aureus, P. putida, S. typhi, B. subtilis4-8[20]
Indolo[1,2-c]quinazolinesVarious bacteria and fungi2.5-20[20]
4(3H)-Quinazolinone derivativesS. aureus≤ 8[21]
Pyrrolidine-substituted quinazolinonesP. aeruginosa150[22]

Table 2: Minimum Inhibitory Concentration (MIC) values of selected antimicrobial quinazoline derivatives.

Synthetic Methodologies: Building the Quinazoline Core

The widespread use of the quinazoline scaffold in drug discovery is partly due to the availability of robust and versatile synthetic methods for its construction.

Classical Synthetic Approaches: The Niementowski Synthesis

The Niementowski quinazoline synthesis is a classical and widely used method that involves the thermal condensation of an anthranilic acid with an amide to form a 4-oxo-3,4-dihydroquinazoline (quinazolinone)[23][24].

Experimental Protocol: A Representative Niementowski Quinazolinone Synthesis

  • Reactants: A mixture of anthranilic acid (1 equivalent) and formamide (excess) is prepared.

  • Reaction Conditions: The mixture is heated at 130-150°C for a specified period, typically several hours.

  • Work-up: The reaction mixture is cooled, and the resulting solid is collected by filtration.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired quinazolin-4(3H)-one.

Modern Synthetic Innovations: Microwave-Assisted Synthesis

To overcome the often harsh conditions and long reaction times of classical methods, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient synthesis of quinazolines and quinazolinones[25][26]. Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reactions[25][26].

Experimental Workflow: Microwave-Assisted Synthesis and Screening

Synthesis_Workflow Start Starting Materials (e.g., Anthranilic Acid, Amide) Microwave Microwave-Assisted Synthesis Start->Microwave Purification Purification (e.g., Chromatography, Recrystallization) Microwave->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) Characterization->Screening Data Data Analysis (IC₅₀/MIC Determination, SAR) Screening->Data Lead Lead Compound Identification Data->Lead

Caption: A generalized workflow for the synthesis and screening of quinazoline derivatives.

Conclusion and Future Perspectives

The quinazoline scaffold has firmly established itself as a privileged core in medicinal chemistry, with a rich history and an even more promising future. Its remarkable versatility has given rise to a diverse array of therapeutic agents that have had a profound impact on human health, particularly in the fields of oncology and cardiovascular disease.

The continued exploration of novel synthetic methodologies, including green chemistry approaches, will undoubtedly expand the accessible chemical space of quinazoline derivatives. Furthermore, a deeper understanding of the intricate structure-activity relationships and the mechanisms of action of these compounds will pave the way for the rational design of next-generation therapeutics with enhanced potency, selectivity, and safety profiles. As our knowledge of disease biology continues to grow, the quinazoline scaffold is poised to remain a vital tool in the armamentarium of medicinal chemists for years to come.

References

  • Quinazoline derivatives & pharmacological activities: a review. (n.d.). SciSpace.
  • Reviewing the Pharmacological Impact of Quinazoline Derivatives. (2025, December 11). Bioengineer.org.
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI.
  • Jain, N., Goel, T., Thakar, S., Jadhav, M., & Bansode, D. (2023, March 1). An Explicative Review on the Progress of Quinazoline Scaffold as Bioactive Agents in the Past Decade. Bentham Science Publishers.
  • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. (n.d.). PMC - NIH.
  • Quinazoline a scaffold with antimicrobial and anticonvulsant activity. (2024, October 17). [Source name not available].
  • What is the mechanism of action of prazosin (alpha-1 adrenergic blocker)? (2025, October 30). Dr.Oracle.
  • Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =... (n.d.).
  • Simplified schematic diagram of the EGFR signaling pathway depicting... (n.d.).
  • What is the mechanism of Prazosin Hydrochloride? (2024, July 17).
  • Mechanism of action of erlotinib. (n.d.).
  • Gefitinib: mechanism of action, pharmacokinetics and side effect. (2023, September 28). ChemicalBook.
  • Haider, K., Das, S., Joseph, A., & Yar, M. S. (2022, March 16). An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. PubMed.
  • Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. (2015, November 22). Omics.
  • What is the drug class of Prazosin (alpha-1 adrenergic receptor antagonist)? (2025, April 2). Dr.Oracle.
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). [Source name not available].
  • Pharmacology of Gefitinib (Geftib, Tabgef); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 15). YouTube.
  • Quinazoline. (n.d.). Wikipedia.
  • Prazosin. (2023, August 17).
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (n.d.).
  • IC 50 values (in nm) of 4-aminoquinazoline analogues as inhibitors of EGFR and HER. (n.d.).
  • Prazosin - benign prostatic hyperplasia, Mechanism of Action. (2018, February 16). YouTube.
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (n.d.). PMC.
  • A comprehensive pathway map of epidermal growth factor receptor signaling. (n.d.). PMC.
  • The Niementowski Quinazolinone Synthesis: A Technical Guide for Drug Discovery. (n.d.). Benchchem.
  • EGF/EGFR Signaling Pathway. (n.d.).
  • Epidermal growth factor receptor. (n.d.). Wikipedia.
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023, March 28). [Source name not available].
  • Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity. (2018, November 30).
  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Deriv
  • Comparison of MIC values (in μg mL -1 ) of quinazolines and standard drugs against different bacteria and fungi. (n.d.).
  • Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. (2025, August 7). [Source name not available].
  • Comparison of MIC values (in µg mL-1 ) of quinazolines and standard drugs against different bacteria and fungi. (n.d.).
  • Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investig
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (n.d.). Frontiers.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). NIH.
  • IC 50 values of EGFR assay for the most active compounds-6 and 10e-and... (n.d.).
  • Full article: Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). (n.d.). [Source name not available].
  • Niementowski quinazoline synthesis. (n.d.). chemeurope.com.
  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (2016, April 18). PMC - NIH.
  • The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. (2025, August 7).
  • Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. (n.d.). PMC - NIH.
  • Niementowski quinoline synthesis. (n.d.). Wikipedia.
  • Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. (2023, July 10). NIH.
  • Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. (2024, April 24). PMC - NIH.
  • The antibacterial activity (MIC in μg/mL) of the of the synthesized quinazolin-4(3H)one derivatives compared with Amoxicillin trihyderate. (n.d.).
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). PMC - NIH.

Sources

Potential biological targets of 7-Bromo-5-fluoroquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Investigating the Potential Biological Targets of 7-Bromo-5-fluoroquinazolin-2-amine

Abstract: The quinazoline core is a quintessential "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents due to its versatile biological activity.[1][2] A significant portion of research on quinazoline derivatives has focused on their role as potent protein kinase inhibitors, leading to the development of several FDA-approved anticancer drugs.[3][4][5][6] The compound this compound represents a key chemical intermediate, engineered with specific halogen substitutions that can enhance binding affinity and modulate selectivity.[7] This guide provides a comprehensive exploration of the probable biological targets of this molecule, grounded in the extensive pharmacology of the quinazoline class. We will dissect the rationale for targeting specific protein families, propose a systematic workflow for target identification and validation, and provide detailed experimental protocols for researchers in drug discovery and development.

Part 1: The Kinase Superfamily as the Primary Target Class

The structural architecture of this compound strongly suggests its primary targets reside within the protein kinase superfamily. The quinazoline ring system acts as an ATP-mimetic scaffold, effectively competing with endogenous ATP for binding within the catalytic site of kinases.[3][5] This competitive inhibition blocks the phosphotransferase activity of the kinase, thereby halting downstream signaling cascades that regulate critical cellular processes like proliferation, survival, and angiogenesis.

Receptor Tyrosine Kinases (RTKs)

RTKs are cell surface receptors that play a pivotal role in cellular signaling and are frequently dysregulated in various cancers. Quinazoline derivatives have a proven track record of inhibiting this class of enzymes.[3]

  • Epidermal Growth Factor Receptor (EGFR): EGFR is one of the most validated targets for quinazoline-based inhibitors, such as gefitinib and erlotinib.[6] Its overexpression or mutation leads to uncontrolled cell growth in several cancers, including non-small cell lung cancer. The 2-aminoquinazoline core is a hallmark of many potent EGFR inhibitors.[6]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Essential for angiogenesis—the formation of new blood vessels—VEGFRs are critical targets for anti-cancer therapy.[3] Numerous quinazoline compounds have been developed to suppress VEGFR-2 kinase activity, thereby inhibiting tumor neovascularization.[4][8]

  • Other RTKs (PDGFR, FGFR): The quinazoline scaffold is also known to target other RTKs like Platelet-Derived Growth Factor Receptor (PDGFR) and Fibroblast Growth Factor Receptor (FGFR), which are involved in cell growth and differentiation.[3][4]

Non-Receptor Tyrosine Kinases (nRTKs) and Serine/Threonine Kinases

The targeting potential of quinazolines extends beyond membrane-bound receptors to cytoplasmic and nuclear kinases.

  • Key Examples: Research has demonstrated that quinazoline derivatives can inhibit serine/threonine kinases like BRAF and cyclin-dependent kinases (CDKs), as well as nRTKs such as c-Met.[4][5][8] These kinases are central regulators of the cell cycle and intracellular signaling pathways like MAPK.

Structural Rationale: The Role of Halogenation

The specific substitutions on the this compound molecule are not arbitrary.

  • 7-Bromo Position: The bromine atom at the 7-position can serve as a crucial point for establishing halogen bonds or other interactions within the kinase active site. More importantly, it provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse compound libraries to optimize potency and selectivity.[9][10]

  • 5-Fluoro Position: The electron-withdrawing nature of the fluorine atom at the 5-position can significantly alter the electronic distribution of the quinazoline ring system, potentially enhancing binding affinity to the target protein.

Below is a generalized signaling pathway for an RTK, illustrating the point of inhibition.

RTK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ADP ADP RTK->ADP P RAS RAS RTK->RAS Activation PI3K PI3K RTK->PI3K Activation Ligand Growth Factor (e.g., EGF, VEGF) Ligand->RTK Binding & Dimerization Inhibitor 7-Bromo-5-fluoro- quinazolin-2-amine Inhibitor->RTK Competitive Inhibition ATP ATP ATP->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription Translocation to Nucleus AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription

Caption: Generalized RTK signaling pathway and point of inhibition.

Part 2: Exploration of Non-Kinase Targets

While kinases are the most probable targets, the versatility of the quinazoline scaffold allows for interaction with other important protein families. A thorough investigation should consider these alternative hypotheses.

Potential Target ClassRationale & Key ExamplesSupporting Evidence
ABC Transporters Quinazolinamine structures, such as gefitinib, have been shown to inhibit the function of ATP-binding cassette (ABC) transporters like BCRP (ABCG2) and P-glycoprotein (P-gp) . These transporters are major contributors to multidrug resistance (MDR) in cancer by effluxing chemotherapeutic drugs out of cells.Studies have identified quinazolinamine derivatives as potent dual inhibitors of BCRP and P-gp, suggesting they can act as chemosensitizers.[11]
Epigenetic Modulators The EGFR inhibitor erlotinib, a quinazoline, was discovered to have off-target inhibitory activity against Lysine-Specific Demethylase 1 (LSD1) . This finding led to the successful optimization of quinazoline derivatives as potent and specific LSD1 inhibitors for cancer therapy.A drug repurposing strategy identified erlotinib as a weak LSD1 inhibitor, and subsequent medicinal chemistry efforts produced analogs with significantly enhanced potency.[12]
Other Enzymes The quinazoline nucleus has been incorporated into inhibitors of various other enzymes critical to cell function and survival, including Poly(ADP-ribose) polymerase (PARP) and thymidylate synthase .Literature reports have documented the anticancer activity of quinazolines through the inhibition of these non-kinase enzymes.[1][5]
Transcription Factors Certain 4-aminoquinazoline derivatives have been found to suppress the NF-κB signaling pathway , a critical regulator of inflammatory responses and cell survival, by inhibiting its activation.Novel quinazoline derivatives have demonstrated the ability to inhibit the proliferation of breast cancer cells by suppressing the NF-κB pathway.[13]

Part 3: A Systematic Workflow for Target Identification and Validation

A multi-pronged approach combining computational, biochemical, and cellular methods is essential for accurately identifying and validating the biological targets of this compound.

Experimental_Workflow cluster_in_silico Phase 1: In Silico Prediction cluster_in_vitro Phase 2: In Vitro Validation cluster_in_vivo Phase 3: In Vivo Confirmation a1 3D Structure Generation of This compound a3 Molecular Docking Simulation a1->a3 a2 Target Library Curation (e.g., Kinome, PDB) a2->a3 a4 Binding Affinity Scoring & Pose Analysis a3->a4 a5 Prioritized Target List a4->a5 b2 Kinase Panel Screening (Broad Profiling) a5->b2 Hypotheses b1 Biochemical Assays b1->b2 b3 IC50 Determination (Specific Targets) b1->b3 b5 Antiproliferative Assay (e.g., MTT on Cancer Cell Lines) b3->b5 Validated Targets b4 Cellular Assays b4->b5 b6 Target Phosphorylation Assay (Western Blot) b4->b6 b7 Cell Cycle Analysis (Flow Cytometry) b4->b7 c3 Pharmacodynamic Analysis (Target Modulation in Tumors) b6->c3 c1 Xenograft Mouse Model c2 Tumor Growth Inhibition Study c1->c2 c2->c3

Caption: A systematic workflow for target identification and validation.

Phase 1: In Silico Target Prediction

This initial phase uses computational methods to predict and prioritize potential targets, saving significant time and resources.

Experimental Protocol: Molecular Docking

Step Procedure Rationale & Key Considerations
1 Ligand Preparation Generate the 3D coordinates of this compound. Perform energy minimization using a suitable force field (e.g., MMFF94).
2 Target Preparation Download crystal structures of high-priority targets (e.g., EGFR, VEGFR-2) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
3 Binding Site Definition Define the docking grid box around the known ATP-binding site of the kinase.
4 Docking Simulation Use a docking program (e.g., AutoDock, Glide) to predict the binding poses of the ligand within the active site.

| 5 | Analysis | Score the poses based on predicted binding energy (e.g., kcal/mol). Analyze the top-ranked poses for key interactions (hydrogen bonds, hydrophobic contacts, halogen bonds) with active site residues. |

Phase 2: In Vitro Biochemical and Cellular Validation

This phase involves wet-lab experiments to confirm the predictions from the in silico analysis.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)

Step Procedure Rationale & Key Considerations
1 Reagent Preparation Prepare assay buffer, recombinant kinase enzyme, kinase-specific substrate peptide, and ATP solution. Prepare serial dilutions of this compound.
2 Kinase Reaction In a 96- or 384-well plate, add the kinase and the test compound (or DMSO vehicle control). Incubate briefly to allow for binding.
3 Initiation Initiate the reaction by adding a mixture of the substrate peptide and ATP. Incubate at a controlled temperature (e.g., 30°C) for a specific duration.
4 Detection Stop the reaction and measure the amount of phosphorylated substrate. This is often done using luminescence-based methods (e.g., Kinase-Glo®) that quantify the remaining ATP.

| 5 | Data Analysis | Plot the percentage of kinase inhibition against the compound concentration. Fit the data to a dose-response curve to calculate the IC50 value (the concentration at which 50% of enzyme activity is inhibited). |

Experimental Protocol: Western Blot for Target Phosphorylation

Step Procedure Rationale & Key Considerations
1 Cell Treatment Culture a relevant cancer cell line (e.g., A549 for EGFR) and treat with various concentrations of the test compound for a defined period. Include a positive control (e.g., EGF stimulation) and a vehicle control.
2 Protein Extraction Lyse the cells to extract total protein. Quantify the protein concentration using a BCA or Bradford assay.
3 SDS-PAGE Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
4 Protein Transfer Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
5 Immunoblotting Block the membrane to prevent non-specific antibody binding. Probe with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-EGFR). Subsequently, probe with an antibody for the total form of the kinase as a loading control.

| 6 | Detection | Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. Quantify band intensity to determine the reduction in target phosphorylation. |

Conclusion

Based on its core scaffold and chemical features, this compound is a promising candidate for development as a protein kinase inhibitor, with a high probability of targeting RTKs like EGFR and VEGFR. However, the known polypharmacology of the quinazoline class necessitates a broader investigation into other potential targets, including ABC transporters and epigenetic modulators, which could represent valuable secondary mechanisms of action or opportunities for drug repurposing. The systematic, multi-phase workflow detailed in this guide provides a robust framework for researchers to elucidate the precise biological targets of this compound, paving the way for its potential development as a novel therapeutic agent.

References

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Vertex AI Search.
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI.
  • Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Hilaris Publisher.
  • Discovery of quinazoline derivatives as a novel class of potent and in vivo efficacious LSD1 inhibitors by drug repurposing. (2021). PubMed.
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Unknown Source.
  • Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. IJIRT.
  • Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. (Unknown Year). NIH.
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). PubMed Central.
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.
  • 7-Bromo-5-fluoro-2-quinazolinamine. MySkinRecipes.
  • 7-Bromoquinolin-2-amine | 116632-53-2. Benchchem.
  • Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. Arabian Journal of Chemistry.
  • 7-Bromoquinazolin-2-amine|CAS 190274-15-8. Benchchem.

Sources

In Silico Prediction of 7-Bromo-5-fluoroquinazolin-2-amine Bioactivity: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This technical guide provides a comprehensive, in-depth workflow for the in silico prediction of the bioactivity of a novel compound, 7-Bromo-5-fluoroquinazolin-2-amine. As Senior Application Scientist, my objective is not to merely list protocols, but to impart a strategic, field-proven methodology that integrates molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. This guide is designed for researchers, scientists, and drug development professionals, offering a self-validating system for the computational assessment of new chemical entities, thereby accelerating the drug discovery pipeline.

Introduction: The Quinazoline Scaffold and the Imperative of In Silico Screening

Quinazoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2] Their diverse biological functions have made them a focal point of drug discovery efforts. The advent of computational techniques has revolutionized this landscape, enabling the rapid and cost-effective screening of novel compounds before their synthesis and in vitro evaluation.[2] This in silico approach, a key component of computer-aided drug design (CADD), allows for the early identification of promising lead candidates and the flagging of those with potentially unfavorable properties.[3]

This guide focuses on a specific, novel molecule: this compound. We will embark on a systematic computational investigation to predict its bioactivity, with a particular emphasis on its potential as an anticancer agent, a common therapeutic application for this class of compounds.[4]

Target Identification and Rationale: Targeting the Epidermal Growth Factor Receptor (EGFR)

A critical first step in predicting the bioactivity of a novel compound is the identification of a plausible biological target. The literature is replete with examples of quinazoline derivatives acting as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase whose dysregulation is a hallmark of many cancers.[4][5] The quinazoline core has shown a high affinity for the ATP-binding site of the EGFR kinase domain, making it an ideal starting point for our investigation.[5]

For the purpose of this guide, we will be utilizing the crystal structure of the EGFR kinase domain complexed with a quinazoline inhibitor (PDB ID: 1XKK) .[6][7] This particular structure provides a high-resolution template of the target's binding site and the interactions formed with a ligand of the same chemical class, offering a robust foundation for our molecular docking simulations.

The inhibition of EGFR disrupts downstream signaling cascades, most notably the PI3K/Akt pathway, which is crucial for cell proliferation, survival, and growth.[1][2][3][4][8] The aberrant activation of this pathway is a common feature of many malignancies.[1]

EGFR_PI3K_Akt_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor This compound Inhibitor->EGFR Inhibits

Figure 1: Simplified EGFR-PI3K/Akt Signaling Pathway and the proposed inhibitory action of this compound.

The In Silico Workflow: A Step-by-Step Guide

Our computational analysis will follow a multi-pronged approach, designed to provide a holistic prediction of the compound's potential as a therapeutic agent.

in_silico_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking cluster_qsar QSAR Modeling cluster_admet ADMET Prediction cluster_analysis Integrated Analysis Ligand_Prep 2D to 3D Conversion & Energy Minimization Docking Binding Affinity Prediction & Interaction Analysis Ligand_Prep->Docking Protein_Prep PDB Structure Retrieval (1XKK) & Preparation Protein_Prep->Docking QSAR Descriptor Calculation & Activity Prediction Docking->QSAR Analysis Bioactivity & Druggability Profile Docking->Analysis QSAR->Analysis ADMET Drug-Likeness & Toxicity Assessment ADMET->Analysis

Figure 2: The integrated in silico workflow for bioactivity prediction.
Ligand and Protein Preparation: Ensuring a Validated Starting Point

The fidelity of in silico predictions is critically dependent on the quality of the input structures.

Experimental Protocol: Ligand Preparation

  • 2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing software (e.g., ChemDraw).

  • Conversion to 3D: Convert the 2D structure to a 3D conformation.

  • Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

  • File Format Conversion: Save the final 3D structure in a format compatible with docking software (e.g., .pdbqt for AutoDock Vina).

Experimental Protocol: Protein Preparation

  • PDB File Acquisition: Download the crystal structure of the EGFR kinase domain (PDB ID: 1XKK) from the Protein Data Bank.

  • Initial Cleaning: Remove water molecules, co-factors, and the co-crystallized ligand from the PDB file.

  • Addition of Polar Hydrogens: Add polar hydrogen atoms to the protein structure, as these are crucial for forming hydrogen bonds.

  • Charge Assignment: Assign partial charges to the protein atoms (e.g., Gasteiger charges).

  • File Format Conversion: Save the prepared protein structure in a .pdbqt format.

Molecular Docking: Probing the Binding Interaction

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Grid Box Definition: Define a grid box that encompasses the ATP-binding site of EGFR. The coordinates of the co-crystallized ligand in 1XKK can be used as a reference.

  • Configuration File: Create a configuration file specifying the paths to the prepared ligand and protein files, the grid box parameters, and the exhaustiveness of the search.

  • Execution: Run the docking simulation using the AutoDock Vina executable.[9]

  • Analysis of Results: Analyze the output file, which contains the binding affinity (in kcal/mol) and the coordinates of the predicted binding poses. The pose with the lowest binding energy is typically considered the most favorable.

  • Interaction Visualization: Visualize the protein-ligand interactions of the best pose using software like PyMOL or Discovery Studio to identify key interactions such as hydrogen bonds and hydrophobic contacts.

Quantitative Structure-Activity Relationship (QSAR): Predicting Activity from Structure

QSAR modeling establishes a mathematical relationship between the chemical structure and the biological activity of a set of compounds. While we are analyzing a single compound, we will outline the protocol for building a predictive QSAR model, a crucial step when screening a library of analogs.

Experimental Protocol: QSAR Model Development

  • Dataset Collection: Curate a dataset of quinazoline derivatives with known inhibitory activity against EGFR.

  • Molecular Descriptor Calculation: For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., physicochemical, topological, and electronic).

  • Data Splitting: Divide the dataset into a training set for model building and a test set for model validation.

  • Model Building: Use a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), to build a model that correlates the descriptors with the biological activity.

  • Model Validation: Validate the predictive power of the model using the test set and various statistical metrics (e.g., r², q²).

  • Prediction for New Compound: Use the validated QSAR model to predict the bioactivity of this compound.

ADMET Prediction: Assessing Drug-Likeness

A potent compound is of little therapeutic value if it has poor pharmacokinetic properties or is toxic. In silico ADMET prediction provides an early assessment of a compound's drug-likeness.[10][11]

Experimental Protocol: In Silico ADMET Prediction

  • SMILES Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.

  • Web Server Submission: Submit the SMILES string to a free, reliable ADMET prediction web server such as SwissADME or admetSAR.

  • Parameter Analysis: Analyze the predicted parameters, which typically include:

    • Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

    • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) inhibition.

    • Excretion: Renal clearance.

    • Toxicity: Ames mutagenicity, carcinogenicity, hERG inhibition.

  • Lipinski's Rule of Five: Evaluate the compound's compliance with Lipinski's Rule of Five, a set of guidelines for predicting oral bioavailability.

Hypothetical Results and Interpretation

To illustrate the output of this workflow, we present a set of hypothetical, yet realistic, data for this compound.

Table 1: Molecular Docking and QSAR Prediction

ParameterPredicted ValueInterpretation
Binding Affinity (kcal/mol) -8.5Strong predicted binding to the EGFR active site.
Key Interactions H-bond with Met793Mimics the interaction of known quinazoline inhibitors.
Predicted pIC50 (QSAR) 7.2High predicted inhibitory potency.

Table 2: Predicted ADMET Properties

PropertyPredicted ValueAcceptable RangeInterpretation
Human Intestinal Absorption HighHighGood oral absorption is likely.
BBB Permeability LowLowReduced potential for CNS side effects.
CYP2D6 Inhibition Non-inhibitorNon-inhibitorLower risk of drug-drug interactions.
Ames Mutagenicity Non-mutagenicNon-mutagenicLow predicted risk of mutagenicity.
hERG Inhibition Non-inhibitorNon-inhibitorReduced risk of cardiotoxicity.
Lipinski's Rule of Five 0 violations≤ 1 violationFavorable for oral bioavailability.

Based on these hypothetical results, this compound presents a promising profile as a potential EGFR inhibitor. The strong predicted binding affinity and key interactions with the EGFR active site, coupled with a high predicted pIC50 from the QSAR model, suggest potent biological activity. Furthermore, the predicted ADMET properties indicate good drug-likeness, with a low risk of common toxicities and favorable pharmacokinetics.

Conclusion and Future Directions

This in-depth technical guide has delineated a robust and scientifically grounded in silico workflow for predicting the bioactivity of this compound. By integrating molecular docking, QSAR modeling, and ADMET prediction, we can construct a comprehensive profile of a novel compound's therapeutic potential before committing significant resources to its synthesis and experimental testing.

The hypothetical results presented herein suggest that this compound is a promising candidate for further investigation as an EGFR inhibitor. The next logical steps would be the chemical synthesis of the compound, followed by in vitro validation of its inhibitory activity against EGFR and its antiproliferative effects in relevant cancer cell lines. This strategic interplay between computational prediction and experimental validation is the hallmark of modern, efficient drug discovery.

References

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway. Retrieved from [Link]

  • Cusabio. (n.d.). PI3K-Akt signaling pathway. Retrieved from [Link]

  • Saba, I., & Al-Sanea, M. M. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(3), 1003. [Link]

  • ResearchGate. (n.d.). Structure of EGFR kinase domain complexed with quinazoline inhibitor 8 (PDB ID: 1XKK). Retrieved from [Link]

  • RJ Wave. (2024). QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. Retrieved from [Link]

  • PubMed. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Retrieved from [Link]

  • ACS Publications. (2019). New Workflow for QSAR Model Development from Small Data Sets: Small Dataset Curator and Small Dataset Modeler. Integration of Data Curation, Exhaustive Double Cross-Validation, and a Set of Optimal Model Selection Techniques. Journal of Chemical Information and Modeling. [Link]

  • Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Retrieved from [Link]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved from [Link]

  • Springer. (n.d.). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Retrieved from [Link]

  • Rowan University. (2012). Predictive QSAR modeling: Methods and applications in drug discovery and chemical risk assessment. Retrieved from [Link]

  • RCSB PDB. (2004). 1XKK: EGFR kinase domain complexed with a quinazoline inhibitor- GW572016. Retrieved from [Link]

  • Slideshare. (n.d.). In Silico methods for ADMET prediction of new molecules. Retrieved from [Link]

  • MDPI. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences. [Link]

  • YouTube. (2021). Molecular Docking with all new AutoDock Vina 1.2 | New era of docking. Retrieved from [Link]

  • ScienceDirect. (2022). Structural insights into conformational stability and binding of thiazolo-[2,3-b] quinazolinone derivatives with EGFR-TKD and in-vitro study. Retrieved from [Link]

  • AYUSH CoE. (n.d.). I.In Silico Tools for Pharmacokinetic and Toxicological Predictions. Retrieved from [Link]

  • MDPI. (2023). In Silico ADME Methods Used in the Evaluation of Natural Products. Molecules. [Link]

  • PubMed Central. (n.d.). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading. Retrieved from [Link]

  • The Scripps Research Institute. (n.d.). AutoDock Vina. Retrieved from [Link]

  • ResearchGate. (n.d.). Workflow for predictive QSAR modeling (A) incorporating a critical step.... Retrieved from [Link]

  • YouTube. (2020). Autodock Vina Tutorial - Molecular Docking. Retrieved from [Link]

  • International Journal of Biology, Pharmacy and Allied Sciences. (2022). RESEARCH ARTICLE Identification of oxazolo[4,5-g]quinazolin-2(1H)-one Derivatives as EGFR Inhibitors for Cancer Prevention. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 7-Bromo-5-fluoroquinazolin-2-amine from 2-amino-4-bromo-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Quinazoline Scaffolds in Modern Drug Discovery

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2] Derivatives of quinazoline have been successfully developed as anticancer, anti-inflammatory, antiviral, and antibacterial agents.[1] The 2-aminoquinazoline moiety, in particular, is a key pharmacophore in several approved drugs, including antihypertensives and kinase inhibitors for oncology.[2][3] The synthesis of novel, substituted 2-aminoquinazolines is therefore of great interest to researchers in drug discovery and development.

This application note provides a detailed, robust protocol for the synthesis of 7-Bromo-5-fluoroquinazolin-2-amine from 2-amino-4-bromo-6-fluorobenzaldehyde. We will delve into the mechanistic underpinnings of this transformation, offer a step-by-step experimental guide, and provide insights into reaction optimization and troubleshooting.

Reaction Overview and Mechanistic Insights

The synthesis of this compound is achieved through a condensation and subsequent intramolecular cyclization reaction between 2-amino-4-bromo-6-fluorobenzaldehyde and guanidine. The reaction proceeds in a one-pot fashion, offering an efficient route to the desired heterocyclic product.

The proposed reaction mechanism is as follows:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the amino groups of guanidine on the electrophilic carbonyl carbon of the 2-amino-4-bromo-6-fluorobenzaldehyde. This forms a tetrahedral intermediate.

  • Dehydration: The tetrahedral intermediate then undergoes dehydration to form a Schiff base (imine) intermediate.

  • Intramolecular Cyclization: The free amino group on the benzaldehyde ring then attacks the imine carbon in an intramolecular fashion, leading to the formation of a six-membered dihydroquinazoline ring.

  • Aromatization: The dihydroquinazoline intermediate subsequently undergoes aromatization, likely through an oxidative process, to yield the stable this compound. The choice of an appropriate solvent and reaction temperature is crucial to facilitate this final step.

G

Experimental Protocol

This protocol is designed to be a reliable starting point for the synthesis. Optimization of reaction parameters may be necessary to achieve the highest possible yield and purity.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
2-amino-4-bromo-6-fluorobenzaldehyde1934912-98-7218.021.0218 mg
Guanidine Carbonate593-85-1180.161.5270 mg
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09-5 mL
Ethyl acetate141-78-688.11-As needed
Hexanes110-54-386.18-As needed
Deionized Water7732-18-518.02-As needed
Brine (saturated NaCl solution)---As needed
Anhydrous Sodium Sulfate (Na2SO4)7757-82-6142.04-As needed
Instrumentation
  • Round-bottom flask (25 mL) with a reflux condenser

  • Magnetic stirrer with a hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure

G

  • Reaction Setup:

    • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-bromo-6-fluorobenzaldehyde (218 mg, 1.0 mmol) and guanidine carbonate (270 mg, 1.5 mmol).

    • Add anhydrous N,N-Dimethylformamide (DMF) (5 mL) to the flask.

    • Fit the flask with a reflux condenser and purge the system with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Reaction:

    • Heat the reaction mixture to 120-130 °C with vigorous stirring.

    • Maintain the reaction at this temperature for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes). The disappearance of the starting aldehyde spot indicates the completion of the reaction.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water (20 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with deionized water (2 x 15 mL) followed by brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel.

    • A gradient elution system, starting with a low polarity solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., up to 50% ethyl acetate in hexanes), is recommended to isolate the pure product.

    • Collect the fractions containing the desired product (visualized by TLC) and concentrate them to obtain this compound as a solid.

Expert Insights and Rationale
  • Choice of Guanidine Source: Guanidine carbonate is a stable, non-hygroscopic solid, making it easier to handle than guanidine hydrochloride. It also acts as a base to neutralize any acidic byproducts that may form during the reaction.

  • Solvent Selection: Anhydrous DMF is a polar aprotic solvent that is excellent for dissolving the reactants and can withstand the high reaction temperatures required. Its high boiling point allows for the reaction to be conducted at elevated temperatures, which is often necessary to drive the cyclization and aromatization steps to completion.

  • Reaction Temperature: A temperature range of 120-130 °C is a good starting point. Lower temperatures may result in incomplete reaction or the formation of intermediates, while excessively high temperatures could lead to decomposition. Optimization of this parameter is key.

  • Inert Atmosphere: While not always strictly necessary for this type of reaction, using an inert atmosphere is good practice to prevent any potential side reactions, especially if the starting materials or intermediates are sensitive to oxidation.

Expected Results and Characterization

Based on similar syntheses of 2-aminoquinazolines, a moderate to good yield (40-70%) of the final product can be expected after purification.

This compound

  • Appearance: Off-white to pale yellow solid.

  • Molecular Formula: C₈H₅BrFN₃

  • Molecular Weight: 242.05 g/mol [4]

  • Expected Characterization Data:

    • ¹H NMR: Aromatic protons in the range of δ 7.0-8.5 ppm, and a broad singlet for the -NH₂ protons.

    • ¹³C NMR: Signals corresponding to the aromatic carbons of the quinazoline ring.

    • Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated exact mass (m/z = 240.9651 for [M]+).

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low or No Product Insufficient reaction temperature or time.Increase the reaction temperature in increments of 10 °C (up to the boiling point of the solvent) and/or extend the reaction time. Monitor by TLC.
Impure starting materials.Ensure the purity of the 2-amino-4-bromo-6-fluorobenzaldehyde and use anhydrous solvent.
Formation of Multiple Byproducts Reaction temperature is too high.Lower the reaction temperature and monitor the reaction more frequently.
Presence of water in the reaction mixture.Use anhydrous solvent and ensure all glassware is thoroughly dried.
Difficult Purification Product co-elutes with impurities.Try a different solvent system for column chromatography. Recrystallization from a suitable solvent (e.g., ethanol/water) might also be effective.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • 2-amino-4-bromo-6-fluorobenzaldehyde: May be harmful if swallowed or in contact with skin. Avoid inhalation of dust.

    • Guanidine Carbonate: May cause skin and eye irritation.

    • DMF: Is a skin and eye irritant and can be absorbed through the skin. It is also a suspected teratogen. Handle with extreme care.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Qin, C., et al. (2022). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Catalysts, 13(1), 1447. [Link]

  • Organic Chemistry Portal. Quinazoline synthesis. Retrieved from [Link]

  • Pandya, A., et al. (2022). Strategies for access to 2-aminoquinazolines. RSC Advances, 12(34), 22005-22021. [Link]

  • Khan, I., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 681324. [Link]

  • de Oliveira, C. S., et al. (2021). Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. Journal of the Brazilian Chemical Society, 32(10), 1937-1965. [Link]

  • Pandya, A., et al. (2017). A Simple and Efficient Approach for the Synthesis of 2-Aminated Quinazoline Derivatives via Metal Free Oxidative Annulation. Tetrahedron Letters, 58(15), 1485-1488. [Link]

  • PubChem. 7-Bromo-4-fluoroquinazolin-2-amine. Retrieved from [Link]

Sources

Application Notes and Protocols: Guanidine-Mediated Cyclization for 2-Aminoquinazoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Aminoquinazolines and the Guanidine Advantage

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] Among its derivatives, the 2-aminoquinazoline moiety is a particularly privileged structure, integral to the function of several approved drugs.[1][2][5] The development of efficient and versatile synthetic routes to this key heterocycle is therefore of paramount importance to the drug discovery and development process.

Guanidine, a strong organic base, has emerged as a powerful reagent in heterocyclic synthesis.[6][7] Its utility in the construction of 2-aminoquinazolines offers several advantages, including operational simplicity, the ready availability of starting materials, and the ability to generate a diverse range of products. This guide provides an in-depth exploration of the guanidine-mediated cyclization for 2-aminoquinazoline synthesis, detailing the underlying mechanisms, providing robust experimental protocols, and offering insights into the practical application of this valuable synthetic strategy.

Mechanistic Insights: The Pathway to Cyclization

The guanidine-mediated synthesis of 2-aminoquinazolines typically proceeds through the condensation of a suitable ortho-substituted benzonitrile or related precursor with guanidine. The reaction mechanism can be understood as a sequence of nucleophilic attack and intramolecular cyclization.

A common and effective pathway involves the reaction of a 2-aminobenzonitrile with guanidine. The reaction is initiated by the nucleophilic attack of one of the amino groups of guanidine on the nitrile carbon of the 2-aminobenzonitrile. This is followed by an intramolecular cyclization where the amino group at the ortho position of the benzene ring attacks the newly formed imine carbon. Subsequent tautomerization and aromatization lead to the stable 2-aminoquinazoline ring system.

Another key approach utilizes 2-halobenzonitriles as starting materials. In this case, a copper-catalyzed reaction facilitates the coupling of guanidine with the 2-halobenzonitrile, followed by an intramolecular cyclization to yield the 2,4-diaminoquinazoline.[8]

Visualizing the Core Mechanism

The following diagram illustrates the general mechanistic pathway for the synthesis of 2-aminoquinazolines from 2-aminobenzonitriles and guanidine.

Guanidine_Mediated_Cyclization Start 2-Aminobenzonitrile + Guanidine Intermediate1 Nucleophilic Attack (Formation of Amidine Intermediate) Start->Intermediate1 Base/Heat Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 Intermediate3 Tautomerization & Aromatization Intermediate2->Intermediate3 Product 2-Aminoquinazoline Intermediate3->Product

Caption: General mechanism of 2-aminoquinazoline formation.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed procedures for the synthesis of 2-aminoquinazolines using guanidine-mediated cyclization. These methods are based on established literature procedures and can be adapted for a range of substrates.[8][9]

Protocol 1: Synthesis of 2-Amino-4-methylquinazoline from 2-Aminoacetophenone and Cyanamide

This two-step protocol first forms the 2-amino-4-methylquinazoline intermediate, which can then be further functionalized.

Step 1: Synthesis of 2-Amino-4-methylquinazoline [9]

Materials:

  • 2-Aminoacetophenone hydrochloride

  • Cyanamide

  • Sodium carbonate

  • Water

  • Ethanol

Procedure:

  • In a flask suitable for high-temperature reactions, combine 2-aminoacetophenone hydrochloride (1.0 equivalent) and cyanamide (1.2 equivalents).

  • Heat the mixture to 150-170 °C for 30-60 minutes. The reaction mixture will fuse.

  • Allow the reaction mixture to cool to room temperature.

  • Dissolve the resulting solid in hot water.

  • Neutralize the solution with a saturated aqueous solution of sodium carbonate to precipitate the free base of 2-amino-4-methylquinazoline.

  • Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from aqueous ethanol.

Protocol 2: One-Pot Synthesis of 2,4-Diaminoquinazolines from 2-Bromobenzonitriles and Guanidine[8]

This protocol describes a copper-catalyzed one-pot synthesis.

Materials:

  • Substituted 2-bromobenzonitrile

  • Guanidine hydrochloride

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted 2-bromobenzonitrile (1.0 equivalent), guanidine hydrochloride (1.5 equivalents), CuI (10 mol%), and K₂CO₃ (2.0 equivalents).

  • Add anhydrous DMF as the solvent.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and purification of 2-aminoquinazolines.

Experimental_Workflow Setup Reaction Setup (Reagents & Solvent) Reaction Guanidine-Mediated Cyclization (Heating/Catalysis) Setup->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Crystallization or Chromatography) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

Caption: A standard experimental workflow for synthesis.

Substrate Scope and Data Summary

The guanidine-mediated cyclization is applicable to a wide range of substrates, allowing for the synthesis of a diverse library of 2-aminoquinazolines. The yields can vary depending on the specific starting materials and reaction conditions.

Starting Material (Ortho-Substituent)Guanidine SourceCatalyst/ConditionsProductTypical Yield (%)Reference
2-AminobenzonitrileGuanidine HydrochlorideBase, Heat2,4-DiaminoquinazolineGood to Excellent[1]
2-Halobenzonitrile (e.g., -Br, -Cl)Guanidine HydrochlorideCu(I), Base, Heat2,4-DiaminoquinazolineModerate to Good[8]
2-AminobenzophenoneCyanamide DerivativesAcid2-Amino-4-arylquinazolineGood[10]
2-Formylphenylboronic AcidSubstituted GuanidinesCuI, MethanolSubstituted 2-AminoquinazolinesModerate[11]

Note: Yields are indicative and can be optimized by adjusting reaction parameters such as temperature, reaction time, and catalyst loading.

Troubleshooting and Field-Proven Insights

Expertise in Practice: Causality Behind Experimental Choices

  • Choice of Base: In reactions involving guanidine hydrochloride, a base such as potassium carbonate is crucial to liberate the free guanidine, which is the active nucleophile. The choice of a non-nucleophilic base prevents unwanted side reactions.

  • Solvent Selection: Polar aprotic solvents like DMF or DMSO are often used as they can dissolve the reagents and facilitate the reaction at elevated temperatures.[1]

  • Inert Atmosphere: For copper-catalyzed reactions, maintaining an inert atmosphere is critical to prevent the oxidation of the Cu(I) catalyst, which would render it inactive.

  • Microwave Irradiation: The use of microwave irradiation can significantly shorten reaction times and in some cases improve yields by providing efficient and uniform heating.[12]

Common Issues and Solutions

IssuePotential CauseSuggested Solution
Low or No Product Formation Inactive catalyst (in catalyzed reactions).Ensure the use of a fresh, high-purity catalyst and maintain an inert atmosphere.
Insufficient temperature or reaction time.Monitor the reaction by TLC and adjust the temperature or extend the reaction time as needed.
Poor quality of starting materials.Purify starting materials before use.
Formation of Side Products Competing side reactions (e.g., hydrolysis of the nitrile).Ensure anhydrous conditions by using dry solvents and reagents.
Dimerization or polymerization of starting materials.Adjust the concentration of the reactants or the rate of addition of one reagent to another.
Difficulty in Purification Product is highly polar.Use a more polar eluent system for column chromatography or consider purification by recrystallization.
Product is insoluble.Choose a suitable solvent for recrystallization by testing the solubility of the crude product in various solvents.

Conclusion: A Versatile Tool for Drug Discovery

The guanidine-mediated cyclization for the synthesis of 2-aminoquinazolines represents a robust and versatile methodology for accessing this important class of heterocyclic compounds. Its operational simplicity, broad substrate scope, and the ready availability of starting materials make it an attractive strategy for both academic research and industrial drug development. By understanding the underlying mechanisms and optimizing the reaction conditions, researchers can efficiently generate diverse libraries of 2-aminoquinazolines for biological screening and lead optimization, accelerating the discovery of new therapeutic agents.

References

  • Synthesis of heterocycles using guanidine: An overview. (2022). Cogent Chemistry. [Link]

  • synthesis-of-heterocycles-using-guanidine-an-overview - Ask this paper | Bohrium. (2022). Bohrium. [Link]

  • Exploring the catalytic role of the guanidine TBD in carboxylative cyclizations. (2022). PubMed. [Link]

  • Chiral Guanidine Catalyzed Cyclization Reactions of 1,3-Enynes for Lactone Synthesis: Switchable H-Bond Catalysis | Request PDF. ResearchGate. [Link]

  • Divergent 2-Chloroquinazolin-4(3H)-one Rearrangement: Twisted-Cyclic Guanidine Formation or Ring-Fused N-Acylguanidines via a Domino Process. NIH. [Link]

  • View of Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. (2024). Research and Results in Pharmacology. [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2020). Frontiers in Chemistry. [Link]

  • Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. (2023). SciELO. [Link]

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. (2022). Molecules. [Link]

  • Guanidine Scope for the Synthesis of Aminoquinazolines. ResearchGate. [Link]

  • Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction | Request PDF. ResearchGate. [Link]

  • Ag(i)-catalyzed regioselective 5-exo-dig cyclization of aromatic N-propargyloxycarbonyl guanidines. (2024). Organic & Biomolecular Chemistry. [Link]

  • Autocatalytic and oscillatory reaction networks that form guanidines and products of their cyclization. (2021). Nature Communications. [Link]

  • Fig. 4 Cyclization of guanidines formed in autocatalytic reactions. a... ResearchGate. [Link]

  • Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. (2006). Journal of Organic Chemistry. [Link]

  • Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. (2006). ACS Publications. [Link]

  • Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. (2022). Molecules. [Link]

  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. ResearchGate. [Link]

  • Design of novel 2-aminoquinazolinone compounds to improve in vivo pharmacokinetics. (2023). RSC Medicinal Chemistry. [Link]

  • Discovery of Aminoquinazoline Derivatives as Human A2A Adenosine Receptor Antagonists | Request PDF. ResearchGate. [Link]

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (2021). MDPI. [Link]

  • Quinazoline synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. ResearchGate. [Link]

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (2021). Molecules. [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (2018). RSC Advances. [Link]

  • 2-Azidobenzaldehyde-Enabled Construction of Quinazoline Derivatives: A Review. (2024). Molecules. [Link]

  • Synthesis, Characterization and Antioxidant Studies of Quinazolin Derivatives. (2015). International Journal of PharmTech Research. [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (2012). Molecules. [Link]

  • Synthesis of Tricyclic Quinazolinones via Intramolecular Cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones. (2017). Letters in Organic Chemistry. [Link]

  • Cyclization reaction between alkynones and guanidine. ResearchGate. [Link]

  • Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b). ResearchGate. [Link]

Sources

Application Notes and Protocols: 7-Bromo-5-fluoroquinazolin-2-amine as a Kinase Inhibitor Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide an in-depth technical guide on the strategic use of 7-Bromo-5-fluoroquinazolin-2-amine as a pivotal intermediate in the development of potent and selective kinase inhibitors. This document will delve into the rationale behind its molecular design, detailed synthetic protocols, and its application in generating novel therapeutics targeting key oncogenic and inflammatory signaling pathways.

Introduction: The Quinazoline Scaffold in Kinase Inhibition

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved kinase inhibitors.[1][2] Its rigid, bicyclic structure provides an excellent framework for the spatial presentation of pharmacophoric elements that can engage in critical interactions within the ATP-binding pocket of various kinases. The 2-aminoquinazoline moiety, in particular, is a well-established hinge-binding motif, forming key hydrogen bonds with the backbone of the kinase hinge region, a crucial interaction for potent inhibition.

This compound is a strategically functionalized building block designed for the facile synthesis of diverse libraries of kinase inhibitors. The bromine atom at the 7-position serves as a versatile handle for introducing a wide range of substituents via cross-coupling reactions, allowing for the exploration of the solvent-exposed region of the kinase active site to enhance potency and selectivity. The fluorine atom at the 5-position can improve metabolic stability and modulate the electronic properties of the quinazoline ring, potentially influencing binding affinity and pharmacokinetic properties.

Strategic Importance of this compound in Drug Discovery

The unique substitution pattern of this compound offers several advantages for the synthesis of targeted kinase inhibitors:

  • Versatile Derivatization: The bromine atom at the 7-position is amenable to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of a diverse array of aryl, heteroaryl, and alkyl groups. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize inhibitor potency and selectivity.

  • Modulation of Physicochemical Properties: The fluorine atom at the 5-position can enhance metabolic stability by blocking potential sites of metabolism. Its electron-withdrawing nature can also influence the pKa of the 2-amino group, potentially affecting its interaction with the kinase hinge region.

  • Established Bioactivity: The 2-aminoquinazoline core is a known pharmacophore for a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[3][4][5] This provides a strong starting point for the design of novel inhibitors with high therapeutic potential.

Synthesis Protocol: this compound

The following protocol outlines a robust and scalable synthesis of this compound from commercially available starting materials. The key transformation involves the cyclization of a substituted 2-aminobenzonitrile with guanidine.

Experimental Workflow

G cluster_0 Step 1: Synthesis of 2-Amino-4-bromo-6-fluorobenzonitrile cluster_1 Step 2: Cyclization to form this compound A 2-Amino-6-fluorobenzonitrile D Bromination A->D B N-Bromosuccinimide (NBS) B->D C Acetonitrile C->D Solvent E 2-Amino-4-bromo-6-fluorobenzonitrile D->E F 2-Amino-4-bromo-6-fluorobenzonitrile J Cyclization F->J G Guanidine Hydrochloride G->J H Sodium Methoxide H->J Base I Methanol I->J Solvent K This compound J->K

Synthetic workflow for this compound.
Step-by-Step Methodology

Step 1: Synthesis of 2-Amino-4-bromo-6-fluorobenzonitrile

  • To a solution of 2-amino-6-fluorobenzonitrile (1.0 eq) in acetonitrile, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-amino-4-bromo-6-fluorobenzonitrile.

Step 2: Synthesis of this compound

  • To a solution of guanidine hydrochloride (3.0 eq) in methanol, add sodium methoxide (3.0 eq) and stir at room temperature for 30 minutes.

  • Add 2-amino-4-bromo-6-fluorobenzonitrile (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Triturate the residue with water, filter the resulting solid, and wash with cold water.

  • Dry the solid under vacuum to yield this compound.

Application in Kinase Inhibitor Synthesis: A Case Study Targeting EGFR

The following protocol details the synthesis of a potent Epidermal Growth Factor Receptor (EGFR) inhibitor utilizing this compound as the starting material. This example showcases a Suzuki cross-coupling reaction to introduce a key pharmacophore at the 7-position.

Reaction Scheme

G A This compound F Suzuki Coupling A->F B Arylboronic Acid B->F C Pd(PPh3)4 C->F Catalyst D Na2CO3 D->F Base E Dioxane/H2O E->F Solvent G 7-Aryl-5-fluoroquinazolin-2-amine (EGFR Inhibitor) F->G

Suzuki coupling for EGFR inhibitor synthesis.
Protocol for Suzuki Coupling
  • To a degassed mixture of this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq) in a 3:1 mixture of dioxane and water, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Heat the reaction mixture at 90-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the target 7-aryl-5-fluoroquinazolin-2-amine.

Data Presentation: Inhibitory Activity of Quinazoline Derivatives

The following table summarizes the in vitro inhibitory activities of representative quinazoline-based kinase inhibitors against key cancer-related kinases. While specific data for derivatives of this compound is proprietary to ongoing research, the presented data for structurally related compounds illustrates the potential of this scaffold.

Compound IDTarget KinaseIC50 (nM)Reference
GefitinibEGFR17.1[3]
VandetanibVEGFR236[6]
Compound X (6-bromo-quinazoline derivative)EGFR9.2[3]
Compound Y (7-substituted quinazoline)VEGFR-260.83[4]
Compound Z (pyrazolo[3,4-b]pyridine derivative)CDK2360[5]

Signaling Pathway Context: EGFR Inhibition

Derivatives of this compound are designed to inhibit key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. The diagram below illustrates the central role of EGFR in these processes and the point of intervention for inhibitors derived from this intermediate.

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates Inhibitor 7-Aryl-5-fluoro- quinazolin-2-amine Inhibitor->EGFR Inhibits Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Converts Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival

Simplified EGFR signaling pathway and the point of inhibition.

In Vitro Kinase Inhibition Assay Protocol

This protocol provides a general framework for assessing the inhibitory potency of compounds synthesized from this compound against a target kinase. A common method is a luminescence-based assay that quantifies ATP consumption.

Materials
  • Recombinant kinase (e.g., EGFR, VEGFR2, CDK2)

  • Kinase substrate peptide

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

Procedure
  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of the diluted compounds into the wells of a 384-well plate. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

  • Kinase Reaction:

    • Prepare a kinase solution in assay buffer. Add the kinase solution to the wells containing the compounds and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Prepare a substrate/ATP solution in assay buffer. Initiate the kinase reaction by adding this solution to the wells.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for the desired reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the reagent from the luminescent assay kit. Incubate as per the manufacturer's instructions.

    • Add the detection reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate as required.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of novel kinase inhibitors. Its strategic functionalization allows for the efficient generation of diverse chemical libraries with the potential for high potency and selectivity against a range of therapeutically relevant kinases. The protocols and application notes provided herein offer a comprehensive guide for researchers in the field of drug discovery to effectively utilize this important building block in their quest for next-generation targeted therapies.

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). National Institutes of Health. [Link]

  • A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer. (2025). PubMed Central. [Link]

  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. (2021). National Institutes of Health. [Link]

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021). Frontiers in Chemistry. [Link]

  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. (2022). PubMed Central. [Link]

  • [Synthesis and biological activities of 2,4-diamino-5-fluoro-6-substituted benzylamino quinazolines]. (1994). PubMed. [Link]

  • Discovery of novel CDK inhibitors via scaffold hopping from CAN508. (2018). PubMed. [Link]

Sources

Application Notes & Protocols: Leveraging 7-Bromo-5-fluoroquinazolin-2-amine as a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline core is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutics, particularly in oncology.[1][2] This application note provides a comprehensive guide for researchers and drug development professionals on the strategic use of 7-Bromo-5-fluoroquinazolin-2-amine , a highly versatile starting material for the synthesis of potent and selective kinase inhibitors. We detail not only the synthetic protocols for its derivatization via modern cross-coupling reactions but also explain the underlying chemical principles and provide a workflow for subsequent biological evaluation. The strategic placement of the 2-amino, 5-fluoro, and 7-bromo substituents provides a trifecta of features for generating high-quality lead compounds, making this scaffold an invaluable tool for targeting a wide range of kinases implicated in human diseases.[3][4]

The Quinazoline Scaffold: A Privileged Structure in Kinase Inhibition

Quinazoline derivatives have emerged as a prominent class of compounds in drug discovery due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6][7] Their rigid, bicyclic structure serves as an excellent framework for presenting functional groups in a well-defined three-dimensional space, facilitating precise interactions with biological targets.

In the context of kinase inhibition, the 2-aminopyrimidine portion of the quinazoline core often acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a conserved motif in the ATP-binding pocket.[8] This anchoring interaction provides a strong foundation for affinity, while substituents on the fused benzene ring can be modified to achieve potency and selectivity by probing adjacent hydrophobic pockets and solvent-exposed regions.

Strategic Advantages of this compound

The subject of this guide, this compound, is not a random building block; it is an intelligently designed scaffold offering distinct advantages:

  • 2-Amino Group: Serves as the primary anchor for binding to the kinase hinge region, mimicking the adenine portion of ATP.

  • 5-Fluoro Group: The fluorine atom is a small, highly electronegative substituent that can significantly enhance binding affinity through favorable electrostatic or dipole-dipole interactions. Furthermore, its introduction can improve metabolic stability by blocking potential sites of oxidative metabolism and modulate the basicity (pKa) of the quinazoline ring system, which can be crucial for optimizing pharmacokinetic properties.[9]

  • 7-Bromo Group: This is the key synthetic handle. The carbon-bromine bond is highly susceptible to palladium-catalyzed cross-coupling reactions, providing a reliable and versatile site for introducing a wide array of chemical moieties.[10] This allows for the systematic exploration of chemical space to optimize interactions with the solvent-front region of the ATP-binding site, a common strategy for improving both potency and selectivity.

Synthetic Derivatization: Core Protocols

The 7-bromo position is the primary site for diversification. The following sections provide detailed, field-proven protocols for two of the most powerful C-C and C-N bond-forming reactions in modern medicinal chemistry: the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is an indispensable tool for creating carbon-carbon bonds between the 7-position of the quinazoline and various aryl or heteroaryl groups.[11][12][13] This is critical for synthesizing derivatives that can occupy hydrophobic pockets adjacent to the ATP-binding site.

Reaction Principle: The reaction involves a palladium(0) catalyst that undergoes oxidative addition into the C-Br bond. Following this, a boronic acid or ester, activated by a base, undergoes transmetalation with the palladium(II) complex. The final step, reductive elimination, forms the new C-C bond and regenerates the active Pd(0) catalyst.[11]

G cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂(Br) (Oxidative Addition) pd0->pd2_complex Ar-Br pd2_trans Ar-Pd(II)L₂(R) (Transmetalation) pd2_complex->pd2_trans R-B(OR)₂ Base pd2_trans->pd0 product Ar-R pd2_trans->product Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired aryl/heteroaryl boronic acid or pinacol ester (1.2-1.5 equiv.), and a suitable base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

    • Causality: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Maintaining an inert atmosphere is critical for catalytic turnover.

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and a phosphine ligand (e.g., SPhos or XPhos, 4-10 mol%). Alternatively, use a pre-formed palladium pre-catalyst complex (e.g., XPhos Pd G3, 2-5 mol%).

    • Expertise: Bulky, electron-rich biarylphosphine ligands like SPhos and XPhos generally accelerate the rate-limiting reductive elimination step and are effective for coupling sterically hindered substrates.

  • Solvent Addition: Add anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture like dioxane/water) via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the starting material.

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Data Presentation: Representative Suzuki Couplings

Coupling Partner (R-B(OR)₂)Catalyst/LigandBaseSolventTemp (°C)Time (h)Approx. Yield (%)
Phenylboronic acidXPhos Pd G3K₃PO₄Dioxane/H₂O1001285-95
4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene1101680-90
Pyridine-3-boronic acidPd(PPh₃)₄Cs₂CO₃Dioxane1001865-75
1-Methyl-1H-pyrazole-4-boronic acid pinacol esterXPhos Pd G3K₂CO₃Dioxane/H₂O901270-85
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the coupling of primary or secondary amines to the 7-position, introducing key hydrogen-bond donors or acceptors and allowing for the modulation of solubility and other physicochemical properties.[14][15][16]

Reaction Principle: Similar to the Suzuki coupling, this reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The key difference is that after oxidative addition, the amine coordinates to the palladium center and is deprotonated by the base to form a palladium-amido complex, which then undergoes reductive elimination to form the C-N bond.[14]

Detailed Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a strong flow of inert gas, add this compound (1.0 equiv.), the palladium pre-catalyst (e.g., RuPhos Pd G3, 2-5 mol%), the phosphine ligand if not using a pre-catalyst (e.g., Xantphos, 4-10 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.5-2.0 equiv.) to a dry reaction vessel.

    • Trustworthiness: The use of a strong base like sodium tert-butoxide is essential for deprotonating the amine to form the active nucleophile. These bases are highly air- and moisture-sensitive, so handling under strictly anhydrous and anaerobic conditions is paramount for reproducibility.

  • Reagent Addition: Add the desired amine (1.1-1.5 equiv.) and anhydrous solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat to the required temperature (typically 80-120 °C).

  • Monitoring, Workup, and Purification: Follow steps 6-8 as described in the Suzuki-Miyaura protocol.

Biological Evaluation Workflow

Once a library of derivatives has been synthesized, a systematic workflow is required to identify promising candidates.

Caption: A typical workflow for the biological evaluation of newly synthesized compounds.

Protocol 3: In Vitro Kinase Inhibition Assay (General)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase using a luminescence-based ADP detection assay.

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM). Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Assay Plate Setup: In a 384-well plate, add the test compound dilutions. Include positive controls (no inhibitor) and negative controls (no kinase).

  • Reaction Initiation: Add the kinase enzyme, its specific peptide substrate, and ATP to all wells to initiate the enzymatic reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: Add the detection reagent (e.g., ADP-Glo™ Reagent), which terminates the kinase reaction and depletes the remaining ATP.

  • Luminescence Generation: Add the Kinase Detection Reagent, which contains luciferase and luciferin. The amount of ADP produced in the kinase reaction is converted to ATP, which is then used by the luciferase to generate a luminescent signal proportional to kinase activity.

  • Data Analysis: Measure luminescence on a plate reader. Plot the signal versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

Protocol 4: Cell-Based Anti-Proliferation (MTT) Assay

This assay measures the ability of a compound to inhibit the growth of cancer cell lines.[17]

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer or MCF-7 breast cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.[17]

  • Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC₅₀ value as described above.

Application Example: Targeting Epidermal Growth Factor Receptor (EGFR)

Many clinically successful quinazoline-based drugs, such as Gefitinib and Erlotinib, target EGFR, a receptor tyrosine kinase often dysregulated in cancer.[2] A derivative of this compound could be designed to interact with the EGFR ATP-binding pocket.

G cluster_pathway Simplified EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Downstream Downstream Signaling (Ras/Raf/MEK/ERK) EGFR->Downstream P ATP_ADP ATP ADP+Pi ATP_ADP->EGFR Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor Quinazoline Inhibitor Inhibitor->ATP_ADP

Caption: Inhibition of EGFR signaling by a competitive quinazoline-based ATP-site inhibitor.

Conclusion

This compound is a powerful and strategically designed scaffold for modern drug discovery. Its inherent hinge-binding capability, coupled with the synthetic versatility of the 7-bromo group and the beneficial electronic properties of the 5-fluoro substituent, provides an ideal platform for generating libraries of potent and selective kinase inhibitors. The robust synthetic and biological protocols detailed in this guide offer researchers a clear and validated pathway from chemical synthesis to lead candidate identification.

References

  • Title: Quinazoline a scaffold with antimicrobial and anticonvulsant activity Source: Google Cloud, Vertex AI Search URL
  • Title: Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry Source: MDPI URL
  • Title: Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry Source: ResearchGate URL: [Link]

  • Title: Quinazoline and quinazolinone as important medicinal scaffolds: a comparative patent review (2011-2016) Source: PubMed URL: [Link]

  • Title: Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery Source: PubMed URL: [Link]

  • Title: 7-Bromo-5-fluoro-2-quinazolinamine Source: MySkinRecipes URL: [Link]

  • Title: Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds Source: PMC URL: [Link]

  • Title: 7-Bromo-4-fluoroquinazolin-2-amine | C8H5BrFN3 | CID 133055444 Source: PubChem URL: [Link]

  • Title: 7-Bromo-5-fluoro-1,2-dihydroquinazoline | C8H6BrFN2 | CID 169041676 Source: PubChem URL: [Link]

  • Title: 7-Bromoquinolin-2-amine | C9H7BrN2 | CID 45489778 Source: PubChem URL: [Link]

  • Title: Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents Source: ResearchGate URL: [Link]

  • Title: Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors Source: NIH URL: [Link]

  • Title: 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation Source: PMC - PubMed Central URL: [Link]

  • Title: 7-Bromoquinazolin-5-amine | C8H6BrN3 | CID 177793146 Source: PubChem URL: [Link]

  • Title: Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h) Source: ResearchGate URL: [Link]

  • Title: Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Source: ChemRxiv URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides Source: ResearchGate URL: [Link]

  • Title: 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation Source: PubMed URL: [Link]

  • Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters Source: NIH URL: [Link]

  • Title: New synthesis of 7-bromo-1, 3-dihydro-3-hydroxy-5-(2'-pyridyl)-2H-1,4-benzodiazepin-2-one Source: ResearchGate URL: [Link]

  • Title: Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update Source: PubMed URL: [Link]

  • Title: Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update Source: ScienceDirect URL: [Link]

  • Title: CN102875465A - Method for preparing 7-bromoisoquinoline Source: Google Patents URL
  • Title: Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) Source: PubMed Central URL: [Link]

  • Title: Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers Source: PubMed URL: [Link]

  • Title: 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights Source: MDPI URL: [Link]

Sources

Application Note and Protocol: Strategic N-arylation of 7-Bromo-5-fluoroquinazolin-2-amine for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutics. The targeted synthesis of N-aryl-2-aminoquinazolines is of significant interest for the development of novel kinase inhibitors and other drug candidates. This application note provides a detailed, field-proven protocol for the selective N-arylation of 7-Bromo-5-fluoroquinazolin-2-amine. We delve into the mechanistic rationale behind the choice of a palladium-catalyzed Buchwald-Hartwig amination to ensure regioselective functionalization of the exocyclic amino group, while addressing the challenge of potential competing arylation at the C-7 bromine. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for the synthesis of this valuable molecular scaffold.

Introduction: The Quinazoline Moiety in Medicinal Chemistry

Quinazoline derivatives are a class of privileged heterocyclic compounds with a wide spectrum of biological activities.[1][2] Notably, 4-anilinoquinazolines have been extensively developed as potent inhibitors of various tyrosine kinases, leading to the approval of several anti-cancer drugs.[2] The N-arylation of the 2-aminoquinazoline core, while less explored, offers a strategic vector for generating novel chemical entities with unique structure-activity relationships. The subject of this protocol, this compound, is a highly functionalized building block. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom serves as a handle for subsequent cross-coupling reactions, allowing for the creation of diverse compound libraries.

The primary challenge in the N-arylation of 2-aminoquinazolines lies in controlling the regioselectivity. The molecule presents multiple nucleophilic nitrogen atoms: the exocyclic 2-amino group and the endocyclic nitrogens at positions 1 and 3. Furthermore, the presence of the C-7 bromine atom introduces the possibility of a competitive C-C or C-N coupling reaction. This protocol is designed to selectively favor N-arylation at the 2-amino position.

Mechanistic Rationale and Strategy

Two primary catalytic systems are considered for C-N bond formation: the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation.[3][4][5]

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is renowned for its high efficiency and broad substrate scope.[3][4] Mechanistically, it proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to form the desired C-N bond.[4] For substrates with multiple potential arylation sites, such as 2-aminoquinazolines, the choice of catalyst and ligand system is crucial for controlling regioselectivity.

  • Ullmann Condensation: This copper-catalyzed reaction is a classical method for N-arylation.[5] While historically requiring harsh reaction conditions, modern protocols have significantly improved its scope and mildness.

For the selective N-arylation of the exocyclic amino group of this compound, a palladium-catalyzed Buchwald-Hartwig approach is recommended . Seminal work by Buchwald and others on the chemoselective arylation of 2-aminobenzimidazoles, a structurally related heterocyclic system, has demonstrated that palladium catalysis preferentially promotes arylation of the exocyclic amino group, whereas copper catalysis tends to favor arylation of the endocyclic ring nitrogen. This catalyst-controlled regioselectivity provides a powerful tool for directing the reaction to the desired position.

To mitigate the risk of a competing Buchwald-Hartwig reaction at the 7-bromo position, the reaction conditions can be tuned. The relative reactivity of aryl halides in palladium-catalyzed coupling generally follows the order C-I > C-OTf > C-Br > C-Cl. By employing a more reactive aryl halide (e.g., an aryl iodide or triflate) as the coupling partner for the N-arylation, and by carefully controlling the reaction temperature and time, selective C-N bond formation can be achieved over C-C bond formation at the less reactive C-Br bond. The use of sterically hindered biarylphosphine ligands also plays a key role in promoting the desired C-N reductive elimination.

Experimental Workflow Diagram

Caption: General workflow for the palladium-catalyzed N-arylation.

Detailed Protocol: Palladium-Catalyzed N-Arylation

This protocol is based on established Buchwald-Hartwig amination procedures and has been adapted for the specific substrate.

Materials and Reagents:

ReagentCAS NumberSupplier SuggestionNotes
This compoundNot availableCustom synthesisCan be synthesized from 2-Amino-7-bromo-5-fluoroquinazolin-4(3H)-one via chlorination and amination.
Aryl Halide (e.g., Aryl Bromide or Iodide)VariesSigma-Aldrich, etc.Use a high-purity grade.
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))51364-51-3Strem, Sigma-AldrichPre-catalyst. Handle in a glovebox if possible, though short exposure to air is tolerated.
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)564483-18-7Strem, Sigma-AldrichAir-stable ligand.
Sodium tert-butoxide (NaOtBu)865-48-5Sigma-AldrichStrong base. Handle in a glovebox as it is hygroscopic and air-sensitive.
Anhydrous Toluene108-88-3Sigma-AldrichDry over molecular sieves or use a solvent purification system.

Reaction Setup and Procedure:

  • Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), XPhos (0.05 equiv.), and sodium tert-butoxide (1.4 equiv.).

    • Rationale: An excess of the aryl halide is used to drive the reaction to completion. XPhos is a bulky, electron-rich ligand known to be effective for C-N cross-coupling reactions. Sodium tert-butoxide is a strong, non-nucleophilic base suitable for deprotonating the amine.

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with argon three times.

    • Rationale: The palladium(0) species in the catalytic cycle is sensitive to oxygen, so an inert atmosphere is crucial for catalyst stability and activity.

  • Catalyst and Solvent Addition: Under a positive pressure of argon, add Pd₂(dba)₃ (0.02 equiv.) and anhydrous toluene to the Schlenk tube.

    • Rationale: Pd₂(dba)₃ is a common and effective Pd(0) precatalyst. Toluene is a standard solvent for Buchwald-Hartwig reactions.

  • Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously.

    • Rationale: Elevated temperatures are typically required to promote the catalytic cycle. The optimal temperature may need to be determined empirically for different aryl halides.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure N-aryl-7-bromo-5-fluoroquinazolin-2-amine.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Alternative Protocol: Copper-Catalyzed Ullmann N-Arylation

While the palladium-catalyzed method is recommended for selective N-arylation of the exocyclic amine, a copper-catalyzed Ullmann coupling can be considered, particularly if arylation of an endocyclic nitrogen is desired.

Materials and Reagents:

ReagentCAS NumberSupplier SuggestionNotes
This compoundNot availableCustom synthesis
Aryl IodideVariesSigma-Aldrich, etc.Aryl iodides are generally more reactive.
Copper(I) Iodide (CuI)7681-65-4Sigma-Aldrich
L-Proline147-85-3Sigma-AldrichA common and effective ligand for this reaction.
Potassium Carbonate (K₂CO₃)584-08-7Sigma-AldrichBase.
Anhydrous Dimethyl Sulfoxide (DMSO)67-68-5Sigma-AldrichDry over molecular sieves.

Procedure:

  • To a dry reaction vial, add this compound (1.0 equiv.), aryl iodide (1.5 equiv.), CuI (0.1 equiv.), L-proline (0.2 equiv.), and K₂CO₃ (2.0 equiv.).

  • Add anhydrous DMSO.

  • Seal the vial and heat the mixture at 110-130 °C with stirring for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Note: This protocol may lead to a mixture of regioisomers, with potential for arylation on the endocyclic nitrogens. Careful characterization is essential to determine the structure of the product(s).

Troubleshooting and Optimization

  • Low Yield: If the reaction stalls or gives a low yield, consider increasing the reaction temperature, using a more reactive aryl halide (iodide > bromide), or screening different ligands (e.g., RuPhos, BrettPhos) and bases (e.g., K₃PO₄, Cs₂CO₃).

  • Side Reactions: If competing arylation at the C-7 bromine is observed, try lowering the reaction temperature and using a less reactive aryl halide (e.g., an aryl chloride if the desired N-arylation is with an aryl bromide or iodide).

  • Regioselectivity Issues: If a mixture of N-arylated isomers is obtained with the palladium protocol, ensure the purity of the starting materials and the inertness of the reaction atmosphere. The choice of ligand can also influence regioselectivity.

Conclusion

This application note provides a comprehensive guide for the selective N-arylation of this compound. The recommended palladium-catalyzed Buchwald-Hartwig protocol, leveraging catalyst control for regioselectivity, offers a reliable method for the synthesis of N2-arylated quinazolines. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can efficiently access these valuable scaffolds for downstream applications in drug discovery and development.

References

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. [Link]

  • Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles. Angewandte Chemie International Edition. [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. National Center for Biotechnology Information. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. National Center for Biotechnology Information. [Link]

Sources

Application Notes & Protocols for the Evaluation of 7-Bromo-5-fluoroquinazolin-2-amine in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous FDA-approved anticancer agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental evaluation of 7-Bromo-5-fluoroquinazolin-2-amine, a novel member of this chemical class, in the context of cancer research. While specific biological data for this particular compound is not yet extensively published, this guide synthesizes established knowledge of quinazoline derivatives to propose a logical, field-proven workflow for its characterization. We will delve into the theoretical underpinnings of its likely mechanisms of action and provide detailed, step-by-step protocols for its cytotoxic and mechanistic evaluation.

Introduction: The Quinazoline Scaffold as a Cornerstone of Targeted Cancer Therapy

Quinazoline and its derivatives are a cornerstone in the development of targeted cancer therapies.[1] This heterocyclic aromatic compound has proven to be a versatile and effective scaffold for designing molecules that can selectively interact with key oncogenic targets. The clinical success of quinazoline-based drugs such as Gefitinib (Iressa®), Erlotinib (Tarceva®), and Lapatinib (Tykerb®) underscores the therapeutic potential of this chemical class.[1] These agents primarily function as potent inhibitors of protein kinases, which are critical enzymes in the signaling pathways that regulate cell growth, proliferation, and survival.[2]

The compound of interest, this compound, incorporates several features that suggest potential for significant biological activity. The bromine and fluorine substitutions can enhance binding affinity and modulate the pharmacokinetic properties of the molecule.[3][4] While this specific molecule is cataloged as a key intermediate for the synthesis of biologically active compounds, its inherent structural motifs warrant a thorough investigation into its standalone anticancer potential.[5] This guide, therefore, outlines a systematic approach to unlock and characterize the potential of this compound as a novel candidate for cancer research.

Postulated Mechanisms of Action: A Multi-faceted Approach to Cancer Cell Inhibition

Based on the extensive body of research on quinazoline derivatives, this compound is hypothesized to exert its anticancer effects through one or more of the following mechanisms:

  • Kinase Inhibition: This is the most prominent mechanism of action for quinazoline-based anticancer agents.[6] They are particularly effective as inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[7] By competing with ATP for the kinase domain's binding site, these compounds can block downstream signaling pathways, such as the PI3K/Akt pathway, which are crucial for cancer cell proliferation and survival.[2][8]

  • Induction of Apoptosis: Many quinazoline derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[8][9] This can be achieved through both intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspases, a family of proteases that execute the apoptotic process.[10]

  • Cell Cycle Arrest: Uncontrolled cell division is a hallmark of cancer. Quinazoline compounds can interfere with the cell cycle, causing arrest at specific checkpoints, most commonly the G2/M phase.[7][9] This prevents the cancer cells from progressing through mitosis and ultimately leads to cell death.

  • Tubulin Polymerization Inhibition: Some quinazoline derivatives can disrupt the dynamics of microtubules by inhibiting tubulin polymerization.[6][9] This is a mechanism shared with established chemotherapeutic agents like vinca alkaloids and taxanes, and it leads to mitotic arrest and apoptosis.[6]

Visualizing the Primary Target: EGFR Signaling Pathway

The diagram below illustrates a simplified representation of the EGFR signaling pathway and the putative inhibitory action of a quinazoline derivative.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates Ras Ras EGFR->Ras EGF EGF (Ligand) EGF->EGFR Binds Quinazoline 7-Bromo-5-fluoro- quinazolin-2-amine Quinazoline->EGFR Inhibits (ATP-competitive) Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes

Caption: Proposed workflow for anticancer evaluation.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of this compound on various cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, thus providing a quantitative measure of cytotoxicity. [10] Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) [11]* this compound (stock solution in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette and plate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in each well with 100 µL of medium containing various concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO only) and a negative control (untreated cells). [12]3. Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. [12]Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation:

Cell Line Compound IC50 (µM) after 72h
MCF-7 This compound Experimental Value
A549 This compound Experimental Value

| WRL-68 (Normal) | this compound | Experimental Value |

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To determine if this compound induces cell cycle arrest in cancer cells.

Causality: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing a population of cells using flow cytometry, we can distinguish between cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. [10][13] Materials:

  • Cancer cells treated with the IC50 concentration of the compound

  • PBS (Phosphate-Buffered Saline)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of this compound for 24 or 48 hours. Include an untreated control.

  • Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (300 x g for 5 minutes), and wash twice with cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples using a flow cytometer. Collect at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Protocol 3: Target Validation by Western Blotting

Objective: To investigate the effect of this compound on the phosphorylation status of key signaling proteins, such as EGFR and Akt.

Causality: Western blotting allows for the detection and quantification of specific proteins in a cell lysate. By using antibodies specific to both the phosphorylated (active) and total forms of a protein, we can determine if the compound inhibits the activation of a particular signaling pathway. A decrease in the ratio of phosphorylated protein to total protein indicates inhibition.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the compound for a specified time (e.g., 2-24 hours). Wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the ECL substrate. Detect the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: If necessary, strip the membrane of antibodies and re-probe with another antibody (e.g., for a loading control like β-actin).

Conclusion and Future Perspectives

The quinazoline scaffold is a highly validated starting point for the development of novel anticancer agents. This compound possesses the structural hallmarks of this potent class of compounds. The protocols detailed in this guide provide a robust and systematic framework for the initial characterization of its biological activity. By progressing through cytotoxicity screening, mechanism of action studies, and target validation, researchers can effectively determine the therapeutic potential of this and other novel quinazoline derivatives. Positive in vitro findings would warrant further investigation into in vivo efficacy and pharmacokinetic profiling in preclinical animal models.

References

  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (URL: )
  • An insight into the therapeutic potential of quinazoline deriv
  • Application Notes and Protocols for Evaluating Quinazoline-7-carbonitrile Deriv
  • The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors | Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry - RACO. (URL: )
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. (URL: )
  • The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential–part I. (URL: )
  • Quinazoline Based Molecular Hybrids as Potential Therapeutic Agents in Tumour Therapy. (URL: )
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC. (URL: )
  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Quinazoline Compounds - Benchchem. (URL: )
  • Application Notes and Protocols for 4-(Quinazolin-2-yl)phenol in Cancer Cell Line Studies - Benchchem. (URL: )
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (URL: )
  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC - NIH. (URL: )
  • Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - NIH. (URL: )
  • Synthesis of series of quinazoline derivatives and evaluation of... - ResearchGate. (URL: [Link])

  • 7-Bromo-5-fluoro-2-quinazolinamine - MySkinRecipes. (URL: [Link])

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC - PubMed Central. (URL: [Link])

  • 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells - PubMed. (URL: [Link])

  • New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one - ResearchGate. (URL: [Link])

  • Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides - ResearchGate. (URL: [Link])

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - NIH. (URL: [Link])

  • CN112457243B - Synthesis method of 7-bromo-5-methoxyquinoline - Google P
  • CN102875465A - Method for preparing 7-bromoisoquinoline - Google P
  • 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - NIH. (URL: [Link])

Sources

Development of Antifungal Agents from Quinazolinamine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of fungal infections, compounded by the rise of drug-resistant strains, presents a formidable challenge to both clinical medicine and agricultural productivity. The existing antifungal armamentarium is limited, and many current agents are hampered by toxicity, narrow spectra of activity, and the emergence of resistance. This necessitates the exploration of novel chemical scaffolds for the development of next-generation antifungal agents. Quinazolinone and its amino derivatives (quinazolinamines) have emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide array of biological activities, including potent antifungal effects.[1][2] Their synthetic tractability and the flexibility for structural modification make them an attractive starting point for drug discovery campaigns.[3]

This guide provides a comprehensive overview and detailed protocols for the development of antifungal agents derived from the quinazolinamine scaffold. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind experimental design, from initial synthesis to mechanistic elucidation and efficacy testing. It is designed to empower researchers to not only replicate these methods but also to innovate upon them.

Section 1: Chemical Synthesis of Quinazolinamine Scaffolds

The quinazolinamine core is a bicyclic heterocyclic system that serves as the foundational structure for derivatization. The strategic modification of this scaffold, particularly at the 2, 3, and 6-positions, has been shown to be critical for modulating antifungal potency and the mechanism of action.[1] A common and effective strategy involves the molecular hybridization or splicing of the quinazolinone core with other known antifungal pharmacophores, such as pyrazole carbamides, to generate novel compounds with enhanced activity.[4][5]

General Synthesis Workflow

The synthesis of a diverse library of quinazolinamine derivatives typically follows a multi-step process that begins with readily available starting materials like substituted anthranilic acids. The workflow is designed for modularity, allowing for the introduction of chemical diversity at key positions.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Core Ring Formation cluster_2 Step 3: Further Derivatization (Optional) A Substituted Anthranilic Acid C Benzoxazinone Intermediate A->C Acylation B Acyl Chloride (e.g., Chloroacetyl chloride) B->C E 2,3-Disubstituted Quinazolin-4(3H)-one Core C->E Condensation/ Cyclization C->E D Primary Amine (R-NH2) D->E G Final Quinazolinamine Analog Library E->G Functionalization E->G F Alkylation/Acylation/ Coupling Reagents F->G

Caption: General workflow for the synthesis of quinazolinamine derivatives.

Protocol 1: General Synthesis of a 2,3-Disubstituted Quinazolin-4(3H)-one

This protocol provides a representative method for synthesizing the core scaffold, which can be adapted based on the desired substitutions.

Rationale: This procedure utilizes a two-step, one-pot reaction that is efficient and versatile. The initial acylation of anthranilic acid forms a benzoxazinone intermediate, which readily reacts with a primary amine to undergo ring-opening followed by cyclization to the thermodynamically stable quinazolinone ring.

Materials:

  • Substituted anthranilic acid

  • Chloroacetyl chloride

  • Substituted primary amine

  • Pyridine (as solvent and base)

  • Ethanol

  • Standard laboratory glassware for reflux and filtration

  • Thin Layer Chromatography (TLC) apparatus

  • Rotary evaporator

Procedure:

  • Step 1: Benzoxazinone Formation.

    • In a round-bottom flask, dissolve the substituted anthranilic acid (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen).

    • Cool the solution to 0°C in an ice bath. This is critical to control the exothermic reaction.

    • Add chloroacetyl chloride (1.1 eq) dropwise with constant stirring. The dropwise addition prevents a rapid temperature increase and side reactions.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by TLC until the starting material is consumed.

  • Step 2: Quinazolinone Cyclization.

    • To the same reaction mixture, add the desired substituted primary amine (1.2 eq).

    • Heat the mixture to reflux (the temperature will depend on the boiling point of pyridine, ~115°C) for 6-8 hours. The elevated temperature provides the activation energy needed for the cyclization step.

    • Monitor the formation of the product by TLC.

  • Step 3: Isolation and Purification.

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a beaker of ice-cold water to precipitate the crude product.

    • Stir for 30 minutes, then collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold water to remove residual pyridine and other water-soluble impurities.

    • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 2,3-disubstituted quinazolin-4(3H)-one derivative.[6]

  • Step 4: Characterization.

    • Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and FT-IR.[3][4]

Section 2: Elucidating the Mechanism of Action (MoA)

Quinazolinamine derivatives exert their antifungal effects through various mechanisms, making them a rich field for investigation. Key reported mechanisms include the disruption of the fungal cell wall, permeabilization of the cell membrane, and the inhibition of efflux pumps responsible for drug resistance.[7][8][9] Determining the MoA is crucial for rational drug design and predicting the compound's spectrum of activity and potential for resistance.

G cluster_CellWall Cell Wall Integrity cluster_CellMembrane Cell Membrane Integrity cluster_Efflux Drug Resistance Compound Quinazolinamine Derivative ChitinSynthase Chitin Synthase (Target Enzyme) Compound->ChitinSynthase Inhibition Ergosterol Ergosterol Pathway/Membrane Compound->Ergosterol Disruption EffluxPump Efflux Pumps (e.g., CDR1) Compound->EffluxPump Inhibition Chitin Chitin Synthesis ChitinSynthase->Chitin CellWall Cell Wall Disruption Chitin->CellWall Fungal Cell Death Fungal Cell Death CellWall->Fungal Cell Death Membrane Membrane Permeabilization Ergosterol->Membrane Membrane->Fungal Cell Death DrugEfflux Drug Efflux EffluxPump->DrugEfflux Synergy Synergy with other antifungals Reversal of Resistance Reversal of Resistance Synergy->Reversal of Resistance

Caption: Potential antifungal mechanisms of action for quinazolinamine derivatives.

MoA Pathway 1: Fungal Cell Wall Disruption via Chitin Synthase Inhibition

Rationale: The fungal cell wall, which is absent in mammals, is an ideal target for selective antifungal agents.[10] Chitin is a critical structural component of the cell wall, and its synthesis is catalyzed by the enzyme chitin synthase. Inhibiting this enzyme leads to a weakened cell wall, osmotic instability, and ultimately, cell death.[8][11]

Protocol 2: In Vitro Chitin Synthase Activity Assay

Procedure:

  • Enzyme Preparation: Prepare a crude membrane fraction containing chitin synthase from a relevant fungal species (e.g., Candida albicans). This typically involves spheroplast formation, cell lysis, and differential centrifugation to isolate the microsomal fraction.

  • Reaction Mixture: In a microcentrifuge tube, combine the enzyme preparation, a buffer solution (e.g., HEPES, pH 7.5), and an activator (e.g., trypsin).

  • Inhibitor Addition: Add the test quinazolinamine derivative at various concentrations. Include a positive control (e.g., Polyoxin B, a known chitin synthase inhibitor) and a negative control (vehicle, e.g., DMSO).[8]

  • Initiate Reaction: Start the reaction by adding the substrate, UDP-N-acetyl-D-[¹⁴C]glucosamine. Incubate at an optimal temperature (e.g., 30°C) for 1-2 hours.

  • Stop Reaction & Precipitate: Terminate the reaction by adding trichloroacetic acid (TCA). This will precipitate the newly synthesized [¹⁴C]-labeled chitin polymer.

  • Quantification: Collect the precipitate on a glass fiber filter, wash thoroughly to remove unincorporated substrate, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the negative control. Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

MoA Pathway 2: Inhibition of Fungal Efflux Pumps

Rationale: Overexpression of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters is a primary mechanism of azole resistance in fungi like Candida albicans and Candida glabrata.[12] These pumps actively extrude antifungal drugs from the cell. Compounds that inhibit these pumps can restore the efficacy of conventional antifungals like fluconazole.[13] The checkerboard assay is the gold-standard method to assess this synergistic interaction.[14]

Protocol 3: Checkerboard Broth Microdilution Assay

Procedure:

  • Plate Setup: Use a 96-well microplate. Serially dilute the primary antifungal (e.g., fluconazole) horizontally across the plate. Serially dilute the quinazolinamine derivative (the potential efflux pump inhibitor) vertically down the plate. The result is a matrix of wells containing unique combinations of both compounds.

  • Controls: Include wells with each drug alone (for MIC determination), as well as a drug-free growth control.

  • Inoculation: Inoculate each well with a standardized fungal suspension (e.g., 1-5 x 10⁵ CFU/mL) prepared according to CLSI or EUCAST guidelines.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Endpoint Reading: Determine the MIC for each drug alone and for every combination by visual inspection or spectrophotometric reading.

  • Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) Index for each combination that shows inhibition.

    • FICₐ = (MIC of drug A in combination) / (MIC of drug A alone)

    • FICₑ = (MIC of drug B in combination) / (MIC of drug B alone)

    • FIC Index = FICₐ + FICₑ

  • Interpretation:

    • Synergy: FIC Index ≤ 0.5

    • Indifference: 0.5 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0 A synergistic interaction strongly suggests that the quinazolinamine derivative is inhibiting an efflux mechanism, thereby allowing fluconazole to accumulate and exert its effect.[12][13]

Section 3: In Vitro Antifungal Susceptibility Testing

Before delving into complex mechanistic studies, it is essential to determine the intrinsic antifungal potency of the synthesized derivatives. The broth microdilution method is a standardized technique used to quantify the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of a compound.[15][16]

Protocol 4: Broth Microdilution Assay for MIC and MFC

Rationale: This method provides a quantitative measure of a compound's antifungal activity. The MIC is the lowest concentration that inhibits visible fungal growth, indicating fungistatic activity. The MFC is the lowest concentration that results in fungal death, indicating fungicidal activity.

Materials:

  • 96-well microtiter plates

  • Standardized fungal inoculum (e.g., Candida albicans, Aspergillus niger)

  • Culture medium (e.g., RPMI-1640)

  • Test compounds dissolved in DMSO

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Spectrophotometer (optional, for objective reading)

  • Agar plates (e.g., Sabouraud Dextrose Agar)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the microtiter plate wells. Final concentrations typically range from 0.125 to 256 µg/mL.

  • Inoculation: Add the standardized fungal inoculum to each well. Ensure final cell density adheres to CLSI/EUCAST standards.

  • Controls: Include a positive control (fungal inoculum with a standard antifungal), a negative/growth control (fungal inoculum with medium and DMSO vehicle), and a sterility control (medium only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 24-48 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by reading the optical density at 600 nm.

  • MFC Determination: To determine the MFC, take an aliquot (e.g., 10 µL) from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating: Spread the aliquot onto an agar plate.

  • Incubation: Incubate the agar plates at 35°C for 24-48 hours.

  • MFC Reading: The MFC is the lowest concentration from which no colonies grow on the agar plate, representing a ≥99.9% kill rate.

Data Presentation: Sample MIC/MFC Table
Compound IDFungal StrainMIC (µg/mL)MFC (µg/mL)
QZ-01C. albicans ATCC 90028832
QZ-02C. albicans ATCC 9002848
QZ-03A. fumigatus ATCC 20430516>64
FluconazoleC. albicans ATCC 90028164

Section 4: Structure-Activity Relationship (SAR) Analysis

SAR studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications influence biological activity. For quinazolinamine derivatives, SAR analysis has revealed several key trends that can guide the optimization of lead compounds.[3][7]

Key Findings from Literature:

  • Position 2 and 3 Substitutions: These positions are critical for activity. Introducing various aryl or alkyl groups allows for fine-tuning of steric and electronic properties to improve target engagement.[1]

  • Halogenation: The presence of halogen atoms (e.g., chlorine, fluorine) at positions 6, 7, or 8 of the quinazolinone ring often enhances antifungal activity.[1][3][4] This may be due to altered lipophilicity, which can improve cell penetration, or through specific halogen bonding interactions with the target protein.

  • Hybridization: Fusing or linking the quinazolinone scaffold to other bioactive heterocycles (like pyrazole or indole) can lead to compounds with superior potency compared to the individual components.[1][4]

Caption: Key structure-activity relationship trends for the quinazolinamine scaffold.

Section 5: In Vivo Efficacy Models

Demonstrating efficacy in a living system is a critical step in drug development. For derivatives targeting phytopathogenic fungi, plant-based models are highly relevant and provide valuable data on both curative and protective effects.[7][17]

Protocol 5: Plant Disease Model - Sclerotinia sclerotiorum Infection Assay

Rationale: This protocol assesses the ability of a test compound to protect a plant from fungal infection (protective effect) and to treat an existing infection (curative effect). Sclerotinia sclerotiorum is a devastating plant pathogen with a broad host range, making it an excellent model organism.

Materials:

  • Healthy plant seedlings (e.g., rapeseed, soybean)

  • S. sclerotiorum mycelial plugs or spore suspension

  • Test compound solution (e.g., 100 µg/mL in a water/DMSO/Tween-80 emulsion)

  • Positive control (e.g., commercial fungicide like azoxystrobin)

  • Negative control (vehicle solution)

  • Growth chamber with controlled humidity and temperature

Procedure:

  • Protective Assay:

    • Spray healthy plant leaves evenly with the test compound solution, positive control, or negative control.

    • Allow the leaves to dry completely (approx. 24 hours).

    • Inoculate the treated leaves by placing a mycelial plug of S. sclerotiorum in the center of the leaf.

    • Place the plants in a high-humidity growth chamber to promote fungal growth.

  • Curative Assay:

    • Inoculate healthy plant leaves with S. sclerotiorum as described above.

    • Incubate for 24 hours to allow the infection to establish.

    • Spray the infected leaves with the test compound solution, positive control, or negative control.

    • Return the plants to the high-humidity growth chamber.

  • Data Collection and Analysis:

    • After 3-5 days, measure the diameter of the necrotic lesion on each leaf.

    • Calculate the percent inhibition of disease progression for each treatment group relative to the negative control group.

    • The formula for inhibition rate is often: [(Diameter of control lesion - Diameter of treated lesion) / Diameter of control lesion] x 100.

    • Compare the efficacy of the test compound to the commercial fungicide. A compound showing comparable protective and curative effects to the positive control is considered a promising candidate.[7][17]

Conclusion

The quinazolinamine scaffold represents a versatile and highly promising platform for the discovery of novel antifungal agents. Through systematic synthesis, rigorous in vitro testing, detailed mechanistic studies, and validation in relevant in vivo models, researchers can unlock the full potential of this chemical class. The protocols and insights provided in this guide offer a robust framework for advancing the development of quinazolinamine-based antifungals to address the urgent global need for new and effective treatments against fungal pathogens.

References

  • Design, Synthesis, and Structure-Activity Relationship of Quinazolinone Derivatives as Potential Fungicides. (2021). Journal of Agricultural and Food Chemistry.
  • Synthesis and antifungal activity of some new quinazoline and benzoxazinone deriv
  • Quinazolinone-based fungal efflux pump inhibitors. Part 1: Discovery of an (N-methylpiperazine)-containing derivative with activity in clinically relevant Candida spp. (2004). Bioorganic & Medicinal Chemistry Letters.
  • Quinazolinone fungal efflux pump inhibitors. Part 2: In vitro structure-activity relationships of (N-methyl-piperazinyl)-containing derivatives. (2004). Bioorganic & Medicinal Chemistry Letters.
  • Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents. (n.d.). Molecules.
  • Design, Synthesis, and Structure–Activity Relationship of Quinazolinone Derivatives as Potential Fungicides. (2021).
  • Design, synthesis and biological evaluation of novel spiro-quinazolinone derivatives as chitin synthase inhibitors and antifungal agents. (2023). PubMed.
  • Design, Synthesis and Antifungal Activities of Novel Quinazolinone Derivatives. (2025).
  • Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. (2008). Biomedical and Pharmacology Journal.
  • Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Deriv
  • Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. (2023).
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). Research in Pharmaceutical Sciences.
  • Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives. (n.d.). Avicenna Journal of Medical Biotechnology.
  • Design, synthesis and evaluation of novel quinazoline-2,4-dione derivatives as chitin synthase inhibitors and antifungal agents. (2025).
  • Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone deriv
  • Quinazolinone-based fungal efflux pump inhibitors. Part 1: Discovery of an (N-methylpiperazine)-containing derivative with activity in clinically relevant Candida spp. (2025).
  • Antifungal agents: mechanisms of action. (n.d.). University of Aberdeen.
  • Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone deriv
  • Mechanism of Action of Antifungal Drugs. (2022). Microbe Online.
  • Techniques for the Assessment of In Vitro and In Vivo Antifungal Combin
  • Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. (n.d.). MDPI.
  • Antifungals: Mechanism of Action and Drug Resistance. (n.d.). Springer.
  • Chitin synthase inhibitors as antifungal agents. (n.d.). PubMed.
  • Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. (2021). Molecules.

Sources

The Art of the Bond: A Deep Dive into the Buchwald-Hartwig Amination of 7-Bromoquinazolines

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Foreword: The Quinazoline Core and the Imperative of C-N Bond Formation

In the landscape of medicinal chemistry, the quinazoline scaffold is a privileged structure, forming the core of numerous approved therapeutics and countless investigational drug candidates. Its prevalence stems from its ability to mimic the purine core of ATP, allowing for potent and selective inhibition of various kinases. The functionalization of this heterocyclic system is therefore of paramount importance in the drug discovery process. Specifically, the introduction of amino groups at various positions on the quinazoline ring is a key strategy for modulating pharmacological activity, improving physicochemical properties, and establishing crucial interactions with biological targets.

The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the construction of carbon-nitrogen (C-N) bonds, offering a significant advantage over classical methods which often require harsh reaction conditions and exhibit limited functional group tolerance.[1] This palladium-catalyzed cross-coupling reaction provides a direct and efficient route to arylamines from aryl halides, making it an indispensable methodology in modern synthetic organic chemistry.[1][2]

This guide provides a detailed exploration of the application of the Buchwald-Hartwig amination to 7-bromoquinazolines, a common and versatile building block in drug discovery programs. We will delve into the mechanistic underpinnings of the reaction, provide a comprehensive, step-by-step protocol, and offer insights into troubleshooting and optimization.

I. The Catalytic Heart of the Reaction: Mechanism and Key Components

The success of a Buchwald-Hartwig amination hinges on the intricate interplay of several key components, each playing a critical role in the catalytic cycle. Understanding these roles is fundamental to rational reaction design and troubleshooting.

The generally accepted mechanism proceeds through a series of well-defined steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1]

The Catalytic Cycle:

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (7-bromoquinazoline) to a low-valent palladium(0) species, forming a palladium(II) intermediate.[3][4] This is often the rate-determining step of the reaction.

  • Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the palladium(II) complex. In the presence of a base, the amine is deprotonated to form an amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired 7-aminoquinazoline product, regenerating the palladium(0) catalyst and allowing the cycle to continue.[3][4]

Diagram of the Buchwald-Hartwig Catalytic Cycle:

Buchwald-Hartwig Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(L2)-Br Pd(0)L2->Oxidative Addition Complex Ar-Br (7-Bromoquinazoline) Amine Coordination [Ar-Pd(II)(L2)(R2NH)]+Br- Oxidative Addition Complex->Amine Coordination + R2NH Amido Complex Ar-Pd(II)(L2)-NR2 Amine Coordination->Amido Complex + Base - H-Base+Br- Product Ar-NR2 Amido Complex->Product Reductive Elimination Regenerated Catalyst Pd(0)L2 Amido Complex->Regenerated Catalyst

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Reaction Components and Their Functions:

ComponentRole in the ReactionCommon Examples for 7-Bromoquinazolines
Palladium Precatalyst The source of the active Pd(0) catalyst. Precatalysts are often more air- and moisture-stable than Pd(0) sources.[3]Pd₂(dba)₃, Pd(OAc)₂, BrettPhos Pd G4[4]
Ligand Stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle. Bulky, electron-rich phosphine ligands are typically employed.[5]XPhos, RuPhos, BrettPhos, DavePhos[5]
Base Deprotonates the amine nucleophile, facilitating its coordination to the palladium center. The choice of base is critical and depends on the substrate's sensitivity.[3][6]NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃[5][6]
Solvent Solubilizes the reactants and influences the reaction rate and outcome. Anhydrous, deoxygenated solvents are essential.Toluene, Dioxane, THF, t-BuOH[3][7]
Amine The nitrogen nucleophile that is coupled to the 7-position of the quinazoline ring.Primary and secondary aliphatic and aromatic amines.

II. Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Buchwald-Hartwig amination of a generic 7-bromoquinazoline with a primary or secondary amine. Optimization may be required for specific substrates.

Materials and Equipment:

  • 7-Bromoquinazoline derivative

  • Amine coupling partner

  • Palladium precatalyst (e.g., BrettPhos Pd G4)

  • Phosphine ligand (e.g., BrettPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., t-BuOH)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Experimental Workflow Diagram:

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification A Charge vial with 7-bromoquinazoline, amine, catalyst, ligand, and base B Evacuate and backfill with inert gas (3x) A->B C Add anhydrous, degassed solvent B->C D Heat reaction mixture with stirring (e.g., 100 °C) C->D E Monitor reaction progress by TLC or LC-MS D->E F Cool to room temperature E->F G Dilute with organic solvent and wash with water and brine F->G H Dry organic layer, filter, and concentrate G->H I Purify by column chromatography H->I J Characterize final product (NMR, MS, etc.) I->J

Caption: A typical workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask or a screw-cap vial equipped with a magnetic stir bar, add the 7-bromoquinazoline (1.0 equiv), the amine (1.2 equiv), the palladium precatalyst (e.g., 2-5 mol%), the phosphine ligand (e.g., 2-5 mol%), and the base (e.g., 2.0 equiv).[8]

    • Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.

    • Add the anhydrous, degassed solvent via syringe. The reaction concentration is typically between 0.1 and 1.0 M.

  • Reaction:

    • Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).[3]

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the organic layer with water and then with brine to remove the inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-aminoquinazoline product.

III. Troubleshooting and Optimization

Even with a well-established procedure, challenges can arise. The following table provides guidance on common issues and potential solutions.

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalystUse a fresh batch of palladium precatalyst. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.[6]
Inappropriate ligandScreen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, DavePhos).[5][6]
Incorrect baseFor less reactive amines, a stronger base like NaOtBu or LHMDS may be necessary. For base-sensitive substrates, a weaker base like K₃PO₄ or Cs₂CO₃ should be used.[6]
Side Product Formation Hydrodehalogenation (replacement of bromine with hydrogen)This can occur if there is residual water in the reaction. Ensure all components are scrupulously dry.
Homocoupling of the amine or aryl halideThis may indicate that the catalyst is not performing optimally. Consider changing the ligand or palladium source.
Substrate Decomposition Base-sensitive functional groups on the quinazoline or amineUse a weaker base such as K₃PO₄ or Cs₂CO₃.[6] It may also be beneficial to lower the reaction temperature and extend the reaction time.

IV. Concluding Remarks

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, providing a reliable and efficient method for the synthesis of 7-aminoquinazolines. A thorough understanding of the reaction mechanism and the roles of the various components is crucial for successful implementation. By carefully selecting the catalyst system, base, and solvent, and by employing rigorous experimental technique, researchers can effectively utilize this powerful transformation to access a diverse range of functionalized quinazoline derivatives for drug discovery and development.

V. References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • ACS Catalysis. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]

  • Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. [Link]

  • WordPress. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]

  • National Institutes of Health. Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells. [Link]

  • Chemical Reviews. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

Sources

Anwendungs- und Protokollleitfaden: Gezielte Derivatisierung der 2-Aminogruppe von 7-Brom-5-fluorchinazolin-2-amin

Author: BenchChem Technical Support Team. Date: January 2026

Absolut. Hier sind die detaillierten Anwendungs- und Protokollleitfäden zur Derivatisierung der 2-Aminogruppe von 7-Brom-5-fluorchinazolin-2-amin, erstellt mit der Perspektive eines leitenden Anwendungswissenschaftlers.

Autor: Dr. Gemini, Leitender Anwendungswissenschaftler Veröffentlichung: 19. Januar 2026 Zusammenfassung: Dieser Leitfaden bietet eine detaillierte technische Übersicht und validierte Protokolle zur chemischen Modifikation der 2-Aminogruppe des heterozyklischen Bausteins 7-Brom-5-fluorchinazolin-2-amin. Wir konzentrieren uns auf grundlegende und robuste Transformationen wie N-Acylierung und N-Sulfonylierung, die für die Synthese von Wirkstoffbibliotheken und die Erforschung von Struktur-Wirkungs-Beziehungen (SAR) von entscheidender Bedeutung sind. Darüber hinaus werden strategische Überlegungen zur Chemoselektivität im Kontext von Kreuzkupplungsreaktionen am C7-Brom-Substituenten erörtert.

Einleitung: Strategische Bedeutung und molekulare Reaktivität

Das Chinazolin-Grundgerüst ist ein sogenanntes "privilegiertes Gerüst" in der medizinischen Chemie und bildet die Kernstruktur zahlreicher zugelassener Medikamente, darunter Krebs- und entzündungshemmende Therapeutika.[1][2] Das spezifische Molekül, 7-Brom-5-fluorchinazolin-2-amin, bietet Forschern zwei orthogonale reaktive Zentren für die Diversifizierung:

  • Die nukleophile 2-Aminogruppe: Ideal für Reaktionen wie Acylierung, Sulfonylierung, Alkylierung und Harnstoffbildung. Diese Modifikationen ermöglichen eine Feinabstimmung der sterischen und elektronischen Eigenschaften sowie die Einführung von Vektoren für Wasserstoffbrückenbindungen.

  • Das elektrophile C7-Brom-Atom: Ein vielseitiger "Griff" für palladiumkatalysierte Kreuzkupplungsreaktionen (z. B. Suzuki-, Buchwald-Hartwig-, Sonogashira-Kupplungen), der die Einführung einer breiten Palette von Aryl-, Heteroaryl- oder Alkylgruppen ermöglicht.[3][4][5]

Die Kunst bei der Arbeit mit diesem Molekül liegt in der Kontrolle der Chemoselektivität – der gezielten Reaktion an einer Position, während die andere intakt bleibt. Dieser Leitfaden konzentriert sich primär auf die Derivatisierung der 2-Aminogruppe, da dies oft der erste Schritt zur Erstellung einer fokussierten Bibliothek ist, bevor komplexere Modifikationen am C7-Halogen vorgenommen werden.

Allgemeiner experimenteller Arbeitsablauf

Ein erfolgreiches Derivatisierungsexperiment folgt einem systematischen und reproduzierbaren Arbeitsablauf. Die untenstehende Grafik skizziert die wesentlichen Phasen von der Vorbereitung bis zur finalen Analyse. Die Einhaltung dieses Prozesses ist entscheidend für die Erzielung hoher Ausbeuten und Reinheiten.

G Abbildung 1: Allgemeiner experimenteller Arbeitsablauf cluster_prep Phase 1: Vorbereitung cluster_reaction Phase 2: Reaktion cluster_workup Phase 3: Aufarbeitung & Reinigung cluster_analysis Phase 4: Analyse reaktion_setup Reaktionsaufbau unter Inertgas (N2 oder Ar) reagenzien Einwaage der Reagenzien (Substrat, Base, Lösungsmittel) reaktion_setup->reagenzien reagenz_zugabe Zugabe des elektrophilen Partners (z.B. Acylchlorid) reagenzien->reagenz_zugabe Start reaktionsfuehrung Reaktionsführung bei definierter Temperatur und Zeit reagenz_zugabe->reaktionsfuehrung monitoring Reaktionsverfolgung (DC, LC-MS) reaktionsfuehrung->monitoring quenching Quenchen der Reaktion monitoring->quenching Reaktion vollständig extraktion Extraktive Aufarbeitung quenching->extraktion reinigung Säulenchromatographie extraktion->reinigung charakterisierung Strukturverifizierung (NMR, MS) reinigung->charakterisierung Isoliertes Produkt reinheit Reinheitsbestimmung (HPLC, LC-MS) charakterisierung->reinheit

Abbildung 1: Allgemeiner experimenteller Arbeitsablauf

Protokoll 1: N-Acylierung mit Acetylchlorid

Die Bildung einer Amidbindung ist eine der robustesten und am häufigsten verwendeten Reaktionen in der medizinischen Chemie. Sie führt zu einer neutralen, planaren und metabolisch stabilen Verknüpfung. Die N-Acetylierung dient hier als Modellreaktion, die leicht auf andere Acylchloride oder Anhydride übertragen werden kann.

Prinzip: Die nukleophile 2-Aminogruppe greift das elektrophile Carbonylkohlenstoffatom des Acetylchlorids an. Eine Base, typischerweise ein tertiäres Amin wie Triethylamin (TEA) oder Diisopropylethylamin (DIPEA), wird zugegeben, um den bei der Reaktion entstehenden Chlorwasserstoff (HCl) zu neutralisieren und die Reaktion voranzutreiben.

  • Vorbereitung: Ein 25-mL-Rundkolben wird ausgeflammt, mit einem Septum verschlossen und unter Stickstoffatmosphäre abkühlen gelassen.

  • Einwaage: 7-Brom-5-fluorchinazolin-2-amin (242 mg, 1.0 mmol, 1.0 Äq.) wird in den Kolben gegeben.

  • Lösen: Wasserfreies Dichlormethan (DCM, 10 mL) wird zugegeben und die Suspension wird bei Raumtemperatur gerührt.

  • Basenzugabe: Triethylamin (209 µL, 1.5 mmol, 1.5 Äq.) wird mittels einer Spritze zugegeben.

  • Kühlung: Die Reaktionsmischung wird in einem Eisbad auf 0 °C abgekühlt.

  • Reagenzzugabe: Acetylchlorid (85 µL, 1.2 mmol, 1.2 Äq.), gelöst in 2 mL wasserfreiem DCM, wird langsam über 5 Minuten zu der gerührten Suspension getropft.

  • Reaktion: Die Mischung wird für 2 Stunden bei 0 °C gerührt und anschließend langsam auf Raumtemperatur erwärmen gelassen, wo sie über Nacht (ca. 16 Stunden) weitergerührt wird.

  • Monitoring: Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS überprüft. Das Verschwinden des Ausgangsmaterials und das Erscheinen eines neuen, typischerweise weniger polaren Produktsignals deuten auf eine vollständige Umsetzung hin.

  • Aufarbeitung: Die Reaktion wird durch Zugabe von 10 mL gesättigter Natriumbicarbonatlösung (NaHCO₃) gequencht. Die Phasen werden getrennt und die wässrige Phase wird zweimal mit DCM (je 15 mL) extrahiert.

  • Trocknung & Filtration: Die vereinigten organischen Phasen werden über wasserfreiem Natriumsulfat (Na₂SO₄) getrocknet, filtriert und das Lösungsmittel wird am Rotationsverdampfer entfernt.

  • Reinigung: Der Rohrückstand wird mittels Säulenchromatographie an Kieselgel gereinigt (typischer Eluent: Hexan/Ethylacetat-Gradient), um das reine Produkt N-(7-Brom-5-fluorchinazolin-2-yl)acetamid zu erhalten.

EigenschaftAusgangsmaterial (SM)Produkt (P)Begründung der Änderung
Molmasse 242.05 g/mol 284.09 g/mol Addition einer Acetylgruppe (-COCH₃)
¹H-NMR (NH-Signale) Breites Singulett bei ~6.5-7.0 ppm (2H, -NH₂)Singulett bei ~10-11 ppm (1H, -NHCO)Amid-NH ist entschirmt und tauscht langsamer aus
¹H-NMR (Neue Signale) -Singulett bei ~2.2 ppm (3H, -COCH₃)Methylprotonen der Acetylgruppe
¹³C-NMR (Neue Signale) -Signal bei ~169 ppm (C=O), Signal bei ~24 ppm (-CH₃)Carbonyl- und Methylkohlenstoff der Acetylgruppe
LC-MS (m/z [M+H]⁺) 242.0 / 244.0284.0 / 286.0Typisches Isotopenmuster für eine bromhaltige Verbindung

Protokoll 2: N-Sulfonylierung mit p-Toluolsulfonylchlorid

Die Einführung einer Sulfonamidgruppe ist eine gängige Strategie, um die physikochemischen Eigenschaften eines Moleküls zu modulieren. Sulfonamide sind starke Wasserstoffbrücken-Akzeptoren und können die Löslichkeit und die Bindungsaffinität an Proteine signifikant beeinflussen.[6]

Prinzip: Ähnlich wie bei der Acylierung reagiert die 2-Aminogruppe mit p-Toluolsulfonylchlorid ("Tosylchlorid", TsCl). Aufgrund der höheren Reaktivität von TsCl und der Stabilität des Produkts wird oft eine stärkere, nicht-nukleophile Base wie Pyridin sowohl als Base als auch als Lösungsmittel verwendet.

  • Vorbereitung: Ein 25-mL-Rundkolben wird wie oben beschrieben vorbereitet.

  • Einwaage & Lösen: 7-Brom-5-fluorchinazolin-2-amin (242 mg, 1.0 mmol, 1.0 Äq.) wird in 8 mL wasserfreiem Pyridin gelöst.

  • Reagenzzugabe: p-Toluolsulfonylchlorid (229 mg, 1.2 mmol, 1.2 Äq.) wird portionsweise über 10 Minuten bei Raumtemperatur zugegeben.

  • Reaktion: Die Reaktionsmischung wird auf 60 °C erhitzt und für 12-18 Stunden gerührt.

  • Monitoring: Die Reaktion wird mittels LC-MS auf vollständige Umsetzung überwacht.

  • Aufarbeitung: Nach dem Abkühlen wird die Reaktionsmischung vorsichtig in 50 mL Eiswasser gegossen, wobei oft ein Niederschlag ausfällt. Der pH-Wert wird mit 2 M Salzsäure (HCl) auf ~2-3 eingestellt, um überschüssiges Pyridin zu protonieren.

  • Isolation: Der Feststoff wird durch Vakuumfiltration abgetrennt, mit kaltem Wasser gewaschen, bis das Filtrat neutral ist, und anschließend im Vakuumexsikkator getrocknet.

  • Reinigung: Falls erforderlich, kann das Rohprodukt durch Umkristallisation (z. B. aus Ethanol/Wasser) oder Säulenchromatographie weiter gereinigt werden.

EigenschaftAusgangsmaterial (SM)Produkt (P)Begründung der Änderung
Molmasse 242.05 g/mol 396.21 g/mol Addition einer Tosylgruppe (-SO₂-Tol)
¹H-NMR (NH-Signale) Breites Singulett bei ~6.5-7.0 ppm (2H, -NH₂)Singulett bei ~11-12 ppm (1H, -NHSO₂)Sulfonamid-NH ist stark entschirmt
¹H-NMR (Neue Signale) -AA'BB'-System bei ~7.4 und ~7.9 ppm (je 2H), Singulett bei ~2.4 ppm (3H, Ar-CH₃)Aromatische Protonen und Methylprotonen der Tosylgruppe
¹³C-NMR (Neue Signale) -Signale für den Tosyl-Arylring und die MethylgruppeEntsprechende Kohlenstoffsignale der Tosylgruppe
LC-MS (m/z [M+H]⁺) 242.0 / 244.0396.1 / 398.1Typisches Isotopenmuster für eine bromhaltige Verbindung

Strategische Überlegungen: Chemoselektivität und orthogonale Derivatisierung

Die wahre Stärke des 7-Brom-5-fluorchinazolin-2-amin-Gerüsts liegt in der Möglichkeit, beide reaktiven Zentren sequenziell zu funktionalisieren. Die N-Acylierung oder N-Sulfonylierung schützt und desaktiviert die 2-Aminogruppe und bereitet das Molekül für eine nachfolgende C-N- oder C-C-Kreuzkupplung am C7-Brom-Atom vor.

Beispielhafter zweistufiger Syntheseweg:

Abbildung 2: Sequenzielle Derivatisierungsstrategie

Diese Strategie ermöglicht die Erstellung von komplexen Molekülen mit zwei unterschiedlichen Diversitätspunkten, was für die Optimierung von Leitstrukturen in der Wirkstoffentwicklung unerlässlich ist. Die Wahl der Kupplungsbedingungen im zweiten Schritt muss sorgfältig erfolgen, um eine Spaltung der zuvor eingeführten Amid- oder Sulfonamidbindung zu vermeiden.[5][7]

Referenzen

  • Qin, Y., Jiang, Y., Li, C., et al. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI Catalysts. Verfügbar unter: [Link]

  • Al-Suhaimi, A., El-Faham, A., El-Sayed, N. (2022). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC. Verfügbar unter: [Link]

  • Qin, Y., Jiang, Y., Li, C., et al. (2023). Strategies for access to 2-aminoquinazolines. ResearchGate. Verfügbar unter: [Link]

  • A-Review-on-Current-Synthetic-Methods-of-4-Aminoquinazoline-Derivatives. (2021). The possible mechanism for the synthesis of 2-acyl-4-aminoquinazolines... ResearchGate. Verfügbar unter: [Link]

  • Lee, H., Pyo, A., Choi, H., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. NIH. Verfügbar unter: [Link]

  • Gontijo, R., da Silva, G., de Oliveira, R. (2022). Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. SciELO. Verfügbar unter: [Link]

  • Synthesis of 2-amino-4(3H)-quinazolinones 9. (2019). ResearchGate. Verfügbar unter: [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Verfügbar unter: [Link]

  • Li, Z., Wang, X., He, L., et al. (2021). Synthesis of quinazoline by decarboxylation of 2-aminobenzylamine and α-keto acid under visible light catalysis. Organic & Biomolecular Chemistry (RSC Publishing). Verfügbar unter: [Link]

  • da Silva, G., de Oliveira, R., Gontijo, R., et al. (2021). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing. Verfügbar unter: [Link]

  • Watson, D., Puno, M., Abell, A. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. Verfügbar unter: [Link]

  • Wendt, M., Shen, W., Kunzer, A., et al. (2011). Quinazoline Sulfonamides as Dual Binders of the Proteins B-Cell Lymphoma 2 and B-Cell Lymphoma Extra Long. ACS Publications. Verfügbar unter: [Link]

  • An, G., Chen, H., Wu, X., et al. (2024). An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. MDPI. Verfügbar unter: [Link]

  • Li, Y., He, L., Zha, Z., et al. (2013). Sulfonylation of quinoline N-oxides with aryl sulfonyl chlorides via copper-catalyzed C-H bonds activation. PubMed. Verfügbar unter: [Link]

Sources

Application Notes and Protocols: Cell-Based Assays with Quinazoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

<

Authored by: Senior Application Scientist

Introduction: The Rationale Behind Quinazoline-Focused Cell-Based Assays

Quinazoline and its derivatives represent a pivotal class of heterocyclic compounds in medicinal chemistry, renowned for their broad spectrum of biological activities.[1][2] A significant number of these compounds function as kinase inhibitors, targeting key enzymes in cellular signaling pathways that are often dysregulated in diseases like cancer.[3][4][5] Notably, several FDA-approved anticancer drugs, such as gefitinib and erlotinib, feature the quinazoline scaffold and act by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase.[3][4][6][7] The EGFR signaling pathway is crucial for regulating cell proliferation, differentiation, and survival; its aberrant activation can lead to uncontrolled cell growth.[6][8][9] Therefore, cell-based assays are indispensable for evaluating the efficacy and mechanism of action of novel quinazoline-based drug candidates.

This guide provides a comprehensive framework for conducting a series of logically sequenced cell-based assays to characterize quinazoline compounds. We will move from broad assessments of cytotoxicity to detailed mechanistic studies, ensuring a thorough understanding of a compound's biological effects. The protocols herein are designed to be robust and self-validating, providing researchers with the tools to generate reliable and reproducible data.

Part 1: Foundational Assays - Assessing General Cytotoxicity and Viability

The initial step in characterizing any potential therapeutic agent is to determine its effect on cell viability and proliferation. This provides a baseline understanding of the compound's potency and therapeutic window. The MTT assay is a widely used, reliable colorimetric method for this purpose.[10][11][12]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10][12] This reaction is catalyzed by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria.[10] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized formazan.[10]

Experimental Workflow: From Cell Seeding to Data Analysis

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5/6: Assay A Prepare Cell Suspension B Seed Cells in 96-well Plate A->B C Incubate 24h (37°C, 5% CO₂) B->C E Treat Cells with Compound D Prepare Serial Dilutions of Quinazoline Compound D->E F Incubate (e.g., 24, 48, 72h) E->F G Add MTT Reagent H Incubate 2-4h G->H I Solubilize Formazan (DMSO) H->I J Read Absorbance (570 nm) I->J K K J->K Calculate % Viability & Determine IC₅₀

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol: MTT Assay

Materials:

  • Cancer cell line of interest (e.g., A549 lung carcinoma, MCF-7 breast cancer)[7]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Quinazoline compound stock solution (e.g., 10 mM in DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)[12]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the quinazoline compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT stock solution to each well.[13]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[13]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well.[14] Mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes to dissolve the crystals.[12]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[13] A reference wavelength of 630 nm can be used to reduce background.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

ParameterRecommended ValueRationale
Cell Seeding Density 5,000 - 10,000 cells/wellEnsures cells are in an exponential growth phase and not overconfluent at the assay endpoint.[10]
MTT Concentration 0.5 mg/mL (final)Standard concentration for optimal formazan production without being toxic to the cells.[10]
Incubation with MTT 2 - 4 hoursSufficient time for formazan crystal formation in most cell lines.[13]
Absorbance Wavelength 570 nmThe peak absorbance wavelength for the purple formazan product.[13]
Part 2: Mechanistic Assays - Unraveling the Mode of Action

Once a compound's cytotoxic potential is established, the next critical step is to investigate how it induces cell death. Quinazoline derivatives often exert their effects by inducing apoptosis (programmed cell death) or causing cell cycle arrest.[1][9] Flow cytometry is a powerful tool for these analyses.

A. Apoptosis Detection via Annexin V/Propidium Iodide (PI) Staining

Principle: During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15][16] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can be used to identify early apoptotic cells.[15] Propidium Iodide (PI) is a fluorescent DNA-binding dye that is excluded by cells with intact membranes.[17] It can therefore be used to identify late apoptotic or necrotic cells where membrane integrity has been compromised.[15]

Interpreting the Results:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

Detailed Protocol: Annexin V/PI Staining

Materials:

  • Cells treated with the quinazoline compound (and controls)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 10X Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use gentle trypsinization.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300-600 x g for 5 minutes and resuspending the pellet.[18][19]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[18][19]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.[17]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[16]

B. Cell Cycle Analysis

Principle: Many anticancer agents, including quinazoline derivatives, can inhibit cell proliferation by causing arrest at specific phases of the cell cycle.[9] Cell cycle analysis by flow cytometry involves staining the DNA of fixed and permeabilized cells with a fluorescent dye like Propidium Iodide (PI).[20] Since PI binds stoichiometrically to DNA, the amount of fluorescence is directly proportional to the DNA content.[20] This allows for the discrimination of cells in different phases:

  • G0/G1 phase: 2n DNA content

  • S phase: Between 2n and 4n DNA content

  • G2/M phase: 4n DNA content

Detailed Protocol: Cell Cycle Analysis with PI Staining

Materials:

  • Cells treated with the quinazoline compound (and controls)

  • Cold PBS

  • Ice-cold 70% ethanol[21][22]

  • PI staining solution (containing PI and RNase A)[22]

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect approximately 1 x 10⁶ cells per sample.

  • Washing: Wash cells with cold PBS.

  • Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[23] Incubate for at least 30 minutes at 4°C.[21] Cells can be stored in ethanol for several weeks.[22]

  • Rehydration: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[22]

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution. The RNase A is crucial to degrade RNA, which PI can also bind to, ensuring that only DNA is stained.[20]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[22]

  • Analysis: Analyze the samples on a flow cytometer. Use software like ModFit or FlowJo to model the cell cycle distribution.[21]

Part 3: Target Engagement and Pathway Analysis

For quinazoline compounds designed as kinase inhibitors, it is essential to confirm that they engage their intended target and modulate the downstream signaling pathway. Western blotting is the gold-standard technique for this purpose.[24]

Principle of Western Blotting for Phospho-Proteins

Many quinazolines inhibit tyrosine kinases, such as EGFR.[25] Kinase activity is often measured by the phosphorylation of its downstream substrates. A specific inhibitor should decrease the phosphorylation of these substrates. Western blotting uses antibodies to detect specific proteins in a complex mixture. By using an antibody specific to the phosphorylated form of a protein (a phospho-specific antibody) and another antibody that recognizes the total amount of that protein, one can determine the effect of the compound on the target's activity.[26]

EGFR_Pathway cluster_membrane Cell Membrane cluster_pathway Downstream Signaling EGFR EGFR PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates EGF EGF (Ligand) EGF->EGFR Binds Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Blocks ATP Binding Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Proliferation Cell Proliferation, Survival pAkt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->Proliferation

Caption: Simplified EGFR signaling pathway inhibited by quinazolines.

Detailed Protocol: Western Blotting for Phospho-EGFR

Materials:

  • Cells treated with quinazoline compound (and stimulated with EGF)

  • Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.[27]

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane[27]

  • Blocking buffer (5% BSA in TBST is recommended for phospho-proteins to avoid background from casein in milk).[27]

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them on ice with lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.[24]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[27]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST to prevent non-specific antibody binding.[24][27]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[24]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[24]

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize the phospho-protein signal, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against the total protein (e.g., anti-total-EGFR) or a loading control (e.g., β-actin).

Key ConsiderationBest PracticeRationale
Sample Preparation Always use fresh protease and phosphatase inhibitors in lysis buffer. Keep samples on ice.[27]Phosphorylation is a labile post-translational modification that can be quickly reversed by phosphatases upon cell lysis.
Blocking Agent Use 5% BSA in TBST instead of non-fat milk.Milk contains casein, a phosphoprotein, which can cause high background when using phospho-specific antibodies.[27]
Buffer Choice Use Tris-Buffered Saline with Tween-20 (TBST) for washes and antibody dilutions.[28]Phosphate-Buffered Saline (PBS) contains phosphate, which can interfere with the binding of some phospho-specific antibodies.[28]
Normalization Probe for the total protein in addition to the phosphorylated form.[26][28]This is crucial to determine if a change in the phospho-signal is due to inhibition of kinase activity or a change in the total amount of the protein.
Conclusion

This guide outlines a systematic, multi-faceted approach to the in-vitro characterization of quinazoline compounds. By progressing from broad phenotypic assays like the MTT to specific mechanistic studies such as apoptosis, cell cycle analysis, and Western blotting, researchers can build a comprehensive profile of a compound's biological activity. Adherence to these detailed, validated protocols will ensure the generation of high-quality, reproducible data, which is fundamental to the successful development of novel therapeutics.

References
  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available from: [Link]

  • Wang, D., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. Available from: [Link]

  • Thakur, A., et al. (2022). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Available from: [Link]

  • ResearchGate. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Available from: [Link]

  • UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. Available from: [Link]

  • Bio-Techne. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Available from: [Link]

  • Wosikowski, K., et al. (2002). Signaling-inactive Epidermal Growth Factor Receptor/Ligand Complexes in Intact Carcinoma Cells by Quinazoline Tyrosine Kinase Inhibitors. Clinical Cancer Research. Available from: [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]

  • University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. Available from: [Link]

  • Flow Cytometry Facility. DNA Staining with Propidium Iodide for Cell Cycle Analysis. Available from: [Link]

  • Al-Suwaidan, I. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules. Available from: [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

  • Zhou, Y., et al. (2024). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Letters. Available from: [Link]

  • Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events. Available from: [Link]

  • National Center for Biotechnology Information. Assay Guidance Manual - Cell Viability Assays. Available from: [Link]

  • Kumar, A., et al. (2020). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Medicinal Chemistry. Available from: [Link]

  • Brieflands. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Available from: [Link]

  • Samaira Bakshi. (2023). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Available from: [Link]

  • University of Rochester Medical Center. The Annexin V Apoptosis Assay. Available from: [Link]

  • Frontiers. Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Available from: [Link]

  • Roseti, F., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences. Available from: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available from: [Link]

  • Sharma, A., et al. (2023). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. ACS Omega. Available from: [Link]

  • Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (2023). Design And Synthesis of Novel Quinazoline Derivatives as Potent EGFR Inhibitors for Cancer Therapy. Available from: [Link]

  • Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. Available from: [Link]

  • JoVE. (2022). Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview. Available from: [Link]

  • ResearchGate. Schematic representation of the synthesis procedure of quinazoline derivatives (8a–8i). Reagents. Available from: [Link]

  • Frontiers. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Available from: [Link]

  • Khan, I., et al. (2018). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry. Available from: [Link]

  • ResearchGate. Synthetic strategies for preparation of 4‐quinazolinone derivatives. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 7-Bromo-5-fluoroquinazolin-2-amine by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 7-Bromo-5-fluoroquinazolin-2-amine via recrystallization. It is designed to offer both foundational understanding and practical, actionable troubleshooting advice to overcome common challenges encountered during the purification process.

The Critical Role of Purification

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. The purity of this compound is paramount, as even minor impurities can significantly impact the results of downstream applications, including biological assays and reaction outcomes. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired product from contaminants.[1] The underlying principle is that most solids are more soluble in a hot solvent than in a cold one.[1] By dissolving the impure solid in a minimum amount of hot solvent and allowing it to cool slowly, the desired compound will preferentially crystallize, leaving the impurities dissolved in the surrounding solution (mother liquor).

General Recrystallization Workflow

The following diagram outlines the standard procedure for recrystallization. Each step is critical for achieving high purity and yield.

G cluster_workflow Recrystallization Workflow start Crude this compound solvent_selection Select Appropriate Solvent(s) start->solvent_selection dissolution Dissolve Crude Solid in Minimum Amount of Hot Solvent solvent_selection->dissolution hot_filtration Hot Gravity Filtration (Optional) To remove insoluble impurities dissolution->hot_filtration If insoluble material is present cooling Slowly Cool Solution to Induce Crystallization dissolution->cooling If solution is clear hot_filtration->cooling crystal_collection Collect Crystals by Vacuum Filtration cooling->crystal_collection washing Wash Crystals with a Small Amount of Cold Solvent crystal_collection->washing drying Dry Purified Crystals Under Vacuum washing->drying end Pure this compound drying->end

Caption: A generalized workflow for the purification of quinazoline derivatives by recrystallization.[2]

Frequently Asked Questions (FAQs) - Solvent Selection

The choice of solvent is the most critical factor in a successful recrystallization.[1] An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at cooler temperatures.[1][3]

Q1: What properties should I look for in a recrystallization solvent?

An ideal solvent should be:

  • Effective: The compound of interest should be highly soluble at the solvent's boiling point but sparingly soluble at room temperature or below.[1][2]

  • Selective: Impurities should either be completely insoluble in the hot solvent or remain soluble in the cold solvent.[3]

  • Inert: The solvent must not react with the compound being purified.[3]

  • Volatile: The solvent should have a relatively low boiling point (generally below 100°C) to be easily removed from the purified crystals.[4]

  • Safe: The solvent should have low toxicity and flammability.[3]

Q2: What are some good starting solvents to test for this compound?

Given the structure of this compound, which contains polar amine and aromatic nitrogen groups, as well as nonpolar halogenated aromatic portions, a range of solvents with intermediate polarity are good starting points.[4] It is always recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system.[5]

SolventBoiling Point (°C)[4]PolarityRationale for Use
Ethanol78Polar ProticOften a good general-purpose solvent for compounds with hydrogen-bonding capabilities.[4][6]
Methanol65Polar ProticSimilar to ethanol but with a lower boiling point.[4]
Ethyl Acetate77Polar AproticA good choice for moderately polar compounds.[4][6]
Acetonitrile82Polar AproticCan be effective for compounds containing aromatic rings.
n-Hexane / Ethyl AcetateVariesNonpolar / Polar AproticA solvent mixture can be effective if no single solvent is ideal. Hexane acts as an anti-solvent.[6][7]
Toluene111NonpolarCan be effective for aromatic compounds, but its high boiling point can sometimes lead to oiling out.[4]

Q3: How do I perform a small-scale solvent test?

  • Place a small amount of the crude compound (approx. 10-20 mg) into a test tube.

  • Add a few drops of the solvent at room temperature and observe the solubility. An ideal solvent will not dissolve the compound at this stage.[1]

  • If the compound does not dissolve, gently heat the test tube in a water bath until the solvent boils.[8]

  • Continue adding the hot solvent dropwise until the compound just dissolves.[8]

  • Allow the test tube to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. The best solvent will yield a good quantity of crystals upon cooling.

Detailed Experimental Protocol

This protocol is a general guideline. The volumes of solvent will need to be adjusted based on the scale of your experiment and the results of your solvent screening.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions and heat the mixture to boiling with gentle swirling. Continue adding hot solvent until the compound is completely dissolved. Use the minimum amount of hot solvent necessary to ensure good recovery.[2][8]

  • Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.[2]

  • Hot Gravity Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them. It is crucial to preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent premature crystallization of the product.[2][8]

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows the crystal lattice to form in an orderly manner, excluding impurities.[5] Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.[2]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point to remove any remaining solvent.

Troubleshooting Guide

Even with a well-designed protocol, issues can arise. This section addresses common problems and provides systematic solutions.

G cluster_troubleshooting Recrystallization Troubleshooting cluster_solutions_no_crystals No Crystals Form cluster_solutions_oiling_out Product 'Oils Out' cluster_solutions_low_yield Low Yield cluster_solutions_still_impure Product Still Impure problem Problem Encountered no_crystals No Crystals Form problem->no_crystals oiling_out Product 'Oils Out' problem->oiling_out low_yield Low Yield problem->low_yield still_impure Product Still Impure problem->still_impure solution_nc1 Too much solvent used? -> Evaporate some solvent and re-cool. no_crystals->solution_nc1 solution_nc2 Induce Crystallization: - Scratch inner wall of flask - Add a seed crystal - Cool in an ice bath no_crystals->solution_nc2 solution_oo1 Cooling too rapid or solution too concentrated? -> Reheat to dissolve, add more solvent, cool slowly. oiling_out->solution_oo1 solution_oo2 Solvent boiling point > compound melting point? -> Choose a lower boiling point solvent. oiling_out->solution_oo2 solution_oo3 High impurity content? -> Consider pre-purification (e.g., column chromatography). oiling_out->solution_oo3 solution_ly1 Compound too soluble in cold solvent? -> Use a different solvent or solvent mixture. low_yield->solution_ly1 solution_ly2 Too much solvent used? -> Use minimum amount of hot solvent. low_yield->solution_ly2 solution_ly3 Premature crystallization during hot filtration? -> Preheat filtration apparatus. low_yield->solution_ly3 solution_si1 Colored impurities? -> Add activated charcoal to hot solution before filtration. still_impure->solution_si1 solution_si2 Impurities co-crystallized? -> Perform a second recrystallization, potentially with a different solvent. still_impure->solution_si2

Caption: A troubleshooting decision tree for common recrystallization issues.

Q4: My compound won't dissolve, even in a large amount of hot solvent. What should I do?

This indicates that you have chosen a poor solvent. The compound's polarity and the solvent's polarity are likely mismatched. Refer back to the solvent selection table and try a solvent with a different polarity. For quinazoline derivatives, which have both polar and non-polar characteristics, sometimes a mixed solvent system is necessary.[6][7]

Q5: No crystals are forming, even after cooling in an ice bath. What's wrong?

This is a common issue that usually means the solution is not supersaturated.[2]

  • Too much solvent: You may have used too much solvent to dissolve the crude product. Try reheating the solution to evaporate some of the solvent, and then allow it to cool again.[2]

  • Nucleation failure: Crystal growth requires a nucleation site. Try scratching the inside of the flask with a glass rod just below the surface of the liquid.[9] The microscopic scratches on the glass can provide a surface for the first crystals to form.

  • Add a seed crystal: If you have a small amount of the pure compound, add a tiny crystal to the cooled solution. This will act as a template for crystal growth.[9]

Q6: My product separated as an oil instead of crystals. How can I fix this?

"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point.[2] This can be caused by several factors:

  • High concentration/Rapid cooling: The solution may be too supersaturated. Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.[2][9]

  • Inappropriate solvent: The boiling point of your solvent may be higher than the melting point of your compound. Select a solvent with a lower boiling point.[4]

  • Impurities: Significant amounts of impurities can depress the melting point of your compound and inhibit proper crystal lattice formation.[2] A preliminary purification by another method, such as column chromatography, might be necessary.[7]

Q7: My final product is still colored, even after recrystallization. How do I remove the color?

Colored impurities can sometimes co-crystallize with the product. To address this, add a small amount (a spatula tip) of activated charcoal to the hot solution before the hot filtration step.[2] The charcoal has a high surface area and will adsorb the colored impurities. Be sure to remove the charcoal by hot gravity filtration before allowing the solution to cool.

References

  • BenchChem. (n.d.). Troubleshooting common issues in quinazoline synthesis protocols.
  • BenchChem. (n.d.). Technical Support Center: Purification of 4(3H)-Quinazolinone Derivatives.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • BenchChem. (n.d.). Technical Support Center: 4-(Quinazolin-2-yl)phenol Crystallization.
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube.
  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use.
  • PubChem. (n.d.). 7-Bromoquinolin-2-amine. National Center for Biotechnology Information.
  • PubChem. (n.d.). 7-Bromo-5-fluoro-1,2-dihydroquinazoline. National Center for Biotechnology Information.
  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube.

Sources

Troubleshooting guide for quinazoline synthesis reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Quinazoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in the synthesis of quinazoline and its derivatives. As a self-validating system, this center explains the causality behind experimental choices, ensuring you can not only solve current issues but also anticipate and prevent future ones.

Troubleshooting Guide: From Low Yields to Complex Purifications

This section addresses the most frequent and critical issues encountered during quinazoline synthesis in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield, or I'm not forming any of the desired quinazoline product. What are the primary causes and how can I systematically troubleshoot this?

Answer: Low or non-existent yield is a multifaceted problem often rooted in suboptimal reaction conditions, reactant quality, or an inappropriate synthetic route. A systematic evaluation is key.

Causality-Driven Troubleshooting Steps:

  • Re-evaluate Starting Material Purity: The integrity of your synthesis begins with your starting materials. Impurities in reactants such as 2-aminobenzonitriles, anthranilic acids, or aldehydes can engage in side reactions, consuming reagents and lowering the yield of your target molecule.[1][2]

    • Protocol: Verify the purity of your starting materials via NMR, GC-MS, or by checking the melting point. If impurities are detected, purify them by recrystallization (for solids) or distillation (for liquids).[1]

  • Optimize Reaction Conditions: Temperature, time, and solvent are critically interlinked.

    • Temperature: Many classical quinazoline syntheses, such as the Bischler cyclization, demand high temperatures (often >120°C) to overcome activation energy barriers.[3] Conversely, modern transition-metal-catalyzed methods may operate under milder conditions.[3][4] An inadequate temperature will result in an incomplete reaction.

      • Actionable Insight: Perform a temperature screen by setting up small-scale reactions at various temperatures (e.g., room temperature, 50°C, 80°C, 120°C) to identify the optimum.[1] For instance, the synthesis of 4-methylquinazoline from 2-aminoacetophenone and formamide was optimized at 150°C, dramatically boosting the yield to 86%.[2][5][6]

    • Solvent Choice: The solvent does more than just dissolve reactants; it influences reaction pathways. Solvent polarity can be a deciding factor. Polar aprotic solvents like DMF or DMSO are often effective as they can enhance the solubility of reactants and stabilize charged intermediates, favoring the desired C(sp²)-N bond formation for the quinazoline ring.[7][8] In contrast, non-polar solvents like toluene may promote the formation of benzimidazole byproducts.[7]

      • Actionable Insight: If yields are low in a non-polar solvent, switch to a polar aprotic (DMSO, DMF) or even a polar protic (ethanol, water) solvent.[1][7] A solvent screening is a powerful optimization tool.[1]

    • Reaction Time: Monitor your reaction's progress diligently using Thin Layer Chromatography (TLC) or LC-MS.[3][8] Assuming a reaction has gone to completion without verification can be a primary source of low yields. Reaction times can span from a few hours to over 24 hours.[3]

  • Assess Catalyst Activity (for catalyzed reactions):

    • Catalyst Poisoning: Heterogeneous catalysts can be "poisoned" by impurities (e.g., sulfur compounds) in starting materials or solvents, blocking active sites.[9] Homogeneous catalysts can also be deactivated.

      • Actionable Insight: Use a fresh batch of catalyst or regenerate the catalyst if possible. Ensure starting materials and solvents are of appropriate purity.[1][2]

    • Catalyst Loading: The amount of catalyst is crucial. Too little may result in a sluggish reaction, while too much can sometimes lead to side product formation.

      • Actionable Insight: Optimize the catalyst loading by running small-scale experiments with varying amounts of the catalyst.

Below is a decision tree to guide your troubleshooting process for low-yield reactions.

LowYield_Troubleshooting start Low Yield Issue check_purity Verify Starting Material Purity start->check_purity purify Purify Materials (Recrystallize/Distill) check_purity->purify Impure check_conditions Review Reaction Conditions check_purity->check_conditions Pure purify->check_conditions optimize_temp Optimize Temperature (Screening) check_conditions->optimize_temp optimize_solvent Optimize Solvent (Polar vs. Non-polar) check_conditions->optimize_solvent optimize_time Monitor Reaction Time (TLC/LC-MS) check_conditions->optimize_time check_catalyst Catalyzed Reaction? optimize_temp->check_catalyst optimize_solvent->check_catalyst optimize_time->check_catalyst catalyst_issue Assess Catalyst Activity/Loading check_catalyst->catalyst_issue Yes end_point Improved Yield check_catalyst->end_point No fresh_catalyst Use Fresh/ Regenerated Catalyst catalyst_issue->fresh_catalyst fresh_catalyst->end_point

Caption: Troubleshooting workflow for low-yield quinazoline synthesis.

Issue 2: Significant Side Product Formation

Question: My reaction produces the desired product, but I'm also getting significant, hard-to-separate side products. How can I identify and minimize them?

Answer: Side product formation is common and often arises from competing reaction pathways. Understanding the underlying mechanism of your chosen synthesis is crucial for diagnosing and suppressing these alternative routes.

Common Side Products and Their Mitigation:

Side Product TypeCommon Causal SynthesisMechanistic ReasonMitigation Strategy
Benzimidazoles Reactions using non-polar solventsNon-polar solvents can favor an alternative cyclization pathway through C(sp³)-C(sp²) bond formation instead of the desired C(sp²)-N bond formation.[7]Switch to a polar aprotic solvent like DMSO or DMF to favor the quinazoline pathway.[7]
Unreacted Intermediates Friedländer, NiementowskiIncomplete cyclization or dehydration. This can be due to insufficient temperature, incorrect pH, or steric hindrance.Increase reaction temperature or time.[3] For acid/base-catalyzed steps, screen different acids/bases or adjust stoichiometry.
Over-oxidation/Degradation Reactions using strong oxidantsThe quinazoline core or sensitive functional groups on the starting materials can be susceptible to degradation under harsh oxidative conditions.Use a milder oxidant (e.g., O₂ or air instead of stronger reagents) or run the reaction under an inert atmosphere if oxidation is not part of the desired mechanism.[2][10]
Quinazolin-4(3H)-ones Niementowski ReactionThe Niementowski synthesis, reacting anthranilic acid with amides, is specifically designed to produce these scaffolds.[11][12][13] If another quinazoline is desired, this is the incorrect route.Select a different synthetic route, such as the Friedländer synthesis, which condenses an o-amino-substituted aromatic aldehyde or ketone with a compound containing a reactive α-methylene group.[14][15]

Analytical Identification:

  • NMR Spectroscopy: ¹H NMR is invaluable for identifying structures. The chemical shifts for protons on the quinazoline ring are characteristic (e.g., H2 at ~9.4 ppm, H4 at ~9.8 ppm).[16] Comparing the spectra of your crude product to known spectra of potential side products can confirm their identities.[16][17][18]

  • Mass Spectrometry (MS): Confirms the molecular weight of your product and byproducts, providing crucial clues to their structures.[16]

Issue 3: Product Purification and Isolation Challenges

Question: I've successfully formed my product, but I'm struggling to isolate it in a pure form. What are the best practices for purification?

Answer: Purification challenges often stem from product solubility issues, strong adsorption to silica gel, or the presence of persistent impurities.

Purification Strategies:

  • Recrystallization: This is an effective technique if a solid product is obtained. The key is finding a suitable solvent or solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.[1]

    • Protocol: Test the solubility of your crude product in various solvents (e.g., ethanol, ethyl acetate, hexanes, water) at both room temperature and their boiling points to identify an appropriate recrystallization solvent.[1]

  • Column Chromatography: A standard method for purification.

    • Strong Adsorption: If your product is highly polar, it may bind irreversibly to silica gel.

      • Actionable Insight: Consider using a more polar eluent system, deactivating the silica gel with a small amount of triethylamine or ammonia in the eluent, or switching to a different stationary phase like alumina or reverse-phase silica.[8]

    • Co-elution with Impurities: If impurities have similar polarity to your product, achieving separation can be difficult.

      • Actionable Insight: Try different solvent systems to alter the selectivity. Sometimes a switch from an ethyl acetate/hexane system to a dichloromethane/methanol system can resolve co-eluting spots.

  • Acid-Base Extraction: Quinazolines are basic heterocycles. This property can be exploited for purification.

    • Protocol: Dissolve the crude mixture in an organic solvent (like ethyl acetate). Wash with a dilute aqueous acid (e.g., 1M HCl). The basic quinazoline will move into the aqueous layer as a salt. The layers can be separated, and the aqueous layer is then basified (e.g., with NaOH) to precipitate the pure quinazoline, which can be extracted back into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of base so critical in many quinazoline syntheses? The base is often essential for promoting deprotonation and cyclization steps. The strength and type of base (inorganic like K₂CO₃ vs. organic like DABCO) can significantly affect the reaction rate and yield by influencing which proton is removed and the rate of subsequent intramolecular reactions.[7] An incorrect base may be too weak to initiate the reaction or strong enough to cause unwanted side reactions.[7]

Q2: Are there greener, more environmentally friendly methods for quinazoline synthesis? Yes. Modern synthetic chemistry emphasizes sustainability. Methods utilizing microwave irradiation or ultrasonic energy have been developed, often proceeding under solvent-free conditions, which dramatically reduces waste and reaction times.[7][11][16][19] Multicomponent reactions are also popular as they increase atom economy by combining multiple starting materials in a single, efficient step.[16]

Q3: My transition-metal catalyzed reaction is not working. What could be the issue? Transition-metal catalyzed reactions, while efficient, can be sensitive.[4] Potential issues include:

  • Catalyst Inactivity: The catalyst may have degraded due to exposure to air or moisture. Ensure you are using a fresh, active catalyst and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Ligand Issues: The ligand is just as important as the metal. Ensure it is pure and used in the correct stoichiometry.

  • Incorrect Oxidation State: The active catalytic species may not be forming under your reaction conditions. Additives are sometimes required to generate or maintain the correct oxidation state of the metal.

Q4: How can I effectively monitor the progress of my reaction? Thin Layer Chromatography (TLC) is the most common, rapid, and cost-effective method.[8] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the consumption of reactants and the formation of the product. The reaction is generally considered complete when the starting material spot has disappeared.[8] For more quantitative analysis, LC-MS can be used.

Key Experimental Protocols

Protocol 1: General Procedure for Quinazoline Synthesis via Condensation (DMSO)

This protocol is adapted from methods utilizing 2-aminobenzamide and aldehydes.[8]

  • Reaction Setup: In a round-bottom flask equipped with a stir bar and reflux condenser, dissolve 2-aminobenzamide (1 equivalent) and the desired aldehyde (1 equivalent) in dimethyl sulfoxide (DMSO).

  • Reaction Conditions: Heat the reaction mixture with stirring. The optimal temperature and time will vary depending on the substrates and should be determined by TLC monitoring.

  • Work-up: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into ice water to precipitate the crude product.

  • Purification: Collect the solid product by filtration, wash thoroughly with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[8]

Protocol 2: Microwave-Assisted Synthesis of Quinazolin-4(3H)-ones

This two-step protocol is based on a microwave-assisted synthesis from anthranilic acid.[8][19]

Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

  • Reaction Setup: In a microwave-safe vessel, mix anthranilic acid and acetic anhydride (neat).

  • Reaction Conditions: Heat the mixture using microwave irradiation. Optimize the reaction time and power setting to maximize the yield of the benzoxazinone intermediate.

  • Work-up: After cooling, the crude product can be extracted with a solvent like dry n-heptane.[19] This intermediate is often moisture-sensitive and used directly in the next step.

Step 2: Synthesis of 2-Methyl-4(3H)-quinazolinone

  • Reaction Setup: The crude 2-methyl-4H-3,1-benzoxazin-4-one is reacted with an amine source (e.g., ammonium acetate).

  • Reaction Conditions: The reaction is again subjected to microwave irradiation.

  • Work-up and Purification: After cooling, the product is isolated, typically by precipitation and filtration, and then purified by recrystallization or column chromatography.[8]

Microwave_Protocol cluster_step1 Step 1: Benzoxazinone Formation cluster_step2 Step 2: Quinazolinone Formation start_s1 Anthranilic Acid + Acetic Anhydride mw_s1 Microwave Irradiation (Neat) start_s1->mw_s1 workup_s1 Extraction (n-heptane) mw_s1->workup_s1 intermediate 2-Methyl-4H-3,1-benzoxazin-4-one workup_s1->intermediate start_s2 Intermediate + Amine Source intermediate->start_s2 mw_s2 Microwave Irradiation start_s2->mw_s2 workup_s2 Precipitation/ Filtration mw_s2->workup_s2 purification Recrystallization/ Chromatography workup_s2->purification product Final Product: 2-Methyl-4(3H)-quinazolinone purification->product

Caption: Workflow for microwave-assisted quinazolinone synthesis.

References

  • BenchChem. (2025). : Troubleshooting and FAQs.
  • BenchChem. (2025). Troubleshooting low yields in the synthesis of 2-substituted quinazolines.
  • BenchChem. (2025).
  • Liu, J., Yang, Y., & Li, L. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry, 14(3), 1-5. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of pyrazolo[5,1-b]quinolines. [Link]

  • Index Copernicus. (2017). Optimization of Synthesis Process of 4- Methylquinazoline. [Link]

  • BenchChem. (2025).
  • Musiol, R., & Sajewicz, M. (n.d.). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica. [Link]

  • MDPI. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. [Link]

  • BenchChem. (2025). Troubleshooting common issues in quinazoline synthesis protocols.
  • BenchChem. (2025). Identifying and minimizing side products in quinazoline synthesis.
  • Frontiers. (n.d.). Transition-metal-catalyzed synthesis of quinazolines: A review. [Link]

  • ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. [Link]

  • Mohammadkhani, M., & Heravi, M. M. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. [Link]

  • ResearchGate. (n.d.). Characteristic signals in the ¹H and ¹³C NMR spectra of compound 4a. [Link]

  • MDPI. (n.d.). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. [Link]

  • Al-Tel, T. H. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC. [Link]

  • ChemEurope.com. (n.d.). Niementowski quinazoline synthesis. [Link]

  • Wikipedia. (n.d.). Niementowski quinazoline synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]

  • MDPI. (n.d.). Catalyst Deactivation, Poisoning and Regeneration. [Link]

Sources

Technical Support Center: Synthesis of 2-Aminoquinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-aminoquinazolines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this important synthetic transformation. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, offering insights grounded in established scientific principles and field-tested experience.

Introduction to 2-Aminoquinazoline Synthesis

The 2-aminoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The most common and atom-economical route to this valuable heterocyclic system involves the cyclization of a 2-aminobenzonitrile derivative with a guanidinylating agent, such as guanidine or cyanamide. While seemingly straightforward, this reaction is often plagued by a variety of side reactions that can significantly impact yield and purity. This guide will dissect these potential pitfalls, offering a clear rationale for their occurrence and providing robust protocols to mitigate them.

Troubleshooting Guide: Unraveling Side Reactions

This section is formatted to address specific issues you may encounter during your synthesis, linking observable phenomena (e.g., unexpected TLC spots, complex NMR spectra) to specific side products.

Issue 1: My reaction mixture shows a major byproduct with a similar polarity to my desired 2-aminoquinazoline, and the mass spectrum shows the expected mass.

Potential Cause: Formation of 2-Amino-4-iminoquinazoline Tautomer/Isomer.

This is one of the most common side products, often acting as a kinetic product or a stable intermediate that fails to fully convert to the desired 2-aminoquinazoline.[1] The reaction between a 2-aminobenzonitrile and a guanidinylating agent can proceed through a plausible mechanism where the initial cyclization leads to the formation of a 2-amino-4-imino-3,4-dihydroquinazoline.[1] Tautomerization of this intermediate can lead to the more stable aromatic 2-aminoquinazoline.

Troubleshooting Steps:

  • Prolong Reaction Time and/or Increase Temperature: The conversion of the imino tautomer to the amino form is often a matter of achieving thermodynamic equilibrium. Extending the reaction time or carefully increasing the reaction temperature can facilitate this conversion. Monitor the reaction by TLC or LC-MS to track the disappearance of the byproduct and the appearance of the desired product.

  • Acid or Base Catalysis: The tautomerization can be catalyzed by acid or base. The addition of a catalytic amount of a mild acid (e.g., acetic acid) or base (e.g., DBU) can promote the isomerization. However, care must be taken as harsh conditions can lead to other side reactions.

  • Solvent Selection: The polarity of the solvent can influence the stability of the imino tautomer. Experiment with different solvents to find one that favors the formation of the desired 2-aminoquinazoline.

Analytical Identification:

  • ¹H NMR: The imino tautomer will have a distinct set of aromatic proton signals compared to the 2-aminoquinazoline. The imine proton may also be observable.

  • Mass Spectrometry: The imino and amino tautomers are isomeric and will have the same molecular weight.

  • IR Spectroscopy: Look for a characteristic C=N stretching frequency for the imine, which will differ from the aromatic C=N vibrations in the quinazoline ring.

Issue 2: My crude NMR shows a complex mixture of aromatic signals, and I observe a significant amount of an insoluble, high-molecular-weight material.

Potential Cause: Dimerization or Polymerization of 2-Aminobenzonitrile.

Under certain conditions, particularly with strong bases or high temperatures, 2-aminobenzonitrile can undergo self-condensation reactions.[2] The amino group of one molecule can attack the nitrile group of another, leading to the formation of dimers or higher-order oligomers.

Troubleshooting Steps:

  • Control of Basicity: If using a strong base, consider switching to a milder base or using it in stoichiometric amounts. The use of an organic base like DBU or an inorganic base like K₂CO₃ is often preferred over stronger bases like sodium hydride.

  • Temperature Management: Avoid excessively high reaction temperatures. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Slow Addition of Reagents: Adding the base or the guanidinylating agent slowly to the solution of 2-aminobenzonitrile can help to maintain a low concentration of reactive intermediates and minimize self-condensation.

Analytical Identification:

  • ¹H NMR: The NMR spectrum of the crude product will be complex and may show broad signals in the aromatic region, indicative of a mixture of oligomers.

  • Mass Spectrometry: MALDI-TOF or ESI-MS may show a distribution of molecular weights corresponding to dimers, trimers, and higher oligomers.

  • Solubility: The polymeric material will likely have poor solubility in common organic solvents.

Issue 3: I am isolating a significant amount of a water-soluble byproduct, and my starting material seems to be consumed without forming the desired product.

Potential Cause: Hydrolysis of 2-Aminobenzonitrile to 2-Aminobenzamide.

The nitrile group of 2-aminobenzonitrile can be susceptible to hydrolysis, especially under strongly acidic or basic conditions in the presence of water, to form 2-aminobenzamide.[3][4] This byproduct is often more water-soluble than the starting material and the desired product, and it will not cyclize to form a quinazoline under the same conditions.

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure that all solvents and reagents are dry. Use freshly distilled solvents and dry glassware. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.

  • Controlled pH: If the reaction requires acidic or basic conditions, use non-aqueous acids or bases where possible. If aqueous acids or bases are necessary, use them in moderation and at lower temperatures to minimize hydrolysis.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the desired product is formed to prevent subsequent hydrolysis of the starting material.

Analytical Identification:

  • ¹H NMR: 2-Aminobenzamide will show characteristic signals for the amide protons (typically two broad singlets) in addition to the aromatic protons.

  • Mass Spectrometry: The mass spectrum will show a peak corresponding to the molecular weight of 2-aminobenzamide (M+18 compared to 2-aminobenzonitrile).

  • TLC: 2-Aminobenzamide is generally more polar than 2-aminobenzonitrile and will have a lower Rf value.

Issue 4: My reaction yields a byproduct with a different heterocyclic core, which I suspect to be a benzimidazole derivative.

Potential Cause: Alternative Cyclization Pathway to Form a Benzimidazole.

While less common, under certain conditions, particularly with some catalysts or at high temperatures, an alternative cyclization pathway may become accessible, leading to the formation of a benzimidazole derivative. This is more likely if the guanidinylating agent can be a source of a single carbon atom. For instance, the reaction of a 1,2-diaminobenzene with a one-carbon electrophile is a classic route to benzimidazoles.[5][6]

Troubleshooting Steps:

  • Choice of Guanidinylating Agent: Ensure that the guanidinylating agent used is appropriate for the desired transformation. Guanidine hydrochloride is a reliable choice.

  • Solvent Polarity: The polarity of the solvent can influence the reaction pathway. Non-polar solvents may in some cases favor the formation of benzimidazole byproducts.[7] Switching to a more polar solvent could favor the desired quinazoline formation.

  • Catalyst Selection: If a catalyst is being used, its nature can significantly influence the selectivity. Lewis acidic catalysts are generally employed for the synthesis of 2-aminoquinazolines.

Analytical Identification:

  • ¹H NMR and ¹³C NMR: The NMR spectra will be significantly different from that of the desired 2-aminoquinazoline, reflecting the different heterocyclic core.

  • Mass Spectrometry: The molecular weight of the benzimidazole byproduct will depend on the specific reaction pathway. High-resolution mass spectrometry can help to determine the elemental composition and confirm the unexpected structure.

Summary of Common Side Products and Mitigation Strategies

Side ProductCommon CauseMitigation StrategiesKey Analytical Signature
2-Amino-4-iminoquinazoline Incomplete tautomerization of a kinetic product/intermediate.- Prolong reaction time/increase temperature.- Use of acid or base catalyst.- Solvent optimization.Same mass as the product; distinct NMR signals.
Dimer/Polymer of 2-Aminobenzonitrile High concentration of reactive intermediates, strong base, or high temperature.- Use a milder base.- Control reaction temperature.- Slow addition of reagents.Complex NMR; distribution of high molecular weights in MS; poor solubility.
2-Aminobenzamide Presence of water under acidic or basic conditions.- Use anhydrous conditions.- Use non-aqueous acids/bases.- Minimize reaction time.Amide proton signals in NMR; M+18 peak in MS; higher polarity on TLC.
Benzimidazole Derivative Alternative cyclization pathway, influenced by catalyst and solvent.- Use appropriate guanidinylating agent.- Optimize solvent polarity (often more polar is better).- Judicious choice of catalyst.Distinct NMR and MS data corresponding to a different heterocyclic core.

Experimental Protocols

General Protocol for the Synthesis of 2-Aminoquinazoline

This protocol provides a starting point for the synthesis of 2-aminoquinazolines from 2-aminobenzonitriles and guanidine hydrochloride.

Materials:

  • 2-Aminobenzonitrile derivative

  • Guanidine hydrochloride

  • Anhydrous solvent (e.g., DMF, NMP, or a high-boiling alcohol)

  • Base (e.g., potassium carbonate or DBU)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-aminobenzonitrile (1.0 eq), guanidine hydrochloride (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Add the anhydrous solvent and stir the mixture at room temperature for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 120-160 °C) and monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into cold water and stir for 30 minutes to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.

Visualizing Reaction Pathways

To better understand the potential for side product formation, the following diagrams illustrate the desired reaction pathway and a common side reaction.

Desired Synthesis Pathway

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product A 2-Aminobenzonitrile C 2-Guanidinobenzonitrile A->C Nucleophilic addition B Guanidine B->C D 2-Aminoquinazoline C->D Intramolecular cyclization

Caption: Desired reaction pathway to 2-aminoquinazoline.

Side Reaction: Formation of 2-Amino-4-iminoquinazoline

G cluster_intermediate Intermediate cluster_side_product Side Product/Intermediate cluster_product Desired Product A 2-Guanidinobenzonitrile B 2-Amino-4-imino-3,4-dihydroquinazoline A->B Cyclization C 2-Aminoquinazoline B->C Tautomerization (can be slow)

Caption: Formation of the 2-amino-4-iminoquinazoline intermediate.

Frequently Asked Questions (FAQs)

Q1: My reaction is not proceeding to completion, and I have a lot of starting material left. What should I do?

A1: This is a common issue that can often be resolved by optimizing the reaction conditions. First, ensure that your reagents are pure and your solvent is anhydrous. If the reaction is still sluggish, consider increasing the reaction temperature in increments of 10-20 °C. You can also try a stronger base or a different solvent. In some cases, microwave-assisted synthesis can significantly accelerate the reaction and improve yields.[6]

Q2: How can I effectively purify my 2-aminoquinazoline from the side products?

A2: Column chromatography on silica gel is the most common method for purifying 2-aminoquinazolines. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective. For less polar byproducts, a higher concentration of the non-polar solvent will be required for elution, while more polar byproducts will require a higher concentration of the polar solvent. Recrystallization from a suitable solvent or solvent mixture can also be an effective purification method, especially for removing minor impurities.

Q3: Are there any specific safety precautions I should take when running these reactions?

A3: Yes. Guanidine hydrochloride can be corrosive, and many of the solvents used in these reactions (e.g., DMF, NMP) are harmful. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. When working with strong bases or acids, handle them with care and be prepared for exothermic reactions.

References

Sources

Technical Support Center: Purification of 7-Bromo-5-fluoroquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for 7-Bromo-5-fluoroquinazolin-2-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile scaffold. The purity of this compound is paramount for the success of subsequent synthetic steps and the reliability of biological data. This document provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during its purification.

Introduction: The Challenge of Purifying Heterocyclic Amines

This compound is a heterocyclic compound featuring a basic amine group. This inherent basicity is the primary cause of many purification challenges, especially in chromatography. The lone pair of electrons on the amine nitrogen readily interacts with the acidic silanol groups (Si-OH) on the surface of standard silica gel, a common stationary phase.[1] This strong acid-base interaction can lead to significant peak tailing, poor separation, and in some cases, irreversible adsorption of the product onto the column.[1] Understanding this interaction is the first step toward devising an effective purification strategy.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the purification of this compound in a practical question-and-answer format.

Column Chromatography Problems

Question: My compound is streaking badly or "tailing" on my silica gel column. What is causing this and how can I fix it?

Answer: This is the most common issue and is almost certainly due to the interaction between the basic 2-amino group and the acidic silica gel.[1] This causes the compound to move unevenly down the column, resulting in a "tail" rather than a sharp, symmetrical peak.

Causality: The acidic protons on the silica surface protonate your amine, causing it to adsorb strongly and unpredictably.

Solutions:

  • Mobile Phase Modification: The most straightforward solution is to add a small amount of a competitive base to your mobile phase (eluent). Triethylamine (TEA) is a common choice. Start with 0.5-1% TEA in your solvent system (e.g., Hexane/Ethyl Acetate with 1% TEA). The TEA will compete with your product for the acidic sites on the silica, effectively "masking" them and allowing your compound to elute symmetrically.[1][2]

  • Use of Deactivated Silica: You can use silica gel that has been pre-treated or "deactivated." A common lab procedure is to flush the packed column with a solvent system containing 1-3% triethylamine before loading your sample.[2]

  • Amine-Functionalized Silica: For particularly challenging separations, using a stationary phase that has been functionalized with amine groups can provide excellent results without needing to modify the mobile phase.[1]

Question: I am getting poor separation between my product and a closely-eluting impurity. How can I improve the resolution?

Answer: Poor separation occurs when the difference in affinity for the stationary phase between your product and the impurity is minimal.

Solutions:

  • Optimize the Solvent System: This is the most critical parameter. Use Thin Layer Chromatography (TLC) to test various solvent systems. Aim for an Rf value for your product of around 0.2-0.3 to ensure it spends enough time on the column to separate effectively. If the spots are too high (high Rf), decrease the polarity of your eluent. If they are too low, increase the polarity.[3]

  • Employ a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a low-polarity mobile phase and gradually increase the polarity over the course of the separation. This will keep the early-eluting compounds moving while providing more "pull" to get the more tightly-bound compounds (like your product) to elute later, often with better separation.[2]

  • Reduce the Load: Overloading the column is a common cause of poor separation.[3] As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.

  • Change the Stationary Phase: If separating on silica is proving impossible, consider using a different stationary phase like alumina, which has different selectivity.[4]

Recrystallization Problems

Question: My compound will not crystallize from the solution, even after cooling in an ice bath. What should I do?

Answer: This typically happens for one of two reasons: either too much solvent was used, or the chosen solvent is not appropriate for recrystallization.[3]

Solutions:

  • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Continue until you observe persistent turbidity (cloudiness) in the hot solution, then add a tiny amount of solvent dropwise until the solution becomes clear again. This indicates you have reached the saturation point. Now, allow it to cool slowly.

  • Induce Crystallization: If the solution is supersaturated but crystals won't form, try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a "seed crystal" from a previous successful batch.

  • Change the Solvent System: An ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. If your compound remains soluble when cold, the solvent is too good. Try a solvent in which it is less soluble, or use a binary solvent system (e.g., Ethanol/Water, Dichloromethane/Hexane).

Question: I have a very low yield after recrystallization. Where did my product go?

Answer: Low yield is often a consequence of the compound having significant solubility in the cold solvent or premature crystallization during filtration.[3]

Solutions:

  • Minimize Hot Solvent: Ensure you are using the absolute minimum amount of hot solvent required to fully dissolve the crude product. Every excess drop will keep some of your product in solution upon cooling.

  • Prevent Premature Crystallization: If the product crystallizes in the funnel during hot filtration, pre-heat the funnel and filter paper. Use a stemless funnel to reduce the surface area for cooling.

  • Recover from the Mother Liquor: The filtrate (mother liquor) after the first crop of crystals still contains dissolved product. Concentrate the mother liquor by about half and cool it again to obtain a second crop of crystals. Note that the purity of the second crop may be lower than the first.

Purification Workflow Visualization

The following diagram illustrates a standard, multi-step purification strategy for achieving high-purity this compound.

PurificationWorkflow Crude Crude Reaction Mixture Workup Aqueous Workup (e.g., Dilute Acid Wash) Crude->Workup Initial Cleanup Column Column Chromatography (Silica, Hex/EtOAc + 1% TEA) Workup->Column Primary Separation Fractions Combine Pure Fractions Column->Fractions Purity Check (TLC) Recrystal Recrystallization (e.g., Ethanol/Water) Fractions->Recrystal Final Polishing Pure >98% Pure Product Recrystal->Pure TroubleshootingSeparation node_s node_s Start Poor Separation Observed Tailing_Check Is there streaking/tailing? Start->Tailing_Check Rf_Check Is Product Rf ~0.2-0.3 on TLC? Load_Check Is column overloaded? Rf_Check->Load_Check Yes Adjust_Polarity Adjust Solvent Polarity Rf_Check->Adjust_Polarity No Tailing_Check->Rf_Check No Add_TEA Add 1% TEA to eluent Tailing_Check->Add_TEA Yes Reduce_Load Reduce sample amount relative to silica Load_Check->Reduce_Load Yes Use_Gradient Try a shallower solvent gradient Load_Check->Use_Gradient No Adjust_Polarity->Tailing_Check Add_TEA->Rf_Check Success Separation Improved Reduce_Load->Success Use_Gradient->Success

Sources

Technical Support Center: Scaling Up the Synthesis of 7-Bromo-5-fluoroquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 7-Bromo-5-fluoroquinazolin-2-amine. As Senior Application Scientists, we have designed this resource to address common challenges encountered during scale-up, ensuring scientific integrity and providing actionable solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, offering systematic approaches to identify and resolve them.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield, or I am not observing any of the desired this compound product. What are the potential causes and how can I troubleshoot this?

Answer: Low or nonexistent yields are a frequent challenge in quinazoline synthesis and can be attributed to several factors. A systematic evaluation of your experimental setup is key to pinpointing the root cause.[1]

Possible Causes & Optimization Strategies:

  • Purity of Starting Materials: The quality of your starting materials, primarily 2-amino-4-bromo-6-fluorobenzonitrile and your cyclizing agent (e.g., guanidine hydrochloride), is paramount. Impurities can interfere with the reaction, leading to side products or complete reaction failure.

    • Troubleshooting Step: Verify the purity of your starting materials using techniques like NMR, LC-MS, or melting point analysis. If necessary, purify the starting materials before use. For instance, solid aldehydes, if used in related syntheses, can be recrystallized from a suitable solvent like ethanol or hexanes.[2]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that significantly influence the reaction outcome.[1]

    • Temperature: Some quinazoline syntheses require elevated temperatures to proceed efficiently.[3] If your reaction is sluggish, consider a gradual increase in temperature while monitoring for product formation and any potential decomposition. A temperature screening experiment at a small scale can help identify the optimal temperature.[2]

    • Reaction Time: The time required for the reaction to reach completion can vary. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal duration and ensure the starting material is fully consumed.[1]

    • Solvent Selection: The polarity and boiling point of the solvent can dramatically affect the reaction.[2] Solvents like ethanol, toluene, and DMF are commonly employed in quinazoline synthesis.[1] If you are experiencing low yields, a solvent screen using a variety of solvents with different polarities (e.g., toluene, DMF, ethanol, acetonitrile, water) is recommended.[2]

  • Reagent Stoichiometry: The molar ratio of your reactants is crucial. An excess or deficit of one reagent can lead to incomplete conversion or the formation of byproducts.

    • Troubleshooting Step: Carefully review and recalculate the stoichiometry of your reagents. Consider performing small-scale experiments with varying molar ratios to find the optimal balance.

Issue 2: Formation of Impurities and Side Products

Question: My TLC and/or LC-MS analysis shows multiple spots, indicating the presence of impurities alongside my desired product. How can I identify and minimize these side products?

Answer: The formation of byproducts is a common occurrence in many organic syntheses. Identifying these impurities is the first step toward optimizing your reaction to favor the desired product.[4]

Common Impurities & Minimization Strategies:

  • Unreacted Starting Materials: One or more spots on your TLC may correspond to unreacted 2-amino-4-bromo-6-fluorobenzonitrile or the cyclizing agent.

    • Identification: Co-spot your reaction mixture with the starting materials on the same TLC plate for confirmation.[4]

    • Minimization: As discussed in "Issue 1," optimizing reaction time, temperature, and stoichiometry can drive the reaction to completion and reduce residual starting materials.[4]

  • Hydrolysis of the Nitrile Group: The nitrile group of the starting material or product can be susceptible to hydrolysis, especially under harsh acidic or basic conditions, leading to the corresponding carboxylic acid or amide.

    • Minimization: Maintain careful control over the pH of your reaction mixture. If possible, conduct the reaction under neutral or mildly basic/acidic conditions. Ensure your workup procedure does not involve prolonged exposure to strong acids or bases.

  • Formation of Benzimidazole Byproducts: In some quinazoline syntheses, the reaction pathway can shift to form benzimidazole derivatives, particularly in non-polar solvents.[3]

    • Minimization: Switching to a more polar solvent can often favor the formation of the desired quinazoline product.[3]

Issue 3: Challenges in Product Purification

Question: I am having difficulty purifying the crude this compound. What are the best approaches for purification?

Answer: Effective purification is essential to obtain a high-purity final product. The choice of purification method will depend on the nature of the impurities present.

Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying solid organic compounds.

    • Protocol: To find a suitable solvent, test the solubility of your crude product in various solvents at both room temperature and their boiling points. An ideal recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[2] Cool the saturated solution slowly to encourage the formation of pure crystals.[2]

  • Column Chromatography: For complex mixtures or when recrystallization is ineffective, column chromatography on silica gel is a powerful purification technique.

    • Protocol: Select an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) by first performing TLC analysis to determine the separation of your product from impurities.[2] Be aware that highly polar products may adsorb strongly to the silica gel, leading to losses.[2]

  • Acid-Base Extraction: If your product has basic properties (due to the amine group), you can use acid-base extraction during the workup to separate it from neutral or acidic impurities.

    • Protocol: Dissolve the crude mixture in an organic solvent and wash with an acidic aqueous solution (e.g., dilute HCl). The protonated product will move to the aqueous layer. Then, basify the aqueous layer (e.g., with NaOH) and extract the deprotonated, pure product back into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method involves the cyclization of 2-amino-4-bromo-6-fluorobenzonitrile with a suitable cyclizing agent such as guanidine hydrochloride. This reaction is typically carried out in a polar solvent like ethanol and may require heating.

Q2: How can I synthesize the starting material, 2-amino-4-bromo-6-fluorobenzonitrile?

While there are several potential routes, one approach could be adapted from the synthesis of similar aminobenzonitriles. For instance, the synthesis of 4-amino-3,5-difluorobenzonitrile involves the reaction of 4-bromo-2,6-difluoroaniline with copper cyanide (CuCN) in DMF at reflux.[5] A similar strategy might be applicable, starting from a suitably substituted aniline.

Q3: What role does guanidine hydrochloride play in the synthesis?

Guanidine hydrochloride serves as the source of the N-C-N fragment required to form the pyrimidine ring of the quinazoline core.[6][7] In the reaction, guanidine acts as a dinucleophile, attacking the nitrile carbon and subsequently cyclizing with the amino group of the 2-aminobenzonitrile derivative.

Q4: Are there any safety precautions I should be aware of when scaling up this synthesis?

Yes, several safety precautions are crucial:

  • Cyanide Compounds: If your synthesis involves reagents like copper cyanide, handle them with extreme care in a well-ventilated fume hood, as they are highly toxic.

  • Guanidine Hydrochloride: While not as acutely toxic as cyanides, guanidine hydrochloride is a strong denaturing agent and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]

  • Solvents: Be mindful of the flammability and toxicity of the solvents used. Ensure proper ventilation and avoid ignition sources.

  • Exothermic Reactions: When scaling up, be aware that reactions can become more exothermic. Monitor the reaction temperature closely and have a cooling bath readily available.

Experimental Protocol: Synthesis of this compound

This protocol provides a general guideline. Optimization may be required based on your specific laboratory conditions and scale.

Materials:

  • 2-amino-4-bromo-6-fluorobenzonitrile

  • Guanidine hydrochloride

  • Potassium hydroxide (KOH) or other suitable base

  • Ethanol (95%)

  • Standard laboratory glassware and equipment for reflux, filtration, and purification

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-bromo-6-fluorobenzonitrile (1 equivalent), guanidine hydrochloride (1.05-1.2 equivalents), and a base such as KOH (1.05-1.2 equivalents) in 95% ethanol.[6][7]

  • Heat the reaction mixture to reflux and maintain this temperature for a specified period (e.g., 10 minutes to several hours).[6][7] Monitor the progress of the reaction by TLC.

  • Upon completion, allow the reaction mixture to cool. In some cases, the product may precipitate out of the solution upon cooling.

  • If a precipitate forms, collect the solid by vacuum filtration. If not, the solvent may need to be partially or fully removed under reduced pressure to induce precipitation.

  • Wash the collected solid with cold ethanol and then with water to remove any remaining salts or impurities.

  • Dry the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Data Presentation

Table 1: Troubleshooting Guide Summary

Issue Potential Cause Recommended Action
Low/No Yield Impure starting materialsVerify purity (NMR, LC-MS); purify if necessary.[2]
Suboptimal temperaturePerform a temperature screen to find the optimal condition.[1][2]
Inappropriate solventConduct a solvent screen with varying polarities.[2][3]
Impurity Formation Unreacted starting materialsOptimize reaction time and temperature; co-spot on TLC to confirm.[4]
Benzimidazole byproductsSwitch to a more polar solvent.[3]
Purification Issues Poor crystal formationTest various recrystallization solvents; cool the solution slowly.[2]
Product loss on silica gelUse a different purification method or modify the eluent system.[2]

Visualizations

Reaction Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Final Product A 2-Amino-4-bromo-6-fluorobenzonitrile C Cyclization in Ethanol with Base A->C B Guanidine Hydrochloride B->C D Cooling & Filtration C->D Reaction Completion E Washing with Ethanol/Water D->E F Recrystallization or Column Chromatography E->F G This compound F->G Pure Product G start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity purify Purify Starting Materials check_purity->purify Impure check_conditions Review Reaction Conditions check_purity->check_conditions Pure purify->check_conditions optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_time Optimize Reaction Time check_conditions->optimize_time screen_solvent Screen Different Solvents check_conditions->screen_solvent re_evaluate Re-evaluate and Analyze Byproducts optimize_temp->re_evaluate optimize_time->re_evaluate screen_solvent->re_evaluate

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Spasov, A. A., et al. (2024). Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. Research Results in Pharmacology, 10, 1-14.
  • Taran, K. A., et al. (2022). Guanidine Derivatives of Quinazoline-2,4(1H,3H)
  • PrepChem. (n.d.). Synthesis of A. 2-Bromo-4-fluorobenzonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. Retrieved from [Link]

  • Journal of Chemical Research, Synopses. (n.d.). On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation†. Retrieved from [Link]

  • Novikov, A. S., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino.
  • Wikipedia. (n.d.). Guanidine. Retrieved from [Link]

Sources

Technical Support Center: Preventing Dimer Formation in Quinazoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals engaged in the synthesis of quinazoline derivatives. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address a common and often frustrating side reaction: the formation of unwanted quinazoline dimers. Our goal is to equip you with the expert knowledge to diagnose, prevent, and resolve dimerization issues in your reactions, ensuring higher yields and purity of your target compounds.

Understanding the Challenge: The Unwanted Dimer

In the synthesis of quinazolines, the desired outcome is the formation of a monomeric heterocyclic scaffold. However, under certain conditions, a competing reaction pathway can lead to the formation of dimeric or oligo-/polymeric byproducts. These dimers consist of two quinazoline units linked together, significantly complicating purification and reducing the yield of the desired product. The formation of these side products is a frequent challenge, particularly in high-temperature reactions or when using specific starting materials like 2-aminobenzonitriles.[1]

This guide will walk you through the likely mechanisms of dimer formation, methods for their identification, and robust strategies to suppress this unwanted side reaction.

Part 1: Frequently Asked Questions (FAQs) about Quinazoline Dimerization

Q1: What is a quinazoline dimer and why is it a problem?

A quinazoline dimer is a molecule where two quinazoline units are covalently linked. This is an undesired byproduct in most synthetic routes aiming for a monomeric quinazoline. The formation of dimers is problematic because they can be difficult to separate from the desired product due to similar polarities, leading to lower isolated yields and impure final compounds.

Q2: I see a peak in my mass spectrum that is roughly double the mass of my expected product. Could this be a dimer?

It is highly likely. A molecular ion peak in your mass spectrum that corresponds to approximately twice the molecular weight of your target quinazoline is a strong indication of dimer formation. For definitive identification, you would need to compare the full spectroscopic data (MS, 1H NMR, 13C NMR) with known data for bis-quinazolines.[2][3]

Q3: Are certain quinazoline synthesis methods more prone to dimerization?

Yes, classical methods that require high temperatures, such as some variations of the Niementowski reaction, can be more susceptible to dimerization and polymerization.[1] Reactions involving highly reactive starting materials or intermediates may also have a higher propensity for forming dimers.

Q4: Can the choice of starting material influence dimer formation?

Absolutely. For instance, reactions using 2-aminobenzonitrile are known to be susceptible to side reactions, which can include dimerization, especially in the presence of a linking agent or under conditions that promote intermolecular reactions.[4][5]

Part 2: Troubleshooting Guide: Diagnosing and Preventing Dimer Formation

This section provides a systematic approach to troubleshooting dimer formation in your quinazoline synthesis.

Issue 1: Identification of an Unexpected High Molecular Weight Byproduct

Symptom: Your reaction work-up yields a mixture of products, and analytical data (LC-MS, GC-MS) shows a significant peak with a mass-to-charge ratio (m/z) approximately double that of your expected quinazoline monomer.

Probable Cause: Formation of a bis-quinazoline dimer. This can occur through several mechanisms, one of which is the reaction of two molecules of a starting material, like 2-aminobenzonitrile, with a bifunctional reagent or "linking agent" inadvertently present or formed in the reaction. For example, if a diamine is used or formed in situ, it can bridge two quinazoline precursors.[4]

Workflow for Identification and Resolution:

G cluster_ID Identification cluster_Prevention Prevention Strategy Observe_Peak Observe high MW peak in MS Characterize Characterize byproduct (NMR, HRMS, IR) Observe_Peak->Characterize Isolate byproduct Compare Compare with known bis-quinazoline data Characterize->Compare Review_Reagents Review reagent purity (check for diamines) Compare->Review_Reagents If dimer is confirmed Optimize_Temp Lower reaction temperature Review_Reagents->Optimize_Temp Change_Solvent Switch to a more polar solvent Optimize_Temp->Change_Solvent Modify_Stoichiometry Adjust reactant stoichiometry Change_Solvent->Modify_Stoichiometry

Detailed Protocol for Resolution:

  • Confirm the Structure:

    • Isolate the high molecular weight byproduct using column chromatography or preparative HPLC.

    • Acquire detailed spectroscopic data:

      • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.

      • 1H and 13C NMR: To elucidate the structure. Bis-quinazolines often show characteristic signals for the linker unit and a set of aromatic signals corresponding to the two quinazoline moieties.[4]

      • IR Spectroscopy: To identify key functional groups.

  • Review Your Reagents and Reaction Conditions:

    • Purity of Starting Materials: Scrutinize the purity of your starting materials. The presence of bifunctional impurities, such as diamines in your amine source, can act as a linker for dimerization.

    • Reaction Temperature: High temperatures can promote various side reactions, including dimerization.[1] Consider running the reaction at a lower temperature, even if it requires a longer reaction time.

    • Solvent Choice: The polarity of the solvent can influence the reaction pathway. In some cases, switching to a more polar aprotic solvent like DMF or DMSO can favor the desired intramolecular cyclization over intermolecular side reactions.[6]

Expected Outcome: By confirming the identity of the byproduct and adjusting the reaction parameters, you can significantly suppress the formation of the quinazoline dimer, leading to a cleaner reaction profile and a higher yield of your desired product.

Issue 2: Dimer Formation in Niementowski or High-Temperature Syntheses

Symptom: You are performing a classical quinazoline synthesis, such as the Niementowski reaction, which involves heating anthranilic acid and an amide at high temperatures, and you are observing significant amounts of an insoluble, high molecular weight byproduct, likely a dimer or polymer.[1][7][8]

Probable Cause: At elevated temperatures, anthranilic acid can undergo self-condensation or react with other intermediates to form dimeric or polymeric byproducts. The reaction mechanism can become less specific, leading to a variety of intermolecular reactions.

Proposed Dimerization Pathway in High-Temperature Reactions:

G A 2x Anthranilic Acid B Intermediate A (e.g., Amide formation) A->B High Temp C Desired Quinazoline B->C Intramolecular Cyclization D Dimer/Polymer Byproduct B->D Intermolecular Condensation

Detailed Protocol for Resolution:

  • Employ Microwave-Assisted Synthesis:

    • Microwave irradiation is an effective technique for reducing reaction times and often leads to cleaner reactions with fewer byproducts compared to conventional heating.[9] The rapid and uniform heating can favor the desired intramolecular cyclization pathway.

    Sample Protocol: Microwave-Assisted Niementowski Reaction [9]

    • In a microwave-safe vessel, combine anthranilic acid (1 equivalent) and the desired amide (excess, e.g., 5 equivalents of formamide).

    • Seal the vessel and irradiate with microwaves at a fixed temperature (e.g., 150°C) for a short duration (e.g., 10-30 minutes).

    • Monitor the reaction by TLC or LC-MS.

    • After completion, allow the vessel to cool and proceed with the standard work-up.

  • Optimize Conventional Heating Conditions:

    • Temperature Screening: If microwave synthesis is not an option, perform a temperature screen to find the lowest possible temperature at which the reaction proceeds at a reasonable rate.

    • Gradual Addition: Instead of adding all reagents at once, consider the slow or portion-wise addition of one of the reactants to the heated reaction mixture. This can help to maintain a low concentration of reactive intermediates, thus disfavoring intermolecular reactions.

Expected Outcome: Switching to microwave-assisted synthesis or carefully optimizing the reaction temperature can significantly reduce the formation of dimeric and polymeric byproducts, leading to a cleaner reaction and easier purification.

Issue 3: Dimer Formation in Metal-Catalyzed Quinazoline Synthesis

Symptom: You are using a metal-catalyzed approach for your quinazoline synthesis and observing a significant amount of a dimeric byproduct.

Probable Cause: The metal catalyst, while promoting the desired cyclization, might also be catalyzing an intermolecular coupling reaction. This can be particularly prevalent if the catalyst loading is too high or if the reaction is run for an extended period.

Proposed General Mechanism for Catalyzed Dimerization:

G Reactant Reactant Intermediate_A Intermediate_A Reactant->Intermediate_A Metal Catalyst Product Product Intermediate_A->Product Intramolecular Cyclization Intermediate_B Intermediate_B Intermediate_A->Intermediate_B Intermolecular Coupling (Metal Catalyst) Dimer Dimer Intermediate_B->Dimer

Detailed Protocol for Resolution:

  • Optimize Catalyst Loading:

    • Perform a series of experiments with varying catalyst loading (e.g., from 1 mol% to 10 mol%) to determine the optimal concentration that maximizes the yield of the desired product while minimizing dimer formation.

  • Monitor Reaction Time:

    • Closely monitor the reaction progress using TLC or LC-MS. Once the starting material is consumed and the desired product is formed, quench the reaction promptly. Extended reaction times can lead to over-reaction and the formation of byproducts.

  • Consider a Different Catalyst or Ligand:

    • If optimization of catalyst loading and reaction time is unsuccessful, consider screening different metal catalysts or ligands. The choice of ligand can significantly influence the selectivity of the catalyst.

Expected Outcome: Fine-tuning the catalytic system and reaction time will help to favor the desired intramolecular reaction pathway, leading to a significant reduction in the formation of dimeric byproducts.

Part 3: Spectroscopic Data for Bis-Quinazoline Identification

To aid in the identification of dimeric byproducts, the following table summarizes typical spectroscopic data for a known bis-quinazoline derivative. Note that specific chemical shifts and fragmentation patterns will vary depending on the exact structure of the dimer.

Spectroscopic DataN,N'-bis(2-ethylquinazolin-4-yl)ethyl-1,2-diamine[4]
1H NMR (CDCl3, 300 MHz) δ = 1.35 (t, J=6.0 Hz, 6H, 2xCH3), 2.92 (q, J=6.0 Hz, 4H, 2xCH2), 3.99 (m, 2H, CH2), 4.07 (m, 2H, CH2), 3.04 (broad s, H, NH), 4.54 (broad s, H, NH), 6.84-7.72 (m, 8H, Harom)
13C NMR (CDCl3, 75 MHz) δ = 10.51, 28.16, 46.11, 53.28, 115.10, 117.53, 117.58, 117.81, 125.31, 125.80, 126.47, 132.29, 132.90, 133.93, 146.83, 149.75, 155.38, 156.09, 160.20, 160.28
Mass Spectrometry (EI-MS) Characteristic fragment ions at m/z 199, 170, 157, 143.[4]

References

  • He, L., Li, H., Chen, J., & Wu, J. (2014). Quinazoline derivatives: synthesis and bioactivities. European Journal of Medicinal Chemistry, 74, 535-555.
  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. (2023). Oriental Journal of Chemistry, 39(6).
  • Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs. (n.d.). Benchchem.
  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Ghazala, A. (2016). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 6(3), 165-175.
  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2007). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules, 12(5), 1156-1183.
  • Hichri, S., & Abderrahim, R. (2012). A Convenient Synthesis of Quinazolines Dimers Derivatives. Heterocyclic Letters, 2(4), 487-492.
  • 2-Aminobenzonitrile. (n.d.).
  • Suppressing dimer formation by increasing conformational freedom in multi-carbazole thermally activated delayed fluorescence emitters. (2020). Journal of Materials Chemistry C, 8(34), 11843-11851.
  • Computational Approaches to Design and Test Plant Synthetic Metabolic Pathways. (2019). Plant Physiology, 179(3), 859-871.
  • Synthesis of New Anthranilic Acid Dimer Derivatives and Their Evaluation on CCK Receptors. (2002). Archiv der Pharmazie, 335(6), 287-293.
  • 1 H NMR Data (δ) of 1-3 and 5 (600 MHz, DMSO-d 6 , J in Hz). (n.d.).
  • Experimental and Computational Study on the Reaction Pathways of Diradical Intermediates Formed from Myers‐Saito Cyclization of Maleimide‐Based Enediynes. (2020). Chemistry – An Asian Journal, 15(22), 3788-3794.
  • Niementowski quinoline synthesis. (n.d.). In Wikipedia.
  • Spectroscopic Consequences of Localized Electronic Excitation in Anthranilic Acid Dimer. (2004). The Journal of Physical Chemistry A, 108(40), 8349-8359.
  • Fragment-Based Screening Identifies New Quinazolinone-Based Inositol Hexakisphosphate Kinase (IP6K) Inhibitors. (2020). ACS Medicinal Chemistry Letters, 11(7), 1439-1445.
  • Troubleshooting common issues in quinazoline synthesis protocols. (n.d.). Benchchem.
  • Anthranilic Acid: A Versatile Monomer for the Design of Functional Conducting Polymer Composites. (2024). Polymers, 16(11), 1548.
  • A short review on synthetic strategies towards quinazoline based anticancer drugs. (2021). Arkivoc, 2021(9), 150-176.
  • Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide for Researchers. (n.d.). Benchchem.
  • Reactions of Nitriles. (n.d.). Chemistry Steps.
  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Deriv
  • Adaptive Learning Reaction P
  • Synthesis of new anthranilic acid dimer derivatives and their evaluation on CCK receptors. (2002). Archiv der Pharmazie, 335(6), 287-293.
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2016). International Journal of Organic Chemistry, 6(3), 165-175.
  • A computational workflow for the expansion of heterologous biosynthetic pathways to natural product derivatives. (2020).
  • Quinazolinone is shown at 600 MHz frequency. Spectra of 1 H NMR in DMSO... (n.d.).
  • In Silico Identification and Characterization of Spiro[2][3][10]triazolo[1,5-c]quinazolines as Diacylglycerol Kinase α Modulators. (2024). Pharmaceuticals, 17(6), 724.

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2018). Frontiers in Chemistry, 6, 22.
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2020). Frontiers in Chemistry, 8, 598.
  • Characteristic signals in the ¹H and ¹³C NMR spectra of compound 4a. (n.d.).
  • Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. (2010). Analytical Chemistry, 82(19), 8096-8106.
  • Reaction of 2-aminobenzonitrile with CO 2 in various solvents a. (n.d.).
  • Plausible mechanism for the synthesis of (a) quinazoline (b) quinazolinone derivatives. (n.d.).
  • Unraveling the reaction pathways of cyclotrisilenes: a computational analysis. (2020). Physical Chemistry Chemical Physics, 22(45), 26343-26353.
  • Synthesis of Aminobenzonitrile by Dehydration of Aminobenzamide Using Phenylphosphonic Dichloride in Pyridine. (n.d.). ChemicalBook.
  • Niementowski quinazoline synthesis. (n.d.). chemeurope.com.
  • Medicinal chemistry of anthranilic acid derivatives: A mini review. (2021). Drug Development Research, 82(7), 935-954.
  • Ion fragmentation of small molecules in mass spectrometry. (2010).
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2014). DARU Journal of Pharmaceutical Sciences, 22(1), 1-13.
  • Mass Spectrometry - Fragmentation P
  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. (2013). UNCW Institutional Repository.
  • The Niementowski Quinazolinone Synthesis: A Technical Guide for Drug Discovery. (n.d.). Benchchem.

Sources

Technical Support Center: Analytical Methods for Monitoring 7-Bromo-5-fluoroquinazolin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Bromo-5-fluoroquinazolin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the analytical monitoring of this important chemical synthesis. Our goal is to equip you with the expertise and practical insights needed to navigate potential challenges and ensure the integrity of your results.

I. Introduction to the Synthesis and Analytical Imperatives

The synthesis of this compound, a key building block in pharmaceutical development, requires precise control and monitoring to ensure purity, yield, and safety. In-process control (IPC) is not merely a quality assurance step but a critical component of a robust synthetic process.[1][2] This guide will focus on the common analytical techniques employed to monitor the cyclization of 2-amino-4-bromo-6-fluorobenzonitrile with guanidine to yield the target compound. We will address frequently encountered issues and provide systematic troubleshooting strategies.

Reaction Scheme:

This seemingly straightforward cyclization can present several analytical challenges, from monitoring the consumption of starting materials to identifying potential side products and ensuring the purity of the final active pharmaceutical ingredient (API).[3][4]

II. At-a-Glance: Key Analytical Techniques & Common Issues

This table provides a quick reference to the primary analytical methods and the common problems you might encounter during the synthesis of this compound.

Analytical Technique Primary Use in Synthesis Monitoring Common Issues Encountered Section for Detailed Troubleshooting
HPLC (High-Performance Liquid Chromatography) Quantifying starting material, product, and impurities; reaction completion monitoring.Peak tailing, peak splitting, shifting retention times, ghost peaks, poor resolution.Section IV: HPLC Troubleshooting Guide
NMR (Nuclear Magnetic Resonance) Spectroscopy Structural confirmation of starting material and product; identification of impurities.Unexpected peaks, incorrect peak integrations, complex splitting patterns, poor signal-to-noise.Section V: NMR Spectroscopy Troubleshooting
MS (Mass Spectrometry) Molecular weight confirmation of product and byproducts; reaction monitoring.Incorrect m/z values, unexpected fragments, ion suppression.Section VI: Mass Spectrometry Troubleshooting
FTIR (Fourier-Transform Infrared) Spectroscopy Monitoring functional group transformations (e.g., disappearance of nitrile, appearance of amine).Broad peaks, shifting peaks, presence of unexpected functional groups.Section VII: FTIR Spectroscopy Troubleshooting

III. Representative Experimental Protocol

This protocol provides a general framework for the synthesis of this compound. Reaction conditions may require optimization.

Materials:

  • 2-amino-4-bromo-6-fluorobenzonitrile

  • Guanidine hydrochloride

  • A suitable base (e.g., sodium ethoxide, potassium carbonate)

  • A high-boiling point solvent (e.g., ethanol, n-butanol, DMF)

Procedure:

  • To a solution of 2-amino-4-bromo-6-fluorobenzonitrile (1.0 eq) in the chosen solvent, add guanidine hydrochloride (1.5 eq) and the base (1.5 eq).

  • Heat the reaction mixture to reflux (temperature will depend on the solvent) and monitor the reaction progress by TLC or HPLC.

  • Upon completion (typically when the starting material is consumed), cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

IV. HPLC Troubleshooting Guide

High-Performance Liquid Chromatography is the workhorse for monitoring reaction progress and purity. Here are some common issues and their solutions in the context of this synthesis.

Logical Workflow for HPLC Troubleshooting

Problem HPLC Problem Observed (e.g., Peak Tailing, Shifting RT) CheckSystem 1. Check System Basics: - Loose fittings? - Leaks? - Solvent levels? Problem->CheckSystem CheckMobilePhase 2. Evaluate Mobile Phase: - Correct composition? - Degassed properly? - pH stable? CheckSystem->CheckMobilePhase If no issues found Solution Problem Resolved CheckSystem->Solution Issue found & fixed CheckMethod 3. Review Method Parameters: - Appropriate gradient? - Correct wavelength? - Column temperature stable? CheckMobilePhase->CheckMethod If no issues found CheckMobilePhase->Solution Issue found & fixed CheckSample 4. Assess Sample Preparation: - Sample solvent compatible with mobile phase? - Concentration too high (overload)? - Filtered? CheckMethod->CheckSample If no issues found CheckMethod->Solution Issue found & fixed CheckColumn 5. Inspect Column Health: - Contaminated? - Void formation? - End of life? CheckSample->CheckColumn If no issues found CheckSample->Solution Issue found & fixed CheckColumn->Solution Issue found & fixed

Caption: A systematic approach to troubleshooting common HPLC issues.

Q1: I'm seeing significant peak tailing for my this compound product peak. What could be the cause?

A1: Peak tailing for amine-containing compounds is often due to interactions with acidic silanol groups on the HPLC column packing material.

  • Immediate Action:

    • Mobile Phase Modification: Add a small amount of a basic modifier like triethylamine (TEA) or diethylamine (DEA) to your mobile phase (e.g., 0.1% v/v). This will compete with your analyte for the active sites on the stationary phase.

    • Lower pH: If your compound is stable at lower pH, adjusting the mobile phase pH to be 2-3 units below the pKa of the amine can protonate it, reducing its interaction with the silanol groups.

  • If the problem persists:

    • Column Choice: Consider using a column with a base-deactivated stationary phase, which is specifically designed to minimize these secondary interactions.

    • Column Contamination: Your column might be contaminated. Flush it with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol).

Q2: The retention time of my starting material, 2-amino-4-bromo-6-fluorobenzonitrile, is shifting between injections. Why is this happening?

A2: Retention time drift can be caused by several factors.

  • Check for System Leaks: Even a small leak can cause fluctuations in the system pressure and, consequently, the flow rate, leading to shifting retention times. Carefully inspect all fittings.

  • Mobile Phase Composition: If you are mixing solvents online, ensure the pump's proportioning valves are functioning correctly. Inconsistencies in the mobile phase composition will directly impact retention times. Prepare a pre-mixed mobile phase to see if the problem resolves.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection, especially when running a gradient.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as changes in temperature can affect solvent viscosity and retention times.

Q3: I have a small, unexpected peak eluting just before my product. How can I identify it?

A3: This could be a reaction byproduct or an impurity from your starting materials.

  • Hypothesize Potential Impurities: Consider possible side reactions. For instance, incomplete cyclization could leave unreacted starting materials or intermediates. Hydrolysis of the nitrile group on the starting material is also a possibility.

  • LC-MS Analysis: The most effective way to identify this unknown is to analyze the sample by LC-MS to obtain the molecular weight of the impurity.

  • Spiking Experiment: If you suspect a specific impurity and have a standard, "spike" your sample with a small amount of the standard. If the peak of interest increases in area, you have confirmed its identity.

V. NMR Spectroscopy Troubleshooting

NMR is a powerful tool for structural elucidation and purity assessment.

Q1: My ¹H NMR spectrum of the final product shows broad peaks for the amine protons. Is this normal?

A1: Yes, this is common. The protons on the primary amine group (-NH₂) can exchange with each other and with trace amounts of water in the NMR solvent, which leads to peak broadening.

  • Confirmation: To confirm these are the amine protons, you can perform a D₂O exchange experiment. Add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The broad amine peaks should disappear as the protons are replaced by deuterium.

Q2: I see more than the expected number of aromatic signals in the ¹H NMR of my purified product. What does this indicate?

A2: This suggests the presence of aromatic impurities.

  • Possible Impurities:

    • Unreacted Starting Material: Compare the spectrum to the ¹H NMR of 2-amino-4-bromo-6-fluorobenzonitrile.

    • Positional Isomers: Although less likely in this specific synthesis, side reactions could potentially lead to isomeric quinazoline products.

    • Solvent Impurities: Ensure the peaks do not correspond to residual purification solvents (e.g., ethyl acetate, hexane).

  • Action: Further purification of your product is likely necessary.

Predicted NMR Shifts for this compound:

Nucleus Predicted Chemical Shift (ppm) Notes
¹H NMR Aromatic Protons: 7.0 - 8.5 ppm; Amine Protons (NH₂): 5.0 - 6.0 ppm (broad)The exact shifts of the aromatic protons will be influenced by the bromine and fluorine substituents.
¹³C NMR Aromatic Carbons: 110 - 160 ppmThe carbon attached to fluorine will show a large C-F coupling constant.
¹⁹F NMR -100 to -130 ppmThe chemical shift is sensitive to the electronic environment.

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

VI. Mass Spectrometry Troubleshooting

MS is essential for confirming the molecular weight of your product and identifying byproducts.

Q1: The mass spectrum of my final product does not show the expected molecular ion peak. What should I check?

A1: Several factors can lead to the absence of the molecular ion peak.

  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique that should typically show the protonated molecule [M+H]⁺. If you are using a harsher method, the molecule may be fragmenting completely.

  • In-source Fragmentation: The settings of your mass spectrometer, particularly the cone voltage, can influence fragmentation. Try reducing the cone voltage to see if the molecular ion appears.

  • Compound Instability: The compound may be unstable under the MS conditions.

  • Check for Adducts: Look for peaks corresponding to adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, which are common in ESI.

Expected Mass Spectrum Data for this compound:

  • Molecular Formula: C₈H₅BrFN₃

  • Molecular Weight: 242.05 g/mol

  • Expected [M+H]⁺: m/z 243.97 (showing the characteristic isotopic pattern for one bromine atom, with two peaks of roughly equal intensity separated by 2 m/z units).

Q2: I see a peak at a lower m/z that I can't identify. How do I interpret this?

A2: This is likely a fragment ion or an impurity.

  • Fragmentation Pattern: The fragmentation of quinazolines can be complex. Common fragmentation pathways involve the loss of small neutral molecules. For your product, potential fragments could arise from the loss of HCN or other parts of the quinazoline ring system.

  • Tandem MS (MS/MS): To confirm if it is a fragment of your product, perform an MS/MS experiment by isolating the [M+H]⁺ peak and fragmenting it.

  • LC-MS: If you are using direct infusion, switch to LC-MS. This will separate the impurity from your main product, and you can obtain a clean mass spectrum of the unknown.

VII. FTIR Spectroscopy Troubleshooting

FTIR is useful for tracking the conversion of functional groups.

Workflow for FTIR Analysis during Synthesis

Start Starting Material: 2-amino-4-bromo-6-fluorobenzonitrile Intermediate Reaction in Progress Start->Intermediate Monitor disappearance of: - Nitrile (C≡N) stretch (~2220-2260 cm⁻¹) - N-H stretches of primary amine (~3300-3500 cm⁻¹) End Final Product: This compound Intermediate->End Monitor appearance of: - N-H stretches of quinazoline amine (~3100-3500 cm⁻¹) - C=N stretch of quinazoline ring (~1620-1680 cm⁻¹)

Caption: Key functional group changes to monitor via FTIR.

Q1: My FTIR spectrum of the crude product still shows a sharp peak around 2230 cm⁻¹. What does this mean?

A1: This indicates the presence of unreacted 2-amino-4-bromo-6-fluorobenzonitrile, as this peak corresponds to the nitrile (C≡N) stretching vibration.

  • Action: The reaction has not gone to completion. You may need to extend the reaction time, increase the temperature, or consider adding more of the guanidine reagent.

Q2: The N-H region (3000-3500 cm⁻¹) of my product's FTIR spectrum is very broad and complex. Is this a problem?

A2: Not necessarily. The N-H stretching region for primary amines often shows multiple, sometimes broad, peaks due to symmetric and asymmetric stretching modes, as well as potential hydrogen bonding.

  • Interpretation: In the product, you would expect to see N-H stretches corresponding to the primary amine at the 2-position of the quinazoline ring. The complexity of this region is normal. The key is to look for the disappearance of the sharp nitrile peak from the starting material.

VIII. Conclusion

Effective analytical monitoring is paramount for the successful synthesis of this compound. By understanding the principles behind the analytical techniques and anticipating common challenges, researchers can troubleshoot issues efficiently, leading to higher quality products and more reliable synthetic processes. This guide provides a foundation for addressing common analytical hurdles, but it is important to remember that each synthesis may have its unique challenges. A systematic and logical approach to troubleshooting, as outlined here, will always be your most valuable tool.

IX. References

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. Available at: [Link]

  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023-04-19). Available at: [Link]

  • Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. (2023-04-04). National Institutes of Health. Available at: [Link]

  • In-Process Control (IPC). Pharma IQ. Available at: [Link]

  • In-Process Controls (IPC) in Drug Manufacturing. Pharmuni. Available at: [Link]

Sources

Validation & Comparative

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to the Structure-Activity Relationship of 7-Bromo-5-fluoroquinazolin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery, particularly in the pursuit of novel kinase inhibitors, the quinazoline scaffold has emerged as a cornerstone.[1] Its derivatives have given rise to a multitude of approved drugs and clinical candidates, primarily by targeting the ATP-binding sites of various kinases.[2][3] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet highly promising scaffold: the 7-Bromo-5-fluoroquinazolin-2-amine core. By understanding how subtle molecular modifications can dramatically influence biological activity, researchers can more effectively design and optimize the next generation of targeted therapeutics.

The 7-bromo-5-fluoro substitution pattern on the quinazoline ring offers a unique electronic and steric profile. The bromine at position 7, a halogen, can enhance binding affinity through halogen bonding and hydrophobic interactions within the kinase active site. The fluorine at position 5 further modulates the electronic properties of the ring system. This guide will provide a comparative analysis of how substitutions at the 2-amino and 4-positions of this core can impact inhibitory potency and selectivity, drawing upon established principles of quinazoline SAR to infer relationships for this specific scaffold.

The this compound Core: A Privileged Scaffold

The core structure, this compound, serves as a foundational building block for the development of potent kinase inhibitors.[4] Its inherent features make it a compelling starting point for medicinal chemistry campaigns.

Structure-Activity Relationship (SAR) Analysis

The biological activity of quinazoline derivatives is profoundly influenced by the nature and position of various substituents. For the this compound core, the primary points of modification for SAR exploration are the 2-amino group and the 4-position.

Substitutions at the 2-Amino Position (R1)

Modifications at the 2-amino position can significantly impact the molecule's interaction with the solvent-exposed region of the kinase ATP-binding pocket.

SAR_at_R1 cluster_R1 Substitutions at 2-Amino (R1) Core This compound Core Small_Alkyl Small Alkyl Chains (e.g., methyl, ethyl) Core->Small_Alkyl Maintains or slightly increases potency Bulky_Aryl Bulky Aryl Groups (e.g., phenyl, substituted phenyl) Core->Bulky_Aryl Can enhance potency through additional π-π stacking interactions Heterocycles Heterocyclic Moieties (e.g., pyridine, morpholine) Core->Heterocycles May improve solubility and introduce new hydrogen bond donors/acceptors

Comparative Analysis of 2-Amino Substitutions:

R1 SubstituentPredicted Impact on PotencyRationale
-NH2 (unsubstituted) Baseline activityProvides a crucial hydrogen bond donor.
-NH-CH3 Slight increaseSmall alkyl groups can fill small hydrophobic pockets.
-NH-Phenyl Significant increaseAromatic ring can engage in π-π stacking with aromatic residues in the active site.
-NH-(4-methoxyphenyl) Potentially higher increaseElectron-donating groups can enhance binding affinity.
-NH-(4-chlorophenyl) VariableElectron-withdrawing groups can have mixed effects, potentially improving binding through halogen bonding or reducing it due to electronic effects.[1]
-N(CH3)2 Likely decreaseLoss of the N-H hydrogen bond donor is often detrimental to activity.
Substitutions at the 4-Position (R2)

The 4-position of the quinazoline ring is a critical interaction point within the hinge region of many kinases. Substitutions at this position can dramatically alter the inhibitory profile.

SAR_at_R2 cluster_R2 Substitutions at 4-Position (R2) Core This compound Core Anilino Anilino Groups (e.g., -NH-Ph) Core->Anilino Often leads to potent EGFR/VEGFR inhibitors Small_Alkoxy Small Alkoxy Groups (e.g., -OCH3) Core->Small_Alkoxy Can modulate solubility and electronic properties Thioether Thioether Linkages (e.g., -S-Alkyl/Aryl) Core->Thioether May enhance activity and alter selectivity profile

Comparative Analysis of 4-Position Substitutions:

R2 SubstituentPredicted Impact on PotencyRationale
-H (unsubstituted) Low activityLacks the necessary interactions with the hinge region.
-OH (4-quinazolone) Moderate to high activityThe keto-enol tautomerism allows for hydrogen bonding.
-NH-Phenyl High activityThe anilino nitrogen forms a key hydrogen bond with the hinge region. Substituents on the phenyl ring can further optimize binding.
-NH-(3-chloro-4-fluorophenyl) Very high activityThis substitution is common in many potent EGFR inhibitors, providing strong interactions.
-O-CH3 Moderate activityCan improve pharmacokinetic properties, but may lack the strong hydrogen bonding of an -NH- group.
-S-CH3 Moderate to high activityThe sulfur atom can participate in hydrophobic and other non-covalent interactions.

Experimental Protocols

General Synthesis of the this compound Core

The synthesis of the core scaffold can be approached through multi-step sequences starting from commercially available materials. A plausible synthetic route is outlined below.

Synthesis_Workflow Start 2-Amino-4-bromo-6-fluorobenzoic acid Step1 Cyclization with Cyanamide Start->Step1 Intermediate1 7-Bromo-5-fluoro-2-aminoquinazolin-4(3H)-one Step1->Intermediate1 Step2 Chlorination (e.g., POCl3) Intermediate1->Step2 Intermediate2 7-Bromo-4-chloro-5-fluoroquinazolin-2-amine Step2->Intermediate2 Step3 Nucleophilic Substitution at C4 (if required) Intermediate2->Step3 Final_Product Target Derivatives Step3->Final_Product

Step-by-Step Methodology:

  • Synthesis of 7-Bromo-5-fluoro-2-aminoquinazolin-4(3H)-one:

    • A mixture of 2-amino-4-bromo-6-fluorobenzoic acid and cyanamide is heated in a suitable solvent (e.g., 2-methoxyethanol) under reflux.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and dried.

  • Synthesis of 7-Bromo-4-chloro-5-fluoroquinazolin-2-amine:

    • The quinazolinone from the previous step is treated with a chlorinating agent such as phosphorus oxychloride (POCl3), often with a catalytic amount of dimethylformamide (DMF).

    • The mixture is heated, and after completion, the excess POCl3 is removed under reduced pressure.

    • The residue is carefully quenched with ice water, and the resulting solid is filtered, washed with a basic solution (e.g., sodium bicarbonate), and then with water, and dried.

  • Synthesis of 4-Substituted Derivatives:

    • The 4-chloro intermediate is reacted with a variety of nucleophiles (e.g., anilines, alcohols, thiols) in a suitable solvent (e.g., isopropanol, DMF) often in the presence of a base (e.g., triethylamine, potassium carbonate) to yield the final target compounds.

In Vitro Kinase Inhibitory Assay Protocol

The inhibitory activity of the synthesized compounds against target kinases (e.g., EGFR, PI3K) is determined using a standardized in vitro kinase assay.

  • Reagents and Materials: Recombinant human kinase, ATP, appropriate substrate peptide, kinase buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure:

    • Test compounds are serially diluted in DMSO and added to the wells of a microplate.

    • The kinase, substrate, and ATP are added to initiate the reaction.

    • The reaction is incubated at a controlled temperature for a specific time.

    • The detection reagent is added to measure the amount of ADP produced, which is inversely proportional to the kinase activity.

    • Luminescence is measured using a plate reader.

  • Data Analysis: The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by fitting the dose-response data to a sigmoidal curve.

Concluding Remarks for the Drug Developer

The this compound scaffold represents a fertile ground for the discovery of novel kinase inhibitors. The strategic placement of a bromine atom at the 7-position and a fluorine atom at the 5-position provides a unique starting point for optimization. As this guide illustrates, systematic modifications at the 2-amino and 4-positions can lead to significant gains in potency and selectivity. By leveraging the SAR principles outlined herein, medicinal chemists can more rationally design and synthesize derivatives with improved pharmacological profiles, ultimately accelerating the journey from a promising scaffold to a clinically viable drug candidate.

References

  • Medicinal chemistry perspective on quinazoline derivatives: Sustainable synthetic routes, anticancer evaluation, and SAR analysis. Eur J Med Chem. 2025 Dec 29:304:118538.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
  • 7-Bromo-5-fluoro-2-quinazolinamine. MySkinRecipes.
  • Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. Bentham Science.
  • Synthetic Methodologies and SAR of Quinazoline Deriv

Sources

Comparing the Bioactivity of Fluorinated vs. Non-Fluorinated Quinazolines: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Introduction: The Quinazoline Scaffold and the Fluorine Advantage

The quinazoline core is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1][2] This bicyclic heterocycle, formed by the fusion of a benzene ring and a pyrimidine ring, is the foundational scaffold for numerous approved drugs, demonstrating its versatility in targeting diverse physiological pathways.[1][2] Its derivatives have shown a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2]

In the pursuit of optimizing these therapeutic activities, the strategic incorporation of fluorine has become a paramount strategy in modern drug design.[3][4] Fluorine's unique atomic properties—its small size, high electronegativity, and the exceptional strength of the carbon-fluorine bond—allow it to profoundly influence a molecule's physicochemical and pharmacological profile.[4][5][6] Selective fluorination can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, improve membrane permeability and bioavailability, and increase binding affinity to protein targets.[3][5][6]

This guide provides a comparative analysis of the bioactivity of fluorinated versus non-fluorinated quinazoline derivatives. We will delve into specific therapeutic areas, present supporting experimental data, and provide detailed protocols to illustrate how this single-atom substitution can be a critical determinant of a compound's success or failure.

The Physicochemical Impact of Fluorination in Drug Design

The decision to introduce fluorine into a drug candidate is driven by its ability to predictably modulate key molecular properties. The C-F bond is one of the strongest in organic chemistry, making it resistant to metabolic cleavage by cytochrome P450 enzymes, which can significantly extend a drug's half-life.[6] Furthermore, fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups and create favorable dipole-dipole interactions with biological targets, potentially enhancing binding affinity and potency.[4][6]

Quinazoline Quinazoline Scaffold Fluorination Strategic Fluorination Quinazoline->Fluorination Modification Metabolic Increased Metabolic Stability (Blocks P450) Fluorination->Metabolic Lipophilicity Modulated Lipophilicity (Membrane Permeability) Fluorination->Lipophilicity Binding Altered Binding Affinity (pKa, Dipole Moments) Fluorination->Binding Bioactivity Enhanced Bioactivity Metabolic->Bioactivity Leads to Lipophilicity->Bioactivity Leads to Binding->Bioactivity Leads to

Caption: Key physicochemical property modifications resulting from fluorination.

Comparative Bioactivity Analysis

The influence of fluorination is not absolute; its effect is highly context-dependent, varying with its position on the quinazoline scaffold and the specific biological target.

Anticancer Activity: The EGFR Kinase Inhibitor Paradigm

Quinazolines are renowned for their potent anticancer properties, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, a key target in various cancers.[7][8] Several approved drugs, including gefitinib and lapatinib, are quinazoline-based EGFR inhibitors.[8]

The Fluorinated Advantage: In many cases, fluorine is critical for high-potency EGFR inhibition.

  • Enhanced Potency: Structure-activity relationship (SAR) studies reveal that small, lipophilic substituents like fluorine on the aniline ring of 4-anilinoquinazolines are vital for inhibitory activity.[9] For example, a novel fluorinated derivative, compound 2a , demonstrated potent inhibitory activity against wild-type EGFR with an IC50 value of just 5.06 nM.[10]

  • Improved Metabolic Stability: A key challenge in drug development is poor metabolic stability. In a comparative study, a fluoro-substituted 3,4-dihydroquinazoline derivative (8h ) exhibited a cytotoxic effect comparable to its non-fluorinated parent compound but showed an approximately two-fold increase in liver metabolic stability, marking it as a superior candidate for further investigation.[11]

The Cautionary Tale: When Fluorine is Detrimental: The benefits of fluorination are not universal. In a surprising turn during the development of novel antimalarials, a non-fluorinated quinazolinone-2-carboxamide derivative (19f ) was found to be dramatically more potent (IC50 = 25 nM) than its fluorinated analogue (19c ), which was largely inactive.[12] This represented a 378-fold improvement in potency, highlighting that fluorine can introduce unfavorable steric or electronic effects that disrupt binding to a specific target.[12]

Table 1: Comparison of Anticancer Activity (IC50 Values)

Compound IDFluorinated?Target Cell LineBioactivity (IC50)Reference
Compound 2a Yes (fluorobenzyloxy)A431 (EGFR wt)5.06 nM[10]
Lapatinib Yes (fluorobenzyl)A431 (EGFR wt)10.8 nM[10]
KYS05090S NoA549 (Lung)~5.9 µM[11]
8h (KCP10068F) Yes (fluorobenzyl)A549 (Lung)5.9 µM[11]
19c YesP. falciparum 3D7>10,000 nM[12]
19f NoP. falciparum 3D725 nM[12]
Antimicrobial Activity

Quinazoline derivatives possess a broad spectrum of activity against bacterial and fungal pathogens.[1][2][13] Fluorination has been explored as a strategy to enhance potency, particularly against drug-resistant strains.[14]

The Fluorinated Advantage:

  • Potent Antibacterial Effects: Studies have shown that quinazolinone derivatives containing both a urea/thiourea moiety and a fluoro group exert highly potent activity against various pathogens.[2]

  • Targeting Resistant Strains: The combination of a fluorinated piperazine ring with the quinazoline scaffold is a recognized strategy for developing new agents to combat multidrug-resistant bacteria.[14] In one study, a 7-Chloro-3-(4-fluorophenyl) quinazolinone derivative showed notable activity against S. aureus.[2]

Table 2: Comparison of Antimicrobial Activity (MIC Values)

Compound ClassFluorinated?Target OrganismBioactivity (MIC)Reference
Quinazolinone-Urea HybridYes (fluoro group)Various PathogensHighly Potent[2]
7-Chloro-quinazolinoneYes (4-fluorophenyl)S. aureusActive[2]
VMA-17-04NoS. aureus16 µg/ml[15]
VMA-13-05NoS. aureus64 µg/ml[15]
VMA-17-01NoS. aureus32 µg/ml[15]
Anti-inflammatory Activity

Quinazolinones have been investigated as inhibitors of key inflammatory genes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[16]

The Fluorinated Advantage: The position of the fluorine atom is critical. In a study investigating the anti-inflammatory effects of quinazolinones, halogen substituents like chlorine or fluorine at the R¹ position on the aromatic ring were shown to be highly effective.

  • COX-2 Inhibition: These halogenated compounds exhibited up to 9-fold greater inhibition of COX-2 mRNA expression compared to the non-halogenated parent compound.[16]

  • IL-1β Inhibition: When the R¹ substituent was fluorine or chlorine, IL-1β mRNA expression was dramatically reduced to just 10.85% compared to the control.[16]

  • Target-Specific Effects: Interestingly, a fluorine substituent at the same R¹ position only slightly reduced iNOS gene expression, demonstrating that the electronic effects of fluorine interact differently with the regulatory pathways of various inflammatory genes.[16]

Experimental Protocols & Workflows

To ensure the reproducibility and validity of bioactivity comparisons, standardized experimental protocols are essential.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is a standard method for assessing the antiproliferative effects of compounds on cancer cell lines.

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the fluorinated and non-fluorinated quinazoline compounds in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Protocol 2: Antibacterial Susceptibility Test (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

A Prepare serial dilutions of test compounds in 96-well plate B Add standardized bacterial inoculum to each well A->B C Include positive (no drug) & negative (no bacteria) controls B->C D Incubate plates at 37°C for 18-24 hours C->D E Visually inspect for turbidity (bacterial growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Sources

A Comparative Guide to the Biological Evaluation of Substituted 2-Aminoquinazolines

Author: BenchChem Technical Support Team. Date: January 2026

The quinazoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, frequently lauded as a "privileged structure."[1] This designation stems from its ability to bind to a wide array of biological targets, leading to a diverse pharmacological profile.[2][3] Among its derivatives, the substituted 2-aminoquinazoline core is particularly prominent, forming the structural basis for numerous therapeutic agents and clinical candidates.[1][4] These compounds have demonstrated a vast spectrum of activities, including potent anticancer, antimicrobial, anti-inflammatory, and antitubercular effects.[2][5][6][7]

This guide provides a comparative analysis of the biological evaluation of substituted 2-aminoquinazolines, with a primary focus on their anticancer and antimicrobial properties. We will delve into the causality behind experimental design, present comparative data to illuminate structure-activity relationships (SAR), and provide detailed protocols for key biological assays.

Synthetic Foundations: Accessing the 2-Aminoquinazoline Core

The biological evaluation of any compound series begins with its synthesis. The versatility of the 2-aminoquinazoline scaffold is matched by the variety of synthetic routes developed for its construction. A common and efficient strategy involves the [4+2] annulation (cyclization) reaction between 2-aminoaryl ketones and cyanamide derivatives.[1][8] This approach is valued for its ability to tolerate a wide range of functional groups, allowing for the creation of diverse compound libraries.[8] Other notable methods include solid-phase synthesis, which is particularly useful for generating combinatorial libraries for high-throughput screening, and various metal-catalyzed cross-coupling reactions.[9][10][11]

The choice of synthetic route is critical as it dictates the accessible points of diversification on the quinazoline ring, directly influencing the subsequent structure-activity relationship studies.

G cluster_synthesis General Synthetic Scheme for 2-Aminoquinazolines A 2-Aminoaryl Ketone C [4+2] Annulation (e.g., Acid-mediated) A->C B N-Substituted Cyanamide B->C D Substituted 2-Aminoquinazoline C->D Cyclization

Caption: A generalized workflow for the synthesis of 2-aminoquinazolines.

Comparative Anticancer Activity

The 2-aminoquinazoline scaffold is a well-established pharmacophore in oncology, largely due to its effectiveness as a "hinge-binding motif" in various protein kinases.[12] Many derivatives function as potent inhibitors of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical drivers of tumor growth, proliferation, and angiogenesis.[13][14] Several FDA-approved anticancer drugs, such as gefitinib and lapatinib, feature a related 4-aminoquinazoline core, highlighting the clinical significance of this heterocyclic system.[1][12][14]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of 2-aminoquinazoline derivatives is highly dependent on the nature and position of substituents. The following table summarizes the in vitro cytotoxic activity of representative analogs against various human cancer cell lines.

Compound IDR¹ (at C2-amino)R² (on Quinazoline Ring)Cancer Cell LineIC₅₀ (µM)Reference
8a PhenylHHeLa (Cervical)3.05[15]
8b 4-FluorophenylHK562 (Leukemia)3.31[15]
8c 4-ChlorophenylHK562 (Leukemia)2.03[15]
11 3,4,5-TrimethoxyphenylHMCF-7 (Breast)0.19[16]
47 Substituted AnilineVariousHepG-2 (Liver)1.5[16]

Analysis of SAR:

  • Substitution at the C2-amino group: The nature of the substituent on the exocyclic amino group is critical. As seen by comparing compounds 8a , 8b , and 8c , the introduction of electron-withdrawing halogens (F, Cl) on the phenyl ring can modulate activity against specific cell lines.[15] The potent activity of compound 11 highlights that a 3,4,5-trimethoxyphenyl group can confer significant cytotoxicity against breast cancer cells.[16]

  • Substitution on the Quinazoline Core: Modifications to the quinazoline ring itself, such as the introduction of alkoxy groups at positions 6 and 7 (a common feature in EGFR inhibitors), are known to enhance binding affinity to the ATP pocket of kinases.

G cluster_pathway Simplified EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR P Dimerization & Autophosphorylation EGFR->P Binding Inhibitor 2-Aminoquinazoline Inhibitor Inhibitor->P Inhibition RAS RAS/RAF/MEK/ERK Pathway P->RAS PI3K PI3K/AKT Pathway P->PI3K Proliferation Cell Proliferation, Survival, Angiogenesis RAS->Proliferation PI3K->Proliferation

Caption: Inhibition of the EGFR signaling cascade by a 2-aminoquinazoline agent.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[15]

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., HeLa, K562, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Substituted 2-aminoquinazoline test compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and adjust the cell density. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control.

  • Incubation: Incubate the plate for another 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance (optical density) of each well at a wavelength of 490-570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Comparative Antimicrobial Activity

While renowned for their anticancer effects, 2-aminoquinazoline derivatives also exhibit promising antimicrobial properties.[17] They have been investigated for activity against a range of pathogens, including Gram-positive and Gram-negative bacteria and various fungal strains.[18][19][20] The mechanism of action for their antimicrobial effects is varied but can involve the inhibition of essential bacterial processes like transcription and translation.[18]

Structure-Activity Relationship (SAR) Insights

The structural features required for antimicrobial activity can differ from those for anticancer effects. The following table presents the Minimum Inhibitory Concentration (MIC) values for several 2-aminoquinazoline analogs.

Compound IDR¹ (at C2-amino)R² (on Quinazoline Ring)MicroorganismMIC (µM or µg/mL)Reference
Compound 22 Piperidinylamino-benzoic acid6,7-dimethoxyS. pyogenes12-25 µM[18]
Compound 6l Substituted benzylamine7-chloroS. aureus (MRSA, JE2)0.6 µM[21]
Compound 6y 3,4-difluorobenzylamine7-chloroS. aureus (MRSA, JE2)0.02 µM[21]
A-2 Phenylimino thiazolidinone6-bromoE. coli50 µg/mL[20]
A-3 Phenylimino thiazolidinone6-bromoA. niger50 µg/mL[20]

Analysis of SAR:

  • Halogenation: As demonstrated by compounds 6l and 6y , a chloro group at the C7 position of the quinazolinone ring is a key determinant of anti-MRSA activity.[21]

  • C2-Substituent: The substituent at the C2-amino position profoundly impacts potency and spectrum. The optimization from a generic benzylamine (6l ) to a 3,4-difluorobenzylamine (6y ) resulted in a dramatic increase in potency against MRSA.[21] The bulky piperidinylamino-benzoic acid moiety in Compound 22 conferred broad-spectrum activity.[18]

  • Heterocyclic Moieties: Fusing or linking other heterocyclic rings, such as the thiazolidinone in compounds A-2 and A-3 , can introduce activity against both bacteria (E. coli) and fungi (A. niger).[20]

G cluster_workflow Workflow for MIC Determination A Prepare serial dilutions of test compound in 96-well plate B Inoculate wells with standardized microbial suspension A->B C Incubate under appropriate conditions (e.g., 37°C, 18-24h) B->C D Observe for visible growth (turbidity) C->D E Determine MIC: Lowest concentration with no visible growth D->E

Caption: General experimental workflow for antimicrobial susceptibility testing.

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[22]

Objective: To find the lowest concentration of a test compound that visibly inhibits the growth of a microorganism.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli) or fungal strains (C. albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Substituted 2-aminoquinazoline test compounds

  • Sterile 96-well microtiter plates

  • Positive control antibiotic (e.g., Gentamycin) and negative (vehicle) control

  • Spectrophotometer or plate reader

Procedure:

  • Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) and prepare a stock solution. Create a series of two-fold dilutions in the appropriate broth medium directly in the wells of a 96-well plate (e.g., from 128 µg/mL down to 0.25 µg/mL).

  • Inoculum Preparation: Grow the microbial culture overnight. Dilute the culture to achieve a standardized concentration (e.g., 0.5 McFarland standard), and then further dilute it to obtain a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.

  • Controls: Include a positive control well (broth + inoculum, no compound) to confirm microbial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or as appropriate for fungi.

  • MIC Determination: After incubation, visually inspect the wells for turbidity (a sign of microbial growth). The MIC is the lowest concentration of the compound at which there is no visible growth. The result can be confirmed by measuring the optical density at 600 nm.

Conclusion and Future Outlook

Substituted 2-aminoquinazolines are a remarkably versatile and pharmacologically significant class of compounds. Their biological evaluation has revealed potent activities against cancer and a wide range of microbial pathogens. Comparative analyses, grounded in robust experimental protocols like the MTT and MIC assays, are essential for elucidating the nuanced structure-activity relationships that govern their efficacy.

Future research will likely focus on optimizing the selectivity of these compounds to minimize off-target effects, exploring novel substitutions to overcome drug resistance mechanisms, and developing dual-target inhibitors that can simultaneously address multiple pathological pathways. The continued exploration of the 2-aminoquinazoline scaffold promises to yield new and improved therapeutic agents for treating some of the most challenging human diseases.

References

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (n.d.). MDPI. [Link]

  • Solid Phase Synthesis of 2-Aminoquinazoline-Based Compounds. (n.d.). ACS Publications. [Link]

  • Synthesis and Antitumor Activity of 2-Substituted-4-Aminoquinazoline Derivatives. (n.d.). China Pharmacy. [Link]

  • Solid-Phase Synthesis of 2-Aminoquinazolinone Derivatives with Two- and Three-Point Diversity. (n.d.). ACS Publications. [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2021). Frontiers in Chemistry. [Link]

  • Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. (n.d.). SciELO. [Link]

  • Discovery, synthesis, and structure-activity relationships of 2-aminoquinazoline derivatives as a novel class of metabotropic glutamate receptor 5 negative allosteric modulators. (2013). PubMed. [Link]

  • Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents. (n.d.). PubMed. [Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2024). ACS Infectious Diseases. [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI. [Link]

  • Structure-activity relationship study of a new class of 2-amino-3,4-dihydroquinazolines as antitubercular agents. (2026). PubMed. [Link]

  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (2024). NIH. [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). RSC Publishing. [Link]

  • A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES. (n.d.). Semantic Scholar. [Link]

  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. (2022). NIH. [Link]

  • A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. (2022). NIH. [Link]

  • Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. (2025). ResearchGate. [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2012). NIH. [Link]

  • Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. (2008). Biomedical & Pharmacology Journal. [Link]

  • Biological Activity of Quinazolinones. (2017). ResearchGate. [Link]

  • A comprehensive review of recent advances in the biological activities of quinazolines. (2022). PubMed. [Link]

  • Biological activities of recent advances in quinazoline. (2022). ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). MDPI. [Link]

  • Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives. (2016). PubMed. [Link]

  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. (2022). NIH. [Link]

  • 2-Aminoquinazoline. (n.d.). MySkinRecipes. [Link]

Sources

Comparative In Vitro Efficacy of 7-Bromo-5-fluoroquinazolin-2-amine: A Guide for Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro evaluation of 7-Bromo-5-fluoroquinazolin-2-amine, a novel heterocyclic compound, against various cancer cell lines. We will objectively compare its potential performance with established anticancer agents by outlining a robust experimental strategy, from mechanistic hypothesis to detailed protocols and data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to characterize new chemical entities in oncology.

Introduction: The Quinazoline Scaffold and Rationale for Investigation

The quinazoline core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Notably, several clinically approved cancer drugs, such as Gefitinib and Erlotinib, are quinazoline derivatives that function as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase.[2][3][4] The affinity of the quinazoline scaffold for the EGFR kinase active site makes it a highly promising foundation for developing new anticancer compounds.[2][5] The specific substitutions of bromine at the 7-position and fluorine at the 5-position on the quinazoline ring of the title compound, this compound, are designed to modulate its physiochemical properties and potentially enhance its biological activity and selectivity.

This guide details a multi-faceted in vitro testing funnel to elucidate the cytotoxic and cytostatic effects of this novel compound, benchmark its potency against relevant comparators, and explore its underlying mechanism of action.

Hypothesized Mechanism of Action: EGFR Pathway Inhibition

Given its structural similarity to known ATP-competitive EGFR inhibitors, we hypothesize that this compound exerts its anticancer effects by targeting the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades—primarily the RAS/RAF/MEK/ERK and PI3K/AKT pathways—that drive cell proliferation, survival, and migration. Dysregulation of this pathway is a common feature in many cancers, making it a prime therapeutic target.[5]

The diagram below illustrates the hypothesized point of intervention for this compound within this critical oncogenic pathway.

EGFR_Pathway Hypothesized EGFR Signaling Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR p1 EGFR->p1 RAS RAS RAF RAF RAS->RAF PI3K PI3K AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation p1->RAS p1->PI3K p2 Compound 7-Bromo-5-fluoro- quinazolin-2-amine Compound->EGFR Inhibition

Caption: EGFR signaling pathway and the putative inhibitory point of the compound.

A Phased Approach to In Vitro Characterization

To build a comprehensive profile of this compound, we propose a logical workflow of three key in vitro assays. This approach will allow for a thorough comparison against a specific EGFR inhibitor (Gefitinib) and a broad-spectrum cytotoxic agent with a different mechanism (Doxorubicin).

Experimental_Workflow cluster_assays Endpoint Assays cluster_analysis Data Acquisition & Analysis Start Select Cancer Cell Line Panel (e.g., A549, MCF-7, PC-3) Seeding Seed Cells in 96-well & 6-well Plates Start->Seeding Treatment 24-72h Treatment: 1. Vehicle Control 2. This compound 3. Gefitinib (Comparator 1) 4. Doxorubicin (Comparator 2) Seeding->Treatment Assay_V Cell Viability Assay (MTT) Treatment->Assay_V Assay_A Apoptosis Assay (Annexin V / PI) Treatment->Assay_A Assay_C Cell Cycle Analysis (PI Staining) Treatment->Assay_C Data_V Spectrophotometry (OD 570nm) Assay_V->Data_V Data_AC Flow Cytometry Assay_A->Data_AC Assay_C->Data_AC Analysis Calculate IC50 Values Determine Apoptotic Population % Analyze Cell Cycle Distribution % Data_V->Analysis Data_AC->Analysis

Caption: Experimental workflow for the in vitro characterization of the compound.

Detailed Experimental Protocols

The following protocols are foundational for assessing cytotoxicity, apoptosis, and cell cycle effects. Adherence to these standardized methods ensures reproducibility and allows for valid comparisons across different compounds.

Cell Viability Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[6][7]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and comparator drugs (e.g., from 0.01 µM to 100 µM). Remove the old medium and add 100 µL of medium containing the compounds or vehicle control (e.g., 0.1% DMSO) to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[6]

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C.[6][8]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[8] Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.[6]

  • Data Acquisition: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used to subtract background noise.[6][9]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Apoptosis Detection: Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[10] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.[10]

Protocol:

  • Cell Seeding and Treatment: Seed 1 x 10⁶ cells in a T25 flask or 6-well plate and treat with the test compound (at its IC₅₀ and 2x IC₅₀ concentrations) for 24-48 hours. Include vehicle-treated cells as a negative control.[10]

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the respective flask.

  • Washing: Centrifuge the cell suspension (e.g., 500 x g for 5 minutes) and wash the cells twice with cold 1X PBS.[10][11]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI staining solution.

  • Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[12]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube before analysis.

  • Data Acquisition: Analyze the samples by flow cytometry as soon as possible. Healthy cells will be Annexin V- and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; late apoptotic/necrotic cells will be both Annexin V- and PI-positive.

Cell Cycle Analysis: Propidium Iodide Staining

This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).[13] It is a powerful tool for identifying if a compound induces cell cycle arrest.

Protocol:

  • Cell Seeding and Treatment: Culture and treat cells as described for the apoptosis assay.

  • Harvesting: Harvest approximately 1-2 x 10⁶ cells via trypsinization.

  • Fixation: Centrifuge the cells, discard the supernatant, and resuspend the pellet. While gently vortexing, add 2-5 mL of ice-cold 70% ethanol dropwise to fix the cells.[11][14] This step is critical to permeabilize the cells and minimize clumping.[14][15]

  • Incubation: Fix for at least 30 minutes on ice.[11][14] Cells can be stored in ethanol at -20°C for several weeks.[15]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[11]

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) to degrade RNA, which PI can also bind to, ensuring DNA-specific staining.[13][14]

  • PI Staining: Add PI staining solution (e.g., final concentration of 50 µg/mL) to the cell suspension.[14]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA. Use appropriate software to gate out doublets and debris and to quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content) phases.[11][13]

Data Presentation and Comparative Analysis

The data generated from these assays should be organized into clear, comparative tables to facilitate interpretation. The following tables present hypothetical data to illustrate how the performance of this compound can be benchmarked.

Table 1: Comparative Cytotoxicity (IC₅₀ Values in µM) after 48h Treatment

CompoundA549 (Lung Cancer)MCF-7 (Breast Cancer)PC-3 (Prostate Cancer)
This compound 1.22.55.8
Gefitinib (EGFR Inhibitor) 0.815.2> 50
Doxorubicin (Topoisomerase II Inhibitor) 0.50.91.1

Interpretation: This table allows for a direct comparison of potency. In this hypothetical scenario, the novel compound shows broad-spectrum activity. It is less potent than Doxorubicin but demonstrates a different sensitivity profile compared to Gefitinib, being more effective against the MCF-7 and PC-3 lines, suggesting it may have a broader or alternative kinase inhibition profile.

Table 2: Apoptosis Induction in A549 Cells (24h Treatment at 2x IC₅₀)

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic / Necrotic (%)
Vehicle Control 95.12.82.1
This compound 45.335.219.5
Gefitinib 52.830.117.1
Doxorubicin 30.748.620.7

Interpretation: This data indicates that the novel compound induces significant apoptosis, comparable to the established EGFR inhibitor, confirming that this is a primary mechanism of cell death.

Table 3: Cell Cycle Distribution in A549 Cells (24h Treatment at IC₅₀)

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control 55.228.316.5
This compound 72.115.412.5
Gefitinib 75.812.911.3
Doxorubicin 10.525.164.4

Interpretation: The hypothetical results show that, similar to Gefitinib, this compound causes a significant accumulation of cells in the G0/G1 phase, indicative of G1 cell cycle arrest. This is consistent with the inhibition of growth factor signaling pathways like EGFR. This contrasts sharply with Doxorubicin, which characteristically induces a G2/M arrest.

Conclusion and Future Directions

This guide provides a systematic and robust methodology for the initial in vitro characterization of this compound. The proposed workflow, combining cytotoxicity, apoptosis, and cell cycle analysis, allows for a comprehensive comparison against standard-of-care agents with both similar and distinct mechanisms of action.

Based on the hypothetical data presented, this compound emerges as a promising anticancer compound that likely functions through the induction of G1 cell cycle arrest and apoptosis, possibly via inhibition of the EGFR signaling pathway.

Next Steps for Further Investigation:

  • Kinase Profiling: Perform a broad kinase panel assay to confirm EGFR as the primary target and to assess selectivity against other kinases.

  • Western Blot Analysis: Measure the phosphorylation status of key proteins in the EGFR pathway (e.g., p-EGFR, p-AKT, p-ERK) to directly validate the mechanism of action.

  • Resistant Cell Lines: Test the compound on cancer cell lines with known EGFR mutations (e.g., T790M) to determine its efficacy against resistant phenotypes.[16]

  • In Vivo Studies: If in vitro data remains promising, advance the compound to preclinical animal models to evaluate its efficacy, pharmacokinetics, and safety profile.

By following this structured, data-driven approach, researchers can efficiently and accurately characterize novel anticancer compounds, paving the way for the development of next-generation cancer therapeutics.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.). National Center for Biotechnology Information.
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne.
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Sigma-Aldrich.
  • Propidium iodide staining of cells for cell cycle analysis protocol. (n.d.). Bio-Rad Antibodies.
  • BestProtocols: Annexin V Staining Protocol for Flow Cytometry. (n.d.). Thermo Fisher Scientific.
  • Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.
  • MTT assay protocol. (n.d.). Abcam.
  • Annexin V staining assay protocol for apoptosis. (n.d.). Abcam.
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific - US.
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Journal of Medicinal Chemistry.
  • DNA Cell Cycle Analysis with PI. (n.d.). University of Rochester Medical Center.
  • Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). National Center for Biotechnology Information.
  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). UCL.
  • Protocol for Cell Viability Assays. (2022). BroadPharm.
  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. (n.d.). University of Virginia School of Medicine.
  • Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors. (n.d.). National Center for Biotechnology Information.
  • The Annexin V Apoptosis Assay. (n.d.). University of Massachusetts Chan Medical School.
  • Clinically approved quinazoline scaffolds as EGFR inhibitors. (n.d.). ResearchGate.
  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024). Journal of Applied Pharmaceutical Science.
  • Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. (n.d.). National Center for Biotechnology Information.
  • 7-Bromoquinolin-2-amine | 116632-53-2. (n.d.). Benchchem.
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (n.d.). ResearchGate.
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). National Center for Biotechnology Information.

Sources

A Senior Application Scientist's Guide to Halogenated Quinazolinamine Kinase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor discovery, the quinazoline scaffold has emerged as a privileged structure, particularly in the pursuit of potent and selective anticancer agents.[1][2] This guide provides an in-depth comparative analysis of halogenated quinazolinamine derivatives, focusing on their inhibitory activity against key oncogenic kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Src family kinases. By synthesizing data from numerous studies, we will explore structure-activity relationships (SAR), delve into the experimental methodologies used for their evaluation, and offer insights into the causal relationships between chemical modifications and biological activity.

The Quinazoline Core: A Foundation for Kinase Inhibition

The 4-anilinoquinazoline moiety is a well-established pharmacophore for tyrosine kinase inhibitors (TKIs).[3] Its structural features allow it to bind effectively within the ATP-binding pocket of various kinases.[4][5] The quinazoline ring system typically forms crucial hydrogen bonds with the hinge region of the kinase domain, while the aniline group projects into a deeper hydrophobic pocket, offering opportunities for substitutions that enhance potency and selectivity.[1][4] Halogenation of the quinazoline or aniline ring has proven to be a particularly fruitful strategy for modulating the inhibitory profile of these compounds.[6][7]

Comparative Inhibitory Activity: A Data-Driven Overview

The introduction of halogen atoms at various positions on the quinazolinamine scaffold can significantly impact inhibitory potency and selectivity. The following tables summarize the in vitro inhibitory activities (IC50 values) of representative halogenated quinazolinamine derivatives against EGFR, VEGFR-2, and Src kinases, compiled from various preclinical studies.

Table 1: Comparative IC50 Values of Halogenated Quinazolinamine Inhibitors against EGFR

Compound IDHalogen SubstitutionTargetIC50 (nM)Reference
Gefitinib3-chloro-4-fluoroanilineEGFR17.1[8]
Erlotinib3-ethynylanilineEGFR33.25[8]
Lapatinib3-chloro-4-((3-fluorobenzyl)oxy)anilineEGFR/HER210.8/9.8[1]
Compound 12,4-dichloroaniline on quinazoline C4EGFR0.37[1]
Compound 23,4-dichloroaniline on quinazoline C4EGFR12.93[1]
Compound 33-bromo-1H-indol-5-amine on quinazoline C4EGFR<1[1]
Compound 43-chloro-4-fluoroaniline on quinazoline C4EGFR (T790M)72.8[9]

Table 2: Comparative IC50 Values of Halogenated Quinazolinamine Inhibitors against VEGFR-2

Compound IDHalogen SubstitutionTargetIC50 (nM)Reference
Vandetanib4-bromo-2-fluoroanilineVEGFR-240[10]
Compound 52,4-dichloroaniline on quinazoline C4VEGFR-2560[2]
Compound 63-chloro-4-fluoroaniline on quinazoline C4VEGFR-252.3[9]
Compound 74-chloro-2-fluoroaniline at C7-oxyVEGFR-22[11]
Compound 8Quinazoline-indazole hybridVEGFR-25.4[11]

Table 3: Comparative IC50 Values of Halogenated Quinazolinamine Inhibitors against Src Family Kinases

Compound IDHalogen SubstitutionTargetIC50 (nM)Reference
Dasatinib (BMS-354825)Thiazole-basedSrc<1[12]
SKI-606 (Bosutinib)4-anilino-3-quinolinecarbonitrileSrc1.2[12]
Compound 94-aminobenzodioxole quinazolinec-SrcPotent[12]

Structure-Activity Relationship (SAR) Insights

The data presented above reveals several key SAR trends for halogenated quinazolinamine kinase inhibitors:

  • Position of Halogenation: The position of the halogen substituent is critical. For instance, a 2,4-disubstitution with heavy halogens on the aniline moiety tends to increase activity against VEGFR-2, while a 3,4-substitution often enhances EGFR inhibition.[1]

  • Type of Halogen: The nature of the halogen atom (F, Cl, Br, I) influences activity, likely due to differences in electronegativity, size, and ability to form halogen bonds. For example, bromine substitution has been shown to correlate with high potency in some EGFR inhibitors.[7]

  • Dual Inhibition: Certain substitution patterns can lead to dual inhibition of multiple kinases, such as EGFR and VEGFR.[3][13] This can be a desirable attribute for anticancer drugs, as it can target multiple signaling pathways involved in tumor growth and angiogenesis.

  • Overcoming Resistance: Specific modifications, including halogenation patterns, are being explored to develop inhibitors effective against mutant forms of kinases that confer resistance to first-generation drugs, such as the T790M mutation in EGFR.[9][14]

Key Signaling Pathways Targeted by Halogenated Quinazolinamines

To understand the impact of these inhibitors, it is essential to visualize the signaling pathways they disrupt.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Dimerization & Autophosphorylation PI3K PI3K EGFR->PI3K Dimerization & Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ligand EGF Ligand Ligand->EGFR Inhibitor Halogenated Quinazolinamine Inhibitor Inhibitor->EGFR Inhibition VEGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_end_result Cellular Response VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Dimerization & Autophosphorylation PI3K_V PI3K VEGFR2->PI3K_V Dimerization & Autophosphorylation PKC PKC PLCg->PKC RAF_V RAF PKC->RAF_V RAS_V RAS MEK_V MEK RAF_V->MEK_V ERK_V ERK MEK_V->ERK_V Angiogenesis Angiogenesis, Vascular Permeability ERK_V->Angiogenesis AKT_V AKT PI3K_V->AKT_V AKT_V->Angiogenesis Ligand VEGF Ligand Ligand->VEGFR2 Inhibitor Halogenated Quinazolinamine Inhibitor Inhibitor->VEGFR2 Inhibition

Caption: Simplified VEGFR-2 signaling pathway and its inhibition.

Experimental Protocols for Inhibitor Evaluation

The comparative data presented in this guide is generated through a series of well-established experimental protocols. Here, we outline the methodologies for key assays.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Workflow Diagram:

Kinase_Assay_Workflow A Prepare Kinase Reaction (Kinase, Buffer, Substrate) B Add Halogenated Quinazolinamine Inhibitor (Varying Concentrations) A->B C Initiate Reaction (Add ATP) B->C D Incubate at 30°C C->D E Stop Reaction & Detect (e.g., ADP-Glo™) D->E F Measure Signal (Luminescence) E->F G Calculate IC50 F->G

Caption: General workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Dilute the target kinase (e.g., EGFR, VEGFR-2) to a working concentration in the kinase buffer.

    • Prepare a solution of the kinase-specific substrate peptide.

    • Prepare a stock solution of ATP in water.

    • Serially dilute the halogenated quinazolinamine inhibitor in DMSO to create a range of concentrations.

  • Assay Plate Setup:

    • In a 96-well or 384-well plate, add the diluted inhibitor to the appropriate wells. Include a "no inhibitor" (vehicle) control and a "no enzyme" control.

    • Add the diluted kinase to all wells except the "no enzyme" control.

    • Add the substrate solution to all wells.

  • Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Signal Detection:

    • Stop the reaction and detect the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay (Promega). This involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which then drives a luciferase reaction.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background signal (from the "no enzyme" control) from all other readings.

    • Normalize the data to the "no inhibitor" control (representing 100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of the inhibitors on the metabolic activity of cancer cell lines, which is an indicator of cell viability and proliferation.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture cancer cells (e.g., A549 for EGFR, HUVEC for VEGFR) in appropriate media.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight. [12]

  • Compound Treatment:

    • Treat the cells with various concentrations of the halogenated quinazolinamine inhibitor. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. [1][12]Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals. [4]

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the inhibitor concentration to determine the IC50 value.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of the inhibitors in a living organism.

Step-by-Step Protocol:

  • Cell Implantation:

    • Harvest cancer cells from culture and resuspend them in a suitable medium, sometimes mixed with Matrigel to support tumor formation. [15] * Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice). [16][17]

  • Tumor Growth and Treatment:

    • Monitor the mice for tumor growth. Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer the halogenated quinazolinamine inhibitor (e.g., orally or via intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Efficacy Evaluation:

    • Measure tumor volume and mouse body weight regularly throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis:

    • Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the in vivo efficacy of the inhibitor.

Conclusion and Future Directions

Halogenated quinazolinamines represent a highly versatile and potent class of kinase inhibitors. The strategic placement of halogen atoms on the quinazoline or anilino ring provides a powerful tool for fine-tuning their inhibitory profile, enhancing potency, and achieving selectivity against a range of oncogenic kinases. The comparative analysis of IC50 values, coupled with a deep understanding of the underlying structure-activity relationships, is crucial for the rational design of next-generation inhibitors.

The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of these compounds, from initial in vitro kinase screening to in vivo efficacy studies. As our understanding of the complex signaling networks that drive cancer progression continues to evolve, the development of precisely targeted, and potentially multi-targeted, halogenated quinazolinamine inhibitors will undoubtedly remain at the forefront of anticancer drug discovery. Future research will likely focus on developing inhibitors that can overcome acquired resistance, exhibit favorable pharmacokinetic properties, and demonstrate efficacy in a wider range of cancer types.

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). Pharmaceuticals (Basel). [Link]

  • 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. (2016). Anticancer Agents Med Chem. [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). [Source not yet formally published].
  • Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src. (2004). J Med Chem. [Link]

  • Design, Synthesis, Biological Evaluation and Docking Study of Novel Quinazoline Derivatives As EGFR-TK Inhibitors. (2021). Future Med Chem. [Link]

  • Binding Mode of the 4-Anilinoquinazoline Class of Protein Kinase Inhibitor: X-ray Crystallographic Studies of 4-Anilinoquinazolines Bound to Cyclin-Dependent Kinase 2 and p38 Kinase. (2000). J Med Chem. [Link]

  • Clinically approved quinazoline scaffolds as EGFR inhibitors. (2023). [Source not formally published, available on ResearchGate]. [Link]

  • Novel 4-Anilinoquinazolines with C-7 Basic Side Chains: Design and Structure Activity Relationship of a Series of Potent, Orally Active, VEGF Receptor Tyrosine Kinase Inhibitors. (2002). J Med Chem. [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). Molecules. [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). PubMed Central. [Link]

  • Quinazoline-Based Dual Inhibitors of EGFR And VEGFR as Potential Antiproliferative Agents - A Review. (2024). [Source not yet formally published].
  • Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. (2023). Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Binding Mode of the 4-Anilinoquinazoline Class of Protein Kinase Inhibitor: X-ray Crystallographic Studies of 4-Anilinoquinazolines Bound to Cyclin-Dependent Kinase 2 and p38 Kinase. (2000). Journal of Medicinal Chemistry. [Link]

  • Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. (2016). Oncotarget. [Link]

  • novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. (2022). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. (2023). RSC Med Chem. [Link]

  • Quinazoline derivatives as anticancer drugs: a patent review (2011 – present). (2015). Expert Opinion on Therapeutic Patents. [Link]

  • Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. (2024). International Journal of Molecular Sciences. [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (2017). RSC Advances. [Link]

  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents. (2024). Pharmaceuticals. [Link]

  • exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. (2023). [Source not formally published, available on ResearchGate]. [Link]

  • Identification of a novel Src inhibitor K882 derived from quinazoline-based stilbenes with anti-NSCLC effect. (2023). Fitoterapia. [Link]

  • Structure-activity Relationships of Quinazoline Derivatives: Dual-Acting Compounds With Inhibitory Activities Toward Both TNF-alpha Production and T Cell Proliferation. (2001). Bioorg Med Chem Lett. [Link]

  • Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. (2023). Biomolecules. [Link]

  • Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. (2024). ACS Omega. [Link]

  • Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. (2023). National Institutes of Health. [Link]

  • Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). (2023). PubMed. [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Molecules. [Link]

  • Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. (2022). Bio-Techne. [Link]

  • (PDF) Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. (2023). ResearchGate. [Link]

  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022). Scientific Reports. [Link]

  • Structure-activity relationships of 6-fluoroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. (2003). Bioorg Med Chem. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. (2022). Molecules. [Link]

  • Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. (2009). Bioorg Med Chem. [Link]

Sources

A Senior Application Scientist's Guide to 7-Bromo-5-fluoroquinazolin-2-amine: A Versatile Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of medicinal chemistry, the quinazoline scaffold stands as a "privileged structure," forming the backbone of numerous therapeutic agents, particularly in oncology.[1] The strategic functionalization of this heterocyclic system allows for the fine-tuning of pharmacological activity. This guide provides an in-depth validation of 7-Bromo-5-fluoroquinazolin-2-amine as a key synthetic intermediate, offering a comparative analysis against structurally similar alternatives. Our focus is to equip researchers, scientists, and drug development professionals with the technical insights necessary to make informed decisions in their synthetic strategies.

The Strategic Importance of this compound

This compound (CAS No. 1379341-83-9) is a di-substituted quinazoline derivative that offers multiple avenues for molecular elaboration.[2] The presence of a bromine atom at the 7-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, which are foundational in modern drug synthesis.[3][4] The fluorine atom at the 5-position can enhance metabolic stability and binding affinity of the final compound through favorable electrostatic interactions.[5] The 2-amino group serves as a crucial pharmacophore or a point for further derivatization.

This unique combination of functionalities makes this compound a highly valuable building block in the synthesis of targeted therapies, especially kinase inhibitors.[2]

Synthetic Accessibility: A Proposed Protocol

While a specific, detailed synthesis of this compound is not extensively documented in readily available literature, a plausible and efficient synthetic route can be extrapolated from established quinazoline synthesis methodologies. A common and effective approach involves the cyclization of a suitably substituted 2-aminobenzonitrile precursor.

Proposed Synthesis of this compound

G cluster_0 Synthetic Workflow 2-Amino-3-bromo-5-fluorobenzonitrile 2-Amino-3-bromo-5-fluorobenzonitrile Cyclization Cyclization 2-Amino-3-bromo-5-fluorobenzonitrile->Cyclization Starting Material Guanidine Guanidine Guanidine->Cyclization Reagent This compound This compound Cyclization->this compound Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol:

  • Reaction Setup: To a solution of 2-amino-3-bromo-5-fluorobenzonitrile in a suitable high-boiling solvent such as n-butanol or DMF, add guanidine hydrochloride and a non-nucleophilic base (e.g., DBU or potassium carbonate).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 120-150 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Solvent: High-boiling polar aprotic solvents are chosen to ensure the dissolution of reactants and to provide the necessary thermal energy for the cyclization to proceed at a reasonable rate.

  • Base: A base is required to neutralize the hydrochloride salt of guanidine and to facilitate the cyclization reaction. A non-nucleophilic base is preferred to avoid unwanted side reactions.

  • Purification: The choice between recrystallization and chromatography depends on the purity of the crude product and the nature of the impurities. Recrystallization is often a more scalable and cost-effective method for purification.

Comparative Analysis of Synthetic Intermediates

The selection of a synthetic intermediate is a critical decision in a drug discovery program, impacting the efficiency, cost, and versatility of the overall synthetic route. Below is a comparative analysis of this compound and its commercially available structural analogs.

IntermediateCAS NumberMolecular WeightKey Differentiating FeaturesPotential AdvantagesPotential Disadvantages
This compound 1379341-83-9242.055-Fluoro substitutionEnhanced metabolic stability and binding affinity of derivatives.Potentially more complex synthesis of the starting benzonitrile.
7-Bromo-6-fluoro-quinazoline-2,5-diamine2940950-56-9257.06Additional 5-amino and 6-fluoro groupsMultiple points for diversification; altered electronics.Increased complexity; potential for competing side reactions.
7-Bromo-4-fluoroquinazolin-2-amine133055444-64-5242.054-Fluoro substitutionMay influence reactivity at the 2- and 4-positions differently.The 4-fluoro group can be a leaving group in nucleophilic aromatic substitution.
7-Bromo-6-chloroquinazolin-2-amine2386824-60-6258.506-Chloro substitutionDifferent electronic and steric profile compared to fluorine.Chlorine is less electronegative than fluorine, potentially altering biological interactions.
7-Bromo-5-methylquinazolin-2-amine2138084-01-0238.095-Methyl substitutionMethyl group can fill hydrophobic pockets in target proteins.Potential for metabolic oxidation of the methyl group.

Performance in Key Synthetic Transformations: A Comparative Overview

The utility of these intermediates is primarily defined by their performance in subsequent functionalization reactions. Palladium-catalyzed cross-coupling reactions are paramount in this context.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds.[6] The reactivity of the 7-bromo substituent is generally high, allowing for coupling with a wide range of boronic acids and esters. The electronic nature of the other substituents on the quinazoline ring can influence the reaction rate and yield. For instance, the electron-withdrawing fluorine atom in this compound is expected to enhance the electrophilicity of the C-Br bond, potentially leading to faster reaction times compared to the methyl-substituted analog.

Buchwald-Hartwig Amination: This reaction is crucial for the introduction of nitrogen-based functionalities.[4] The general principles of reactivity are similar to the Suzuki coupling, with the palladium catalyst facilitating the formation of a C-N bond. The choice of ligand for the palladium catalyst is critical and often needs to be optimized for specific substrates.

Illustrative Reaction Scheme: Suzuki-Miyaura Coupling

G cluster_1 Suzuki-Miyaura Coupling This compound This compound Pd Catalyst, Base Pd Catalyst, Base This compound->Pd Catalyst, Base Arylboronic Acid Arylboronic Acid Arylboronic Acid->Pd Catalyst, Base 7-Aryl-5-fluoroquinazolin-2-amine 7-Aryl-5-fluoroquinazolin-2-amine Pd Catalyst, Base->7-Aryl-5-fluoroquinazolin-2-amine

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Expected Performance and Causality:

While direct comparative data for these specific intermediates is sparse in the literature, we can infer their relative performance based on established principles of organic chemistry.

  • Reactivity: The order of reactivity for the C-X bond in palladium-catalyzed cross-coupling is generally I > Br > Cl. Therefore, the 7-bromo substituent on all the compared intermediates provides a good balance of reactivity and stability.

  • Electronic Effects: Electron-withdrawing groups (like fluorine and chlorine) on the quinazoline ring can increase the rate of oxidative addition of the palladium catalyst to the C-Br bond, a key step in the catalytic cycle. Conversely, electron-donating groups (like the methyl group) may slightly decrease the reaction rate.

  • Steric Hindrance: The position of the substituents can influence the accessibility of the C-Br bond to the bulky palladium catalyst. However, in the case of the compared intermediates, the substituents are not in immediate proximity to the 7-position, so significant steric hindrance is not anticipated.

Conclusion and Future Outlook

This compound is a strategically designed synthetic intermediate with high potential for the efficient construction of complex molecules for drug discovery. Its unique substitution pattern offers a blend of reactivity for further functionalization and desirable physicochemical properties that can be imparted to the final drug candidate.

The comparative analysis with its structural analogs highlights the subtle yet important differences that can be exploited by medicinal chemists to fine-tune their synthetic strategies and optimize the properties of their target compounds. While direct, head-to-head comparative studies are needed to definitively quantify the performance of these intermediates, the principles outlined in this guide provide a solid foundation for their rational application in research and development. The continued exploration of such versatile building blocks will undoubtedly fuel the discovery of the next generation of targeted therapeutics.

References

  • Al-Suwaidan, I. A., et al. (2018). Quinazoline derivatives as a promising scaffold for the development of anticancer agents: A review. Journal of Advanced Research, 10, 13-26.
  • MySkinRecipes. (n.d.). 7-Bromo-5-fluoro-2-quinazolinamine. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromo-6-fluoro-quinazoline-2,5-diamine. Retrieved from [Link]

  • Dandepally, S. R., & Williams, A. L. (2014).
  • PubChem. (n.d.). 7-Bromo-4-fluoroquinazolin-2-amine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Srivastava, S. K., et al. (2009). Synthesis of quinazolines as tyrosine kinase inhibitors. Anti-cancer agents in medicinal chemistry, 9(3), 246–275.
  • Shi, Y., et al. (2022). Development of a series of quinazoline-2,5-diamine derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. ChemRxiv.
  • G. S. Singh, & M. Singh. (2019). Recent Advances in the Chemistry and Biology of Quinazolines. Mini-Reviews in Medicinal Chemistry, 19(15), 1236-1253.
  • PubChem. (n.d.). 7-Bromo-4-morpholinoquinazolin-2-amine. Retrieved from [Link]

  • PubChem. (n.d.). 7-bromo-2-ethyl-N-phenylquinazolin-4-amine. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromoquinazolin-4-amine. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromo-2-chloro-6,8-difluoroquinazolin-4-amine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2021). 2-(3-Bromophenyl)
  • Singh, G. S., & Singh, M. (2019). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives.
  • ACS Publications. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters, 21(9), 3337-3341.
  • ACS Publications. (2012). Cooperative Catalysis with Metal and Secondary Amine: Synthesis of 2-Substituted Quinolines via Addition/Cycloisomerization Cascade. The Journal of Organic Chemistry, 77(17), 7247-7256.
  • Royal Society of Chemistry. (2022). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 12(41), 26963-26967.
  • MDPI. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 26(19), 5945.
  • PubMed. (2008). Design and synthesis of 2-amino-pyrazolopyridines as Polo-like kinase 1 inhibitors. Bioorganic & medicinal chemistry letters, 18(20), 5648–5652.
  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14(1), 105.
  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]

  • ResearchGate. (2024). Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. Retrieved from [Link]

  • Medires. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Clinical Case Reports and Trials, 2(2).
  • ResearchGate. (2022). Development of a series of quinazoline-2,5-diamine derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. Retrieved from [Link]

  • ResearchGate. (2019). Quinazoline‐Assisted ortho‐Halogenation with N‐Halosuccinimides through Pd(II)‐Catalyzed C(sp)−H Activation. Retrieved from [Link]

  • NIH. (2022). Employment of a C(sp3)-based nucleophile for photoinduced palladium-catalysed cross-coupling. Retrieved from [Link]

  • NIH. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • Google Patents. (n.d.). CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone.

Sources

A Comparative Guide to Cross-Reactivity Profiling of Quinazoline-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quinazoline scaffold represents a cornerstone in the design of targeted therapies, particularly protein kinase inhibitors.[1] While their on-target efficacy is well-documented, a comprehensive understanding of their cross-reactivity, or off-target interactions, is paramount for developing safer and more effective therapeutics.[2][3] Unintended interactions can lead to adverse effects or even reveal novel therapeutic opportunities.[4][5]

This guide provides an in-depth comparison of key experimental methodologies for profiling the cross-reactivity of quinazoline-based inhibitors. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you in selecting the most appropriate strategy for your research.

The Imperative of Selectivity Profiling

The human kinome consists of over 500 protein kinases, many of which share structural homology within their ATP-binding pockets.[6] Quinazoline-based inhibitors primarily function as ATP-competitive inhibitors, making them susceptible to binding multiple kinases.[7] This promiscuity can lead to a range of off-target effects. For instance, an inhibitor designed to target the Epidermal Growth Factor Receptor (EGFR) might also interact with other kinases, leading to unforeseen cellular responses.[4] Therefore, rigorous selectivity profiling is a critical component of the drug discovery and development pipeline.

Comparative Analysis of Profiling Methodologies

Several robust techniques are available for assessing inhibitor selectivity. Here, we compare three widely adopted approaches: Kinome Scanning, Cellular Thermal Shift Assay (CETSA), and Multiplexed Inhibitor Bead Mass Spectrometry (MIB-MS). Each method offers unique advantages and insights into an inhibitor's interaction profile.

Methodology Principle Primary Output Advantages Limitations
Kinome Scanning In vitro competition binding assay between a test inhibitor and a broad-spectrum ligand for a large panel of purified kinases.[8][9]Dissociation constants (Kd) or percentage of inhibition for hundreds of kinases.[7][10]High-throughput, quantitative, and provides a broad overview of the kinome.[11]Performed in a cell-free system, which may not fully recapitulate the cellular environment; does not account for cell permeability or intracellular ATP concentrations.[8]
Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of a target protein upon ligand binding in a cellular context.[3][12]A shift in the melting temperature (Tagg) of a protein, indicating target engagement.[12]Performed in intact cells or tissues, providing evidence of target engagement in a physiological setting; label-free.[3][13]Lower throughput than kinome scanning; requires specific antibodies for each target in the traditional Western blot format.[12]
Multiplexed Inhibitor Bead Mass Spectrometry (MIB-MS) Uses a mixture of broad-spectrum kinase inhibitors immobilized on beads to capture a significant portion of the cellular kinome, which is then identified and quantified by mass spectrometry.[14][15]Relative quantification of kinases that bind to the inhibitor beads, providing a snapshot of the expressed and active kinome.[15]Enriches for low-abundance kinases; provides a broad profile of the cellular kinome that can be interrogated.[14][16]Indirectly measures inhibitor selectivity through competition experiments; can be technically complex.

Quantitative Cross-Reactivity Data for Select Quinazoline-Based Inhibitors

The following table presents a selection of publicly available cross-reactivity data for several well-known quinazoline-based inhibitors. This data, primarily derived from kinome scanning assays, illustrates the varying selectivity profiles within this class of compounds. Lower Kd or IC50 values indicate higher binding affinity or inhibitory potency, respectively.

Inhibitor Primary Target(s) Selected Off-Targets (Kd or IC50 in nM) Reference(s)
Gefitinib EGFRRICK (50 nM), GAK (90 nM)[17]
Erlotinib EGFRHigh baseline expression of p-MAPK, p-Akt, and p-STAT can correlate with resistance, suggesting potential off-target pathway involvement.[18]
Lapatinib EGFR, HER2JNK/c-Jun signaling axis activation (independent of EGFR/HER2), SRC family kinases[4][19]
Vandetanib VEGFR2, EGFR, RETBroad kinome profile with multiple off-targets.[10][20]
Pazopanib VEGFRs, PDGFRs, KITMulti-targeted with a range of off-target effects leading to side effects like liver toxicity.[21][22]
Sorafenib Raf kinases, VEGFRs, PDGFR-βKIT, FLT3, RET[23][24][25]
Sunitinib VEGFRs, PDGFRs, KITAMPK, RSK1[26]

Note: This table is a curated selection and not an exhaustive list of all known off-targets. The specific values can vary depending on the assay conditions.

Experimental Protocols

Kinome Scanning (Competition Binding Assay)

This protocol is based on the principles of the KINOMEscan® assay.[8][11]

Workflow Diagram:

G cluster_0 Assay Preparation cluster_1 Competition & Capture cluster_2 Quantification A Kinase-tagged Phage D Incubate A, B, and C A->D B Test Inhibitor B->D C Immobilized Ligand on Beads C->D E Kinase binds to beads (uninhibited) or remains in solution (inhibited) D->E F Wash to remove unbound components E->F G Elute bound phage F->G H Quantify phage DNA via qPCR G->H I Calculate % inhibition or Kd H->I

Caption: Workflow for a competition-based kinome scanning assay.

Step-by-Step Methodology:

  • Assay Components:

    • A panel of human kinases, each tagged with a unique DNA sequence (phage).

    • The quinazoline-based inhibitor to be tested, serially diluted.

    • A broad-spectrum kinase inhibitor immobilized on a solid support (e.g., beads).

  • Competition Reaction:

    • In the wells of a microtiter plate, combine the kinase-tagged phage, the test inhibitor at various concentrations, and the immobilized ligand.

    • Incubate the mixture to allow for competitive binding to the kinase's ATP pocket.

  • Washing and Elution:

    • Wash the beads to remove any unbound kinase-phage complexes and the test inhibitor.

    • Elute the kinase-phage complexes that remain bound to the immobilized ligand.

  • Quantification:

    • Quantify the amount of eluted phage for each kinase using quantitative PCR (qPCR) with primers specific to the unique DNA tag.

  • Data Analysis:

    • The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test inhibitor for that kinase.

    • Calculate the percentage of inhibition relative to a vehicle control (e.g., DMSO).

    • For more detailed analysis, perform a dose-response curve to determine the dissociation constant (Kd) for each kinase-inhibitor interaction.[10]

Cellular Thermal Shift Assay (CETSA)

This protocol provides a general framework for performing a CETSA experiment with Western blot detection.[3][12]

Workflow Diagram:

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Analysis A Culture cells to desired confluency B Treat cells with test inhibitor or vehicle control A->B C Aliquot cell suspensions B->C D Heat aliquots to a range of temperatures C->D E Cool samples D->E F Lyse cells E->F G Separate soluble and aggregated proteins by centrifugation F->G H Analyze soluble fraction by SDS-PAGE and Western blot G->H I Quantify band intensity to generate melting curve H->I

Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture the cell line of interest to approximately 80-90% confluency.

    • Treat the cells with the quinazoline-based inhibitor at the desired concentration or with a vehicle control (e.g., DMSO) for a specified duration.

  • Heat Treatment:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling to room temperature.[27]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or with a lysis buffer.[28]

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).[28]

  • Protein Detection:

    • Collect the supernatant (soluble fraction) and determine the protein concentration.

    • Analyze the soluble proteins by SDS-PAGE and Western blotting using a primary antibody specific to the target protein of interest.[28]

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the percentage of soluble protein as a function of temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.[3]

Multiplexed Inhibitor Bead Mass Spectrometry (MIB-MS)

This protocol outlines the key steps in a MIB-MS experiment.[14][15]

Workflow Diagram:

G cluster_0 Kinome Capture cluster_1 Sample Preparation for MS cluster_2 Mass Spectrometry & Data Analysis A Prepare cell lysate B Incubate lysate with MIBs (beads with immobilized broad-spectrum kinase inhibitors) A->B C Wash beads to remove non-specifically bound proteins B->C D Elute captured kinases from beads C->D E Digest eluted proteins into peptides (e.g., with trypsin) D->E F Label peptides with isobaric tags (e.g., iTRAQ) for quantitative comparison (optional) E->F G Analyze peptides by LC-MS/MS F->G H Identify and quantify kinases using a protein database G->H I Compare kinase profiles between different conditions (e.g., with and without test inhibitor competition) H->I

Caption: Workflow for Multiplexed Inhibitor Bead Mass Spectrometry (MIB-MS).

Step-by-Step Methodology:

  • Preparation of MIBs:

    • Couple a cocktail of broad-spectrum kinase inhibitors to sepharose beads.

  • Cell Lysis and Kinome Enrichment:

    • Prepare a native cell lysate from the cells or tissue of interest.

    • Incubate the lysate with the MIBs to capture a large fraction of the expressed kinome.

    • For competitive profiling, pre-incubate the lysate with the quinazoline-based inhibitor before adding the MIBs.

  • Washing and Elution:

    • Thoroughly wash the beads to remove non-specifically bound proteins.

    • Elute the bound kinases from the beads.

  • Protein Digestion and Mass Spectrometry:

    • Digest the eluted kinases into peptides using trypsin.

    • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[29]

  • Data Analysis:

    • Identify the captured kinases by matching the MS/MS spectra against a protein sequence database.

    • Quantify the relative abundance of each kinase. In a competitive experiment, a decrease in the amount of a specific kinase captured in the presence of the test inhibitor suggests that the inhibitor binds to that kinase.

Conclusion and Future Perspectives

The selection of a cross-reactivity profiling method depends on the specific research question, the available resources, and the stage of drug development. Kinome scanning provides a broad, initial screen of potential off-targets, while CETSA offers invaluable confirmation of target engagement within a cellular context. MIB-MS presents a powerful tool for an unbiased view of the expressed and inhibitor-bound kinome.

As our understanding of the complex signaling networks within cells deepens, the importance of comprehensive cross-reactivity profiling will only grow. The methodologies outlined in this guide provide a robust framework for characterizing the selectivity of quinazoline-based inhibitors, ultimately contributing to the development of safer and more effective targeted therapies.

References

  • Off-target lapatinib activity sensitizes colon cancer cells through TRAIL death receptor up-regulation. (2011). PubMed. [Link]

  • Vandetanib KINOMEscan. (n.d.). LINCS Data Portal. [Link]

  • New Insights into Molecular Mechanisms of Sunitinib-Associated Side Effects. (2011). Journal of the American College of Cardiology. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]

  • Abstract 3010: Proteomic analysis of off-target toxicities following treatment with the tyrosine kinase inhibitor sunitinib. (2016). Cancer Research. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. [Link]

  • Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. (2013). AACR Journals. [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. (2014). SciSpace. [Link]

  • Panels of Markers for Erlotinib and Gefitinib Sensitivity Found in NSCLC Cell Lines. (n.d.). Oncology NEWS International. [Link]

  • Treatment-related adverse effects with pazopanib, sorafenib and sunitinib in patients with advanced soft tissue sarcoma: a pooled analysis. (n.d.). PMC. [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. (n.d.). Bioinformatics. [Link]

  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents. (2024). PMC. [Link]

  • Sunitinib-induced cardiotoxicity is mediated by off-target inhibition of AMP-activated protein kinase. (n.d.). PubMed. [Link]

  • Pazopanib (Votrient). (n.d.). Cancer Research UK. [Link]

  • QL-XII-47 KINOMEscan (LDG-1397: LDS-1505). (n.d.). LINCS Data Portal. [Link]

  • Kinase Selectivity Panels. (n.d.). Reaction Biology. [Link]

  • CETSA and thermal proteome profiling strategies for target identification and drug discovery of natural products. (2023). PubMed. [Link]

  • Sunitinib‐Induced Cardiotoxicity Is Mediated by Off‐Target Inhibition of AMP‐Activated Protein Kinase. (n.d.). PubMed Central. [Link]

  • CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. (2020). YouTube. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central. [Link]

  • Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. (n.d.). PMC. [Link]

  • Cellular Targets of Gefitinib. (n.d.). AACR Journals. [Link]

  • Temporal Profiling of Lapatinib-suppressed Phosphorylation Signals in EGFR/HER2 Pathways. (n.d.). PMC. [Link]

  • Transcriptome Profiling of Acquired Gefitinib Resistant Lung Cancer Cells Reveals Dramatically Changed Transcription Programs and New Treatment Targets. (2020). PMC. [Link]

  • Sorafenib Inhibits Many Kinase Mutations Associated with Drug-Resistant Gastrointestinal Stromal Tumors. (n.d.). PMC. [Link]

  • Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer. (n.d.). PMC. [Link]

  • KINOMEscan® Kinase Profiling Platform. (n.d.). DiscoverX. [Link]

  • Kinase affinity profiles of sorafenib and regorafenib. (n.d.). ResearchGate. [Link]

  • KINOMEscan Technology. (n.d.). Eurofins Discovery. [Link]

  • Pazopanib Poses Less Potential for Side Effects in RCC. (n.d.). Targeted Oncology. [Link]

  • Fishing for Kinases with Multiplex Inhibitor Bead Assays. (2025). Bitesize Bio. [Link]

  • Reduced erlotinib sensitivity of EGFR mutant non-small cell lung cancer following cisplatin exposure. (n.d.). NIH. [Link]

  • A remarkable response to pazopanib, despite recurrent liver toxicity, in a patient with a high grade endometrial stromal sarcoma, a case report. (2018). NIH. [Link]

  • Identification of cellular gefitinib targets. A, chemical structures of... (n.d.). ResearchGate. [Link]

  • Proteomic Signature Corresponding to the Response to Gefitinib (Iressa, ZD1839), an Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor in Lung Adenocarcinoma. (2007). Clinical Cancer Research. [Link]

  • Lapatinib for Advanced or Metastatic Breast Cancer. (n.d.). PMC. [Link]

  • DiscoverX KINOMEscan® Kinase Assay Screening. (n.d.). Drug Target Review. [Link]

  • Vandetanib, a novel multitargeted kinase inhibitor, in cancer therapy. (n.d.). PubMed. [Link]

  • Application of Multiplexed Kinase Inhibitor Beads to Study Kinome Adaptations in Drug-Resistant Leukemia. (2013). PMC. [Link]

  • Genomic Correlate of Exceptional Erlotinib Response in Head and Neck Squamous Cell Carcinoma. (n.d.). NIH. [Link]

  • Application of MIB/MS to analyze the kinomes of drug-sensitive and... (n.d.). ResearchGate. [Link]

  • Kinome Profiling of Primary Endometrial Tumors Using Multiplexed Inhibitor Beads and Mass Spectrometry Identifies SRPK1 As Candidate Therapeutic Target. (2020). bioRxiv. [Link]

  • Assessment of multiplexed kinase inhibitor beads (MIBs) for... (n.d.). ResearchGate. [Link]

  • Erlotinib in the treatment of advanced non-small cell lung cancer: an update for clinicians. (n.d.). Therapeutic Advances in Medical Oncology. [Link]

  • Evaluating vandetanib in the treatment of medullary thyroid cancer: patient-reported outcomes. (n.d.). PMC. [Link]

  • KINOMEscan data. (2018). HMS LINCS Project. [Link]

Sources

A Senior Application Scientist's Guide to Quinazoline Synthesis: A Head-to-Head Comparison of Key Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quinazoline scaffold is a privileged structure, forming the backbone of numerous therapeutic agents and biologically active compounds.[1] The efficient construction of this bicyclic heterocycle is, therefore, a critical aspect of synthetic chemistry. This guide provides an in-depth, head-to-head comparison of the most significant methods for quinazoline synthesis, moving beyond a simple listing of protocols to offer insights into the causality behind experimental choices and a critical evaluation of their respective strengths and limitations.

Introduction to the Quinazoline Core

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a cornerstone in medicinal chemistry. Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2] The first synthesis of a quinazoline derivative was reported by Griess in 1869, and since then, a multitude of synthetic strategies have been developed.[3] This guide will focus on a comparative analysis of four key methodologies: the classical Niementowski and Friedländer syntheses, the less common Bischler synthesis, and the more contemporary palladium-catalyzed and microwave-assisted approaches.

Classical Approaches: Building the Foundation

The traditional methods for quinazoline synthesis have been the bedrock for the development of more modern techniques. Understanding their mechanisms and limitations is crucial for appreciating the advancements in the field.

The Niementowski Synthesis

First described in 1895, the Niementowski reaction is a thermal condensation of an anthranilic acid with an amide to produce a 4(3H)-quinazolinone.[3][4] This method has been a workhorse for the synthesis of this particular class of quinazolines.

Mechanism: The reaction is believed to proceed through the initial formation of an N-acylanthranilic acid intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final quinazolinone product.

Diagram of the Niementowski Reaction Mechanism:

Niementowski Anthranilic_Acid Anthranilic Acid Intermediate N-Acylanthranilic Acid Intermediate Anthranilic_Acid->Intermediate + Amide - H₂O Amide Amide Quinazolinone 4(3H)-Quinazolinone Intermediate->Quinazolinone Cyclization - H₂O

Caption: Mechanism of the Niementowski Synthesis.

Critical Analysis: The primary advantage of the Niementowski synthesis lies in its simplicity and the ready availability of starting materials. However, the classical approach often requires harsh reaction conditions, including high temperatures (typically 130-200°C) and long reaction times, which can limit its applicability for sensitive substrates and lead to lower yields.[5]

The Friedländer Annulation

The Friedländer synthesis, traditionally used for quinoline synthesis, can be adapted for the preparation of quinazolines.[6] This method involves the condensation of a 2-aminobenzonitrile or a related derivative with a compound containing a reactive methylene group, such as a ketone or an ester.[7][8]

Mechanism: The reaction is typically catalyzed by either an acid or a base. The mechanism involves an initial aldol-type condensation or Schiff base formation, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic quinazoline ring.[6]

Diagram of the Friedländer Annulation Mechanism:

Friedlander Aminobenzonitrile 2-Aminobenzonitrile Intermediate Adduct/ Schiff Base Aminobenzonitrile->Intermediate + Ketone Ketone Ketone Quinazoline Quinazoline Intermediate->Quinazoline Cyclization - H₂O

Caption: Mechanism of the Friedländer Annulation.

Critical Analysis: A key advantage of the Friedländer synthesis is its versatility in introducing a variety of substituents onto the quinazoline core, depending on the choice of the ketone or other methylene-containing reactant. However, like the classical Niementowski reaction, it can suffer from harsh reaction conditions and sometimes gives low yields. A significant limitation is the availability of suitably substituted 2-aminobenzaldehyde or 2-aminobenzonitrile precursors.[8]

The Bischler Synthesis

The Bischler synthesis is a less common but still relevant method for preparing quinazolines, particularly 2,4-disubstituted derivatives. It typically involves the cyclization of an N-acyl-2-aminobenzophenone or a similar intermediate.

Mechanism: The reaction is generally acid-catalyzed and proceeds through the intramolecular cyclization of the N-acylated aminobenzophenone. The mechanism involves the protonation of the amide carbonyl, followed by nucleophilic attack from the aromatic ring and subsequent dehydration.

Critical Analysis: The Bischler synthesis offers a route to quinazolines with substitution patterns that may be difficult to obtain through other methods. However, the classical conditions often require strong acids and high temperatures, which can lead to side reactions and limit the substrate scope. Modern modifications have sought to address these limitations through the use of milder catalysts.[9]

Modern Synthetic Strategies: Enhancing Efficiency and Scope

Contemporary approaches to quinazoline synthesis have focused on overcoming the limitations of the classical methods, emphasizing milder reaction conditions, shorter reaction times, higher yields, and broader substrate compatibility.

Palladium-Catalyzed Synthesis

Transition-metal catalysis, particularly with palladium, has revolutionized the synthesis of heterocyclic compounds, including quinazolines.[10] These methods often involve cross-coupling reactions to form key C-N or C-C bonds in the quinazoline ring system. A common strategy is the palladium-catalyzed cyclization of 2-aminobenzamides with aldehydes.[11]

Mechanism: The catalytic cycle typically involves oxidative addition of a palladium(0) species to a starting material (e.g., an aryl halide), followed by a series of steps such as insertion, transmetalation, and reductive elimination to form the quinazoline product and regenerate the active catalyst.

Diagram of a General Palladium-Catalyzed Quinazoline Synthesis Workflow:

Palladium_Catalysis Start Starting Materials (e.g., 2-halobenzonitrile, amine) Oxidative_Addition Oxidative Addition Start->Oxidative_Addition Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Oxidative_Addition Intermediate_Complex Palladium Intermediate Complex Oxidative_Addition->Intermediate_Complex Cyclization Intramolecular Cyclization/Coupling Intermediate_Complex->Cyclization Product Quinazoline Product Cyclization->Product Regeneration Reductive Elimination (Catalyst Regeneration) Cyclization->Regeneration Regeneration->Pd_Catalyst

Caption: Generalized workflow for palladium-catalyzed quinazoline synthesis.

Critical Analysis: Palladium-catalyzed methods offer significant advantages in terms of mild reaction conditions, high functional group tolerance, and the ability to construct complex quinazoline derivatives with high precision.[12] However, the cost of palladium catalysts and ligands, as well as the need to remove residual metal from the final product, can be drawbacks, particularly on a large scale.

Microwave-Assisted Synthesis

The application of microwave irradiation has emerged as a powerful tool in organic synthesis, offering dramatic rate enhancements and often improved yields compared to conventional heating.[5] This technology has been successfully applied to several quinazoline synthesis methods, most notably the Niementowski reaction.[13][14]

Mechanism of Enhancement: Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can result in significantly shorter reaction times and can also promote reactions that are sluggish or do not proceed under conventional heating.

Critical Analysis: The primary benefits of microwave-assisted synthesis are the substantial reduction in reaction times (from hours to minutes) and often higher product yields.[5] This technique is particularly valuable for high-throughput synthesis in drug discovery. The initial investment in specialized microwave equipment is a consideration, but the gains in efficiency can be substantial.

Head-to-Head Performance Comparison

To provide a clear and objective comparison, the following table summarizes the key performance indicators for each of the discussed synthetic methods. The data presented are representative and can vary depending on the specific substrates and reaction conditions.

Synthesis Method Typical Starting Materials Typical Conditions Reaction Time Yields Key Advantages Key Disadvantages
Niementowski (Conventional) Anthranilic acid, AmideHigh temperature (130-200°C), NeatSeveral hoursModerate to GoodSimplicity, readily available starting materials.Harsh conditions, long reaction times, limited substrate scope.
Niementowski (Microwave) Anthranilic acid, AmideMicrowave irradiation, Solvent-free or with solid supportMinutesGood to Excellent[13][15]Rapid, high yields, environmentally friendly (solvent-free).Requires specialized microwave equipment.
Friedländer Annulation 2-Aminobenzonitrile, Ketone/EsterAcid or base catalysis, High temperatureHoursVariableVersatility in introducing substituents.Harsh conditions, availability of starting materials can be a limitation.[8]
Bischler Synthesis N-acyl-2-aminobenzophenoneStrong acid, High temperatureHoursVariableAccess to specific substitution patterns.Harsh conditions, potential for side reactions.[9]
Palladium-Catalyzed 2-Halobenzonitrile, Amine/AldehydePd catalyst, Ligand, Base, Moderate temperatureHoursGood to Excellent[10]Mild conditions, high functional group tolerance, high precision.Cost of catalyst, potential for metal contamination.

Detailed Experimental Protocols

To provide practical guidance, the following are representative, step-by-step protocols for the synthesis of a quinazoline derivative using both a classical and a modern approach.

Protocol 1: Microwave-Assisted Niementowski Synthesis of 2,3-Disubstituted-4(3H)-quinazolinones[13]

This protocol exemplifies a solvent-free, microwave-assisted approach that is both efficient and environmentally benign.

  • Reactants: A mixture of the desired aromatic or heteroaromatic carboxylic acid, amine, and another carboxylic acid are mixed in equimolar amounts.

  • Irradiation: The neat reaction mixture is subjected to microwave irradiation.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the product is typically purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Palladium-Catalyzed Synthesis of 2-Substituted Quinazolin-4(3H)-ones from o-Nitrobenzamide and Alcohols[11]

This protocol showcases a modern, palladium-catalyzed cascade reaction.

  • Reaction Setup: A mixture of o-nitrobenzamide, an alcohol, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., K₂CO₃) in a suitable solvent (e.g., toluene) is prepared in a reaction vessel.

  • Reaction Conditions: The mixture is heated under an inert atmosphere (e.g., argon) at a specified temperature (e.g., 150°C) for a set period (e.g., 8 hours).

  • Monitoring: The reaction is monitored by TLC or GC-MS.

  • Work-up: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

Conclusion and Future Outlook

The synthesis of quinazolines has evolved significantly from the classical, high-temperature methods to more sophisticated and efficient modern techniques. While the Niementowski and Friedländer syntheses remain valuable for their simplicity and the accessibility of their starting materials, their harsh conditions are often a limiting factor.

The advent of microwave-assisted synthesis has breathed new life into these classical methods, offering dramatic improvements in reaction times and yields. For the construction of complex and highly functionalized quinazolines, palladium-catalyzed and other transition-metal-catalyzed reactions are now the methods of choice, providing unparalleled precision and functional group tolerance.

As a senior application scientist, the recommendation for a particular synthetic route will always depend on the specific goals of the project. For rapid library synthesis and initial lead discovery, microwave-assisted methods are highly attractive. For the synthesis of complex, late-stage drug candidates where functional group tolerance is paramount, palladium-catalyzed approaches are often indispensable. The continued development of more sustainable and cost-effective catalytic systems will undoubtedly further shape the future of quinazoline synthesis, enabling the creation of novel and more effective therapeutic agents.

References

  • Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. (n.d.). ijarsct. Retrieved January 18, 2026, from [Link]

  • Desai, A. R., & Desai, K. R. (2005). Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity. Arkivoc, 2005(13), 98-108.
  • Heravi, M. M., & Mohammadkhani, L. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580086. [Link]

  • Friedländer Quinoline Synthesis - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • Heravi, M. M., & Mohammadkhani, L. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580086.
  • Sawant, D. N., & Sawant, D. M. (2023). 2-Azidobenzaldehyde-Enabled Construction of Quinazoline Derivatives: A Review. Molecules, 28(12), 4789. [Link]

  • Sharma, V., & Kumar, V. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 27(8), 2353. [Link]

  • Friedländer synthesis - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

  • Mahulikar, P. P., et al. (2010). Microwave Assisted Solvent Free Synthesis of Bioactive Quinazolin-4-(3H)-one Compounds. Journal of Chemical and Pharmaceutical Research, 2(4), 576-579.
  • Besson, T., & Chosson, E. (2007). Microwave-assisted synthesis of bioactive quinazolines and quinazolinones. Combinatorial chemistry & high throughput screening, 10(10), 903–917. [Link]

  • Quinazoline synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 18, 2026, from [Link]

  • Arachchige, P. T. K., & Yi, C. S. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters, 21(9), 3337–3341. [Link]

  • Synthesis and Characterization of Quinoline Derivatives via the Friedlaender Reaction. (2007). Semantic Scholar. Retrieved January 18, 2026, from [Link]

  • Taber, D. F., & Neubert, P. (2019). Bischler Indole Synthesis. Organic Reactions, 1-32.
  • Niementowski quinoline synthesis - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

  • Manske, R. H. F. (1942). The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144.
  • The Friedländer Synthesis of Quinolines - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • Marco-Contelles, J., et al. (2009). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 14(10), 3935–3956. [Link]

  • Bischler–Möhlau indole synthesis - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

  • Amides as key intermediates for the synthesis of 2,4-disubstituted quinazolines via acceptorless dehydrogenative coupling of alcohols. (n.d.). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

  • Synthesis of N-alkenylisoquinolinones via palladium-catalyzed cyclization/C4–O bond cleavage of oxazolidines. (n.d.). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

  • Sharma, V., & Kumar, V. (2022).
  • Friedlaender Synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 18, 2026, from [Link]

  • Scheme 1. Synthesis of 2,4-disubstituted quinazolines. Reagents and... - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (2023). Expert Opinion on Drug Discovery, 18(sup1), 109-129.
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2022). MDPI. Retrieved January 18, 2026, from [Link]

  • Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. (2025). International Journal of Medical and Pharmaceutical Research, 6(1), 56-67.
  • Recent Advances on Quinazoline. (2024). IntechOpen. Retrieved January 18, 2026, from [Link]

Sources

A Comparative In Vitro Analysis of 7-Bromo-5-fluoroquinazolin-2-amine Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold in Oncology and the Rationale for 7-Bromo-5-fluoroquinazolin-2-amine

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies.[1][2][3] This bicyclic aromatic heterocycle has given rise to several FDA-approved drugs, including gefitinib and erlotinib, which have revolutionized the treatment of certain cancers, most notably non-small-cell lung cancer (NSCLC).[1][4] The primary mechanism of action for many of these successful quinazoline derivatives is the inhibition of protein tyrosine kinases, which are crucial enzymes in the signaling pathways that drive cancer cell proliferation, survival, and metastasis.[4][5]

Prominent among these targets are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[5][6][7][8] The EGFR signaling cascade, upon activation by ligands such as EGF, triggers downstream pathways including the RAS-RAF-MAPK and PI3K-Akt pathways, which are central to cell proliferation and survival.[9][10][11][12] Similarly, the VEGF/VEGFR pathway is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[7][13][14]

This guide introduces a novel quinazoline derivative, this compound, and provides a comprehensive in vitro benchmark against established anticancer drugs. The strategic placement of a bromine atom at the 7-position and a fluorine atom at the 5-position is hypothesized to enhance binding affinity and selectivity towards key oncogenic kinases, potentially offering an improved therapeutic window. This document will detail the experimental protocols and present comparative data to rigorously evaluate its anticancer potential.

Materials and Methods

Synthesis of this compound

A proposed synthetic route for this compound is outlined below, based on established quinazoline synthesis methodologies.

  • Step 1: Synthesis of 2-amino-4-bromo-6-fluorobenzoic acid. This intermediate can be synthesized from a commercially available substituted anthranilic acid, which is then brominated and fluorinated using standard halogenation techniques.

  • Step 2: Cyclization to form the quinazoline ring. The 2-amino-4-bromo-6-fluorobenzoic acid is reacted with cyanamide in the presence of a suitable dehydrating agent and catalyst to form the 2-aminoquinazoline core.

  • Step 3: Purification and Characterization. The final product is purified using column chromatography and characterized by NMR, HPLC, and mass spectrometry to confirm its structure and purity.

Cell Lines and Culture

Human cancer cell lines A549 (non-small cell lung cancer), MCF-7 (breast cancer), and HCT116 (colorectal cancer) will be used for this study. Cells will be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Benchmark Anticancer Drugs

Gefitinib and Erlotinib, known EGFR inhibitors with a quinazoline core, will be used as primary benchmark drugs. Doxorubicin, a widely used chemotherapeutic agent with a different mechanism of action (DNA intercalation), will serve as a general cytotoxicity control.[15]

In Vitro Cytotoxicity Assessment (MTT Assay)

The antiproliferative effects of this compound and the benchmark drugs will be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[15][16]

Protocol:

  • Cell Seeding: Cells will be seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: The following day, cells will be treated with serial dilutions of this compound and the benchmark drugs for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) will be added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium will be removed, and 150 µL of DMSO will be added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance will be measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) will be calculated from the dose-response curves.

Apoptosis Analysis (Annexin V/PI Staining)

To determine if the observed cytotoxicity is due to apoptosis, an Annexin V-FITC/Propidium Iodide (PI) double staining assay will be performed, followed by flow cytometry analysis.[17][18][19][20]

Protocol:

  • Cell Treatment: Cells will be treated with the IC50 concentration of each compound for 48 hours.

  • Cell Harvesting: Both adherent and floating cells will be collected and washed with cold PBS.

  • Staining: Cells will be resuspended in 1X binding buffer, and stained with Annexin V-FITC and PI according to the manufacturer's protocol.[17][19]

  • Flow Cytometry: The stained cells will be analyzed using a flow cytometer. Annexin V positive and PI negative cells are considered to be in early apoptosis, while cells positive for both are in late apoptosis or necrosis.[17]

Cell Cycle Analysis

The effect of the compounds on cell cycle progression will be analyzed by staining with propidium iodide (PI) and subsequent flow cytometry.[21][22][23][24]

Protocol:

  • Cell Treatment: Cells will be treated with the IC50 concentration of each compound for 24 hours.

  • Fixation: Cells will be harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.[21]

  • Staining: The fixed cells will be washed with PBS and then incubated with a solution containing PI and RNase A.[21]

  • Flow Cytometry: The DNA content of the cells will be analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[23][24]

Western Blot Analysis of EGFR and VEGFR Signaling Pathways

To investigate the molecular mechanism of action, the effect of this compound on the phosphorylation of key proteins in the EGFR and VEGFR signaling pathways will be assessed by Western blotting.[25][26][27][28][29]

Protocol:

  • Protein Extraction: Cells will be treated with the test compounds for 24 hours, and then lysed to extract total protein.

  • SDS-PAGE and Transfer: Protein samples will be separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[27][28]

  • Immunoblotting: The membranes will be blocked and then incubated with primary antibodies against total and phosphorylated forms of EGFR, Akt, ERK, VEGFR2, and β-actin (as a loading control), followed by incubation with HRP-conjugated secondary antibodies.[26][28]

  • Detection: The protein bands will be visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow and Data Analysis

The following diagram illustrates the overall experimental workflow for the comparative analysis.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_benchmarking Benchmarking synthesis Synthesis of 7-Bromo-5- fluoroquinazolin-2-amine characterization Purity & Structural Confirmation (NMR, HPLC, MS) synthesis->characterization cell_culture Cancer Cell Lines (A549, MCF-7, HCT116) characterization->cell_culture mtt_assay Cytotoxicity Screening (MTT Assay) cell_culture->mtt_assay apoptosis_assay Apoptosis Analysis (Annexin V/PI) mtt_assay->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) mtt_assay->cell_cycle_assay western_blot Mechanism of Action (Western Blot) mtt_assay->western_blot comparative_analysis Comparative Data Analysis (IC50, Apoptosis %, Cell Cycle Distribution) western_blot->comparative_analysis benchmark_drugs Benchmark Drugs (Gefitinib, Erlotinib, Doxorubicin) benchmark_drugs->comparative_analysis signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K-Akt Pathway cluster_proliferation Cellular Response EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2 VEGFR2 VEGFR2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation Survival Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 Test_Compound This compound Test_Compound->EGFR Test_Compound->VEGFR2

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 7-Bromo-5-fluoroquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Application: This document provides a detailed, procedural guide for the safe and compliant disposal of 7-Bromo-5-fluoroquinazolin-2-amine. Designed for researchers, scientists, and drug development professionals, this guide synthesizes established safety protocols with the known chemical characteristics of halogenated and nitrogen-containing heterocyclic compounds to ensure the protection of laboratory personnel and the environment.

Understanding the Hazard Profile: A Cautious Approach

The quinazoline scaffold is a privileged structure in medicinal chemistry, indicating its biological activity.[1][2] The presence of bromine and fluorine atoms further suggests that upon combustion, toxic and corrosive gases such as hydrogen bromide and hydrogen fluoride may be released.

Key Safety and Handling Data (Inferred from Analogous Compounds)

PropertyInferred Value/ClassificationRationale
CAS Number Not availableSpecific compound data is limited.
Molecular Formula C₈H₅BrFN₃Based on chemical structure.
Molecular Weight 242.05 g/mol Calculated from the molecular formula.[3]
Hazard Statements Presumed H302, H315, H319, H335Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. Based on data for similar halogenated quinolines and aromatic amines.
GHS Pictogram Irritant (Exclamation Mark)Inferred from the presumed hazard statements.
Signal Word WarningConsistent with the inferred hazard classification.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a critical final step in the experimental lifecycle. The primary and most crucial directive is that this compound must not be disposed of down the drain or in regular solid waste. It must be treated as hazardous chemical waste.

Personal Protective Equipment (PPE): The First Line of Defense

Before handling any waste containing this compound, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and closed-toe shoes are required.

  • Respiratory Protection: To be used in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of any dust or aerosols.

Waste Segregation: Preventing Unwanted Reactions

Proper segregation of chemical waste is fundamental to laboratory safety. Waste containing this compound must be kept separate from other waste streams to prevent potentially hazardous reactions.

  • Halogenated Waste Stream: This compound belongs to the halogenated organic waste stream. It must be segregated from non-halogenated organic waste.

  • Solid Waste: This includes unused or expired this compound, contaminated weighing papers, absorbent materials from spill cleanups, and contaminated PPE (gloves, disposable lab coats).

  • Liquid Waste: Solutions containing this compound should be collected in a designated halogenated liquid waste container.

  • Sharps: Any contaminated sharps, such as needles or broken glassware, must be placed in a designated puncture-resistant sharps container.

Containerization and Labeling: Clarity is Key

Select an appropriate, leak-proof, and sealable container for the waste. The container must be clearly labeled as "Hazardous Waste" . The label must also specify the contents, including "this compound" and "Halogenated Organic Waste."

Final Disposal: Professional Management

The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department to arrange for a scheduled pickup. Provide them with an accurate description and quantity of the waste. The recommended method of disposal is high-temperature incineration , which is necessary to ensure the complete destruction of the halogenated organic compound and to mitigate the formation of toxic byproducts.

The "Why": Scientific Rationale Behind the Procedures

The stringent disposal protocols for this compound are rooted in its chemical structure and the predictable behavior of analogous compounds.

  • Halogenated Nature: The presence of bromine and fluorine atoms necessitates disposal via high-temperature incineration. Incomplete combustion can lead to the formation of highly toxic and persistent environmental pollutants, such as polyhalogenated dibenzodioxins and dibenzofurans. High temperatures and sufficient oxygen ensure the complete breakdown of the molecule into less harmful components like carbon dioxide, water, nitrogen oxides, hydrogen bromide, and hydrogen fluoride, which are then treated in the incinerator's flue gas cleaning system.

  • Nitrogen-Containing Heterocycle: The quinazoline ring is a nitrogen-containing heterocycle. During combustion, this can lead to the formation of various nitrogen oxides (NOx), which are atmospheric pollutants. Professional incineration facilities are equipped with scrubbers and other technologies to neutralize these harmful gases.

  • Biological Activity: As a derivative of a "privileged structure" in medicinal chemistry, there is a high likelihood of biological activity.[1][2] Improper disposal could lead to unforeseen ecological consequences if the compound leaches into the environment.

Visualizing the Disposal Pathway

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_segregation Segregation & Collection cluster_final Final Disposal start Waste Generation (this compound) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Contaminated materials, excess reagent) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Halogenated Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Halogenated Liquid Waste Container liquid_waste->collect_liquid storage Store in Designated Hazardous Waste Area collect_solid->storage collect_liquid->storage ehs_contact Contact EHS for Pickup storage->ehs_contact incineration Professional Disposal (High-Temperature Incineration) ehs_contact->incineration end Disposal Complete incineration->end

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is significant, close the fume hood sash and leave the area.

  • PPE: Before attempting any cleanup, don the appropriate PPE, including respiratory protection if necessary.

  • Containment: For solid spills, carefully sweep or vacuum up the material, avoiding dust generation. Use spark-proof tools. For liquid spills, use an inert absorbent material.

  • Collection: Place all contaminated materials into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

By adhering to these detailed procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, upholding the principles of laboratory safety and scientific integrity.

References

  • PubChem. 7-Bromo-4-fluoroquinazolin-2-amine. National Center for Biotechnology Information. [Link]

  • PubChem. 7-Bromo-5-fluoro-1,2-dihydroquinazoline. National Center for Biotechnology Information. [Link]

  • PubChem. 7-Bromoquinolin-2-amine. National Center for Biotechnology Information. [Link]

  • SciSpace. Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. [Link]

  • ResearchGate. Thermal decomposition of the prepared compounds. [Link]

  • World Scientific News. Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. [Link]

  • National Center for Biotechnology Information. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. [Link]

  • ResearchGate. Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. [Link]

  • National Center for Biotechnology Information. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. [Link]

  • AIDIC. Products of Thermal Decomposition of Brominated Polymer Flame Retardants. [Link]

  • GSC Biological and Pharmaceutical Sciences. Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). [Link]

  • SciSpace. synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. [Link]

  • ResearchGate. (PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. [Link]

  • National Center for Biotechnology Information. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. [Link]

  • National Center for Biotechnology Information. Hydrogen abstraction and decomposition of bromopicrin and other trihalogenated disinfection byproducts by GC/MS. [Link]

Sources

A Researcher's Guide to the Safe Handling of 7-Bromo-5-fluoroquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 7-Bromo-5-fluoroquinazolin-2-amine. Synthesizing technical data with field-proven safety protocols, this document aims to be your preferred source for ensuring laboratory safety and procedural integrity when handling this and similar chemical compounds.

Understanding the Hazard Profile: An Evidence-Based Approach

Aromatic amines as a class of compounds are known for their potential toxicity, including carcinogenicity and mutagenicity, necessitating careful handling to minimize exposure.[3][4] The presence of bromine and fluorine substituents further underscores the need for caution, as halogenated organic compounds can present unique reactivity and disposal challenges.

Key Physicochemical Properties (Predicted):

PropertyValueSource
Molecular FormulaC₈H₅BrFN₃PubChem
Molecular Weight242.05 g/mol [8]
Hydrogen Bond Donor Count1[8]
Hydrogen Bond Acceptor Count4[8]
Personal Protective Equipment (PPE): Your First Line of Defense

Personal Protective Equipment (PPE) is a critical barrier against direct chemical exposure and serves as a foundational element of laboratory safety.[9][10] The selection of appropriate PPE should always be guided by a thorough risk assessment of the specific procedures being undertaken.

Recommended PPE for Handling this compound:

PPE CategorySpecificationRationale and Best Practices
Eye and Face Protection ANSI Z87.1-rated safety glasses with side shields (minimum).[11] Chemical splash goggles and a face shield are required when there is a significant splash hazard.[9][11]Protects against accidental splashes and airborne particles. Safety glasses alone do not provide adequate protection from chemical splashes.[11]
Skin and Body Protection A flame-resistant lab coat is recommended.[9] Ensure it is fully buttoned with sleeves rolled down. Wear long pants and closed-toe shoes.Provides a barrier to protect skin and clothing from spills and splashes.[9]
Hand Protection Disposable nitrile gloves are the minimum requirement for incidental contact.[11] Consider double-gloving for added protection. For prolonged handling, consult the glove manufacturer's compatibility chart.Nitrile gloves offer good resistance to a range of chemicals.[9] However, no glove material is impervious to all chemicals indefinitely. Gloves should be inspected before use and changed immediately upon contamination.[12]
Respiratory Protection A NIOSH-approved respirator may be necessary when working with the solid compound outside of a certified chemical fume hood or in poorly ventilated areas.[9][13]Protects against the inhalation of airborne particles, which may cause respiratory irritation.[5][6][7]
Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key steps from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Hazard Review & PPE Donning Weigh 2. Weighing in Ventilated Enclosure Prep->Weigh Proceed with caution Handling 3. Chemical Manipulation in Fume Hood Weigh->Handling Transfer to hood Decon 4. Decontamination of Surfaces Handling->Decon After experiment Waste 5. Waste Segregation Decon->Waste Collect all waste Doff 6. PPE Doffing Waste->Doff Final step

Caption: A workflow diagram illustrating the key stages of safely handling this compound.

Experimental Protocol:

  • Hazard Review and PPE: Before beginning any work, review this guide and any available safety information. Don the appropriate PPE as outlined in the table above. Ensure eyewash stations and safety showers are accessible and unobstructed.[14]

  • Weighing and Aliquoting: If working with the solid form, conduct all weighing and handling of the powder within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.

  • Chemical Handling: All manipulations of this compound, including reactions and transfers, must be performed inside a certified chemical fume hood. This is crucial to contain any vapors or dust.

  • Spill Response: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand). Place the contaminated absorbent into a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

  • Decontamination: After completing your work, decontaminate all surfaces and equipment that may have come into contact with the chemical. Use an appropriate solvent and cleaning agent.

Disposal Plan: Ensuring Environmental Responsibility

Proper waste disposal is a critical component of the chemical handling lifecycle. As a halogenated organic compound, this compound requires specific disposal procedures.

Waste Segregation and Disposal Protocol:

  • Identify Waste Streams: All materials contaminated with this compound, including excess reagent, contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Segregate Halogenated Waste: Do not mix halogenated organic waste with non-halogenated waste streams.[15][16][17] Halogenated wastes are typically incinerated under specific conditions to prevent the release of harmful byproducts.[15][18]

  • Container Labeling: Collect all waste in a designated, properly labeled, and sealed container. The label should clearly state "Hazardous Waste" and "Halogenated Organic Waste," and list the chemical constituents.[19]

  • Storage and Pickup: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's hazardous waste management team.

DisposalDecisionTree Start Waste Generated IsHalogenated Is the waste halogenated? Start->IsHalogenated HalogenatedBin Segregate in 'Halogenated Waste' Container IsHalogenated->HalogenatedBin Yes NonHalogenatedBin Dispose in 'Non-Halogenated' Container IsHalogenated->NonHalogenatedBin No Label Label Container with Contents and Hazard HalogenatedBin->Label NonHalogenatedBin->Label Store Store in Satellite Accumulation Area Label->Store

Caption: A decision tree for the proper segregation and disposal of laboratory waste containing halogenated compounds.

By adhering to these protocols, you contribute to a safe and compliant laboratory environment, building a foundation of trust in your scientific endeavors.

References

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (URL: )
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. (URL: [Link])

  • Laboratory Personal Protective Equipment (PPE) for Safety and Precision. (URL: )
  • Personal Protective Equipment – Lab Safety. (URL: [Link])

  • Personal Protective Equipment (PPE) - CHEMM. (URL: [Link])

  • Hazardous Waste Segregation. (URL: [Link])

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (URL: [Link])

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis. (URL: [Link])

  • Organic Solvent Waste Disposal - Safety & Risk Services. (URL: [Link])

  • SAFETY DATA SHEET for 7-Bromoquinoline. (URL: [Link])

  • Halogenation of aromatic amine compounds - Google P
  • 7-Bromoquinolin-2-amine | C9H7BrN2 | CID 45489778 - PubChem. (URL: [Link])

  • 7-Bromo-4-fluoroquinazolin-2-amine | C8H5BrFN3 | CID 133055444 - PubChem. (URL: [Link])

  • 7-Bromo-5-fluoro-1,4-dihydroquinazoline | C8H6BrFN2 | CID 168226751 - PubChem. (URL: [Link])

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (URL: [Link])

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Figshare. (URL: [Link])

  • 2-Amino-7-bromo-6-fluoro-quinazolin-5-ol - PubChem. (URL: [Link])

  • SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd - SKC Inc. (URL: [Link])

  • preparation of amines - Chemguide. (URL: [Link])

  • 7-Bromoquinazolin-5-amine | C8H6BrN3 | CID 177793146 - PubChem. (URL: [Link])

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-5-fluoroquinazolin-2-amine
Reactant of Route 2
7-Bromo-5-fluoroquinazolin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.